Vat Black 27
Description
Propriétés
IUPAC Name |
N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H23N3O6/c46-37-23-15-7-9-17-25(23)39(48)33-31(37)29(43-41(50)21-11-3-1-4-12-21)19-27-28-20-30(44-42(51)22-13-5-2-6-14-22)32-34(36(28)45-35(27)33)40(49)26-18-10-8-16-24(26)38(32)47/h1-20,45H,(H,43,50)(H,44,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFCDNMUKTKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C4C(=C2)C5=CC(=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)C(=O)C9=CC=CC=C9C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862910 | |
| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-81-9, 61356-49-8 | |
| Record name | N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-6,9-diyl)bis[benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Black 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcoloid Olive R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis(benzamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16H-Dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17-tetraone, 6,9-dibenzamido- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Vat Black 27 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and manufacturing of Vat Black 27 (C.I. 69005), a synthetic vat dye belonging to the anthraquinone class. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Chemical Identity and Structure
This compound is a complex polycyclic aromatic compound used primarily as a black dye for cotton and other cellulosic fibers.[1][2] Its chemical identity is well-established through various identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis(benzamide) |
| C.I. Name | This compound |
| C.I. Number | 69005 |
| CAS Number | 2379-81-9 |
| Molecular Formula | C₄₂H₂₃N₃O₆[3] |
| Molecular Weight | 665.65 g/mol [3] |
| Synonyms | Vat Olive R, Cibanon Olive 2R-01, Vat Olive 2G |
The chemical structure of this compound is characterized by a large, conjugated system of aromatic rings, which is responsible for its color and stability.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
This compound is a black powder with poor solubility in water and common organic solvents.[1][3] Its key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Appearance | Black powder | [3] |
| Boiling Point | 685.54°C (rough estimate) | [4] |
| Density | 1.537 g/cm³ | [4] |
| logP | 7.52250 | [4] |
| Solubility | Insoluble in water, acetone, ethanol, toluene, xylene. Slightly soluble in chloroform, pyridine, and quinoline. Soluble in 2-chlorophenol. | [1][3][5] |
The dye exhibits characteristic color changes in acidic and reducing conditions. In concentrated sulfuric acid, it produces a red solution, which upon dilution, yields an olive-green precipitate.[1][3] The leuco form of the dye, obtained by alkaline reduction, is red-brown, while the acid reduction leuco form is yellow-brown.[3]
Manufacturing Process
The synthesis of this compound involves a multi-step process starting from anthraquinone derivatives. Two primary manufacturing methods have been described.[3][6]
Method A: This process involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst, followed by cyclization using chlorosulfonic acid.[3][6]
Method B: This alternative route involves the treatment of N-[4-(4-benzoylimino-9,10-dioxo-anthracen-1-ylidene)amino-9,10-dihydroxy-anthracen-1-yl]benzamide in sulfuric acid, followed by oxidation of the resulting product.[3][6]
Caption: Flowchart of the two primary manufacturing methods for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in public literature. However, a generalized workflow for the characterization of a vat dye, based on methodologies applied to similar compounds like Vat Black 38, is presented below.[7]
Generalized Workflow for Vat Dye Characterization
This workflow outlines the key steps for the spectroscopic and analytical characterization of an insoluble vat dye.
Caption: Generalized experimental workflow for the characterization of a vat dye.
Notes on Spectroscopic Analysis
-
UV-Visible Spectroscopy: Due to the extensive conjugation, this compound is expected to show broad absorption across the visible spectrum (400-700 nm), which is characteristic of a black dye.[7]
-
FTIR Spectroscopy: This technique is crucial for identifying key functional groups such as C=O (carbonyl) and aromatic C-H stretches.
-
NMR Spectroscopy: Obtaining NMR spectra for insoluble vat dyes like this compound is challenging and often requires the use of specialized and potentially harsh deuterated solvents, such as sulfuric acid or ionic liquids.[7]
-
Mass Spectrometry: MS can be used to confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Applications
This compound is primarily used for dyeing cotton fibers and is suitable for suspension pad dyeing.[3] It is also used for the jig dyeing of cotton yarn and for dyeing silk, where it shows good affinity and levelness.[3] Additionally, it can be used for dyeing viscose fibers and in blends with cotton.[2]
References
- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 2. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | CAS#:2379-81-9 | Chemsrc [chemsrc.com]
- 5. sdinternational.com [sdinternational.com]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of C.I. 69005 (Indanthrone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 69005, widely known as Indanthrone or Pigment Blue 60, is a high-performance synthetic organic pigment with the chemical formula C₂₈H₁₄N₂O₄.[1][2] First synthesized in 1901, it was one of the earliest vat dyes and continues to be a crucial colorant due to its exceptional lightfastness, weather resistance, and chemical stability.[3][4] This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of C.I. 69005, tailored for professionals in research, and drug development who may utilize this robust molecule as a scaffold or building block.
Synthesis Pathway
The primary and most established industrial synthesis of C.I. 69005 involves the dimerization of 2-aminoanthraquinone in a strongly alkaline medium at elevated temperatures.[1][4][5] The reaction is typically carried out using potassium hydroxide as the base.
Overall Reaction:
2 (C₁₄H₉NO₂) + 2 KOH → C₂₈H₁₄N₂O₄ + 2 H₂O + H₂
The synthesis proceeds through a series of intermediate steps involving dimerization and intramolecular cyclization, ultimately leading to the formation of the stable Indanthrone molecule.[1]
Diagram of the Synthesis Pathway:
Caption: Synthesis pathway of C.I. 69005 from 2-aminoanthraquinone.
Reaction Mechanism
The precise mechanism of Indanthrone formation from 2-aminoanthraquinone involves a nucleophilic attack and subsequent condensation reactions. While not exhaustively detailed in all literature, the generally accepted mechanism can be outlined as follows:
-
Deprotonation: In the presence of a strong base like potassium hydroxide, the amino group of 2-aminoanthraquinone is deprotonated, forming a potent nucleophile.
-
Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of a second molecule of 2-aminoanthraquinone.
-
Dimerization and Intermediate Formation: This leads to the formation of a dimeric intermediate.
-
Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization, forming the dihydro-indanthrone structure.
-
Oxidation: The dihydro-indanthrone is then oxidized to the final Indanthrone pigment. This oxidation can be facilitated by an oxidizing agent or can occur via the reduction of another molecule of the starting material.
Experimental Protocols
The following is a generalized experimental protocol compiled from various sources, including patented methods, for the synthesis of C.I. 69005. It is crucial to note that specific parameters may be adjusted based on the desired crystalline form and purity of the final product.
Materials:
-
2-aminoanthraquinone
-
Potassium hydroxide (KOH)
-
Water
-
Optional: Oxidizing agent (e.g., potassium nitrate, potassium chlorate)
-
Optional: Wetting agent (e.g., lower aliphatic alcohols)
Procedure:
-
Preparation of the Reaction Mixture: A fused caustic alkali mixture is prepared by heating potassium hydroxide. The temperature is maintained between 195 °C and 250 °C.[6]
-
Addition of 2-aminoanthraquinone: An aqueous slurry of 2-aminoanthraquinone is gradually added to the fused caustic alkali mixture with constant stirring to ensure a homogeneous reaction mixture.[6] The use of a slurry helps to prevent the solid 2-aminoanthraquinone from floating on the surface and promotes even distribution.[6] A wetting agent can be added to the slurry to aid in its introduction into the reaction mixture.[6]
-
Reaction: The reaction mixture is heated to a temperature between 220 °C and 250 °C for 1 to 4 hours with continuous stirring until the formation of Indanthrone is substantially complete.[6] The presence of an oxidizing agent, such as potassium chlorate or potassium nitrate, can be incorporated into the reaction mixture to improve the yield of the final product.[6]
-
Work-up and Isolation: The reacted mixture is poured into a large volume of water.[6] Air is then blown through the resulting aqueous mixture to precipitate the Indanthrone product.[6]
-
Purification: The precipitated product is collected by filtration, washed thoroughly with water until neutral, and then dried.[6][7] Further purification can be achieved by recrystallization from a high-boiling point solvent or through a process known as "pigmenting," which involves treating the crude product to obtain the desired crystal form and particle size.[8] One such method involves dissolving the crude Indanthrone in concentrated sulfuric acid and then carefully precipitating it by the addition of water.[9][10][11]
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the synthesis and purification of C.I. 69005.
Quantitative Data
The following table summarizes key quantitative data related to C.I. 69005. It is important to note that reaction yields can vary significantly based on the specific conditions and scale of the synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₁₄N₂O₄ | [1][2] |
| Molecular Weight | 442.4 g/mol | [2] |
| Appearance | Dark blue solid, blue needles with a metallic luster | [1][4] |
| Melting Point | 470-500 °C | [4] |
| Solubility | Insoluble in water and most organic solvents. Slightly soluble in hot chloroform, o-chlorophenol, and quinoline. | [4] |
| Reaction Temperature | 220-250 °C | [1][6] |
| Reaction Time | 1-4 hours | [6] |
Conclusion
The synthesis of C.I. 69005 (Indanthrone) from 2-aminoanthraquinone remains a cornerstone of industrial organic pigment production. The robustness of the synthesis, coupled with the exceptional properties of the final product, ensures its continued relevance. For researchers in drug development and materials science, the Indanthrone scaffold offers a thermally and photochemically stable platform for the development of novel functional molecules. Understanding the intricacies of its synthesis is the first step toward harnessing its potential in advanced applications.
References
- 1. Indanthrone blue - Wikipedia [en.wikipedia.org]
- 2. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]
- 5. 470. Chemistry of indanthrone. Part I. The mode of formation of indanthrone from 2-aminoanthraquinone and potassium hydroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. US1990954A - Process of preparing indanthrene blue - Google Patents [patents.google.com]
- 7. CN102352123A - Preparation method of pigment blue 60 - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. US3242182A - Indanthrone process - Google Patents [patents.google.com]
- 10. US5788759A - δ-indanthrone blue pigment and manufacturing method therefor - Google Patents [patents.google.com]
- 11. WO1996005255A1 - TYPE δ INDANTHRONE BLUE PIGMENT AND PROCESS FOR PRODUCING THE SAME - Google Patents [patents.google.com]
Spectroscopic Analysis of Vat Black 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Black 27, a complex anthraquinone-based dye, is valued for its deep black shade and exceptional fastness properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the theoretical basis for its spectroscopic characterization, presents detailed experimental protocols applicable to this class of dyes, and provides expected data based on its known chemical structure. This guide serves as a foundational resource for researchers and scientists engaged in the analysis, quality control, and application of this compound.
Introduction to this compound
This compound, also known by its Colour Index name C.I. 69005, is a vat dye belonging to the anthraquinone class.[1] Its chemical formula is C₄₂H₂₃N₃O₆, with a molecular weight of 665.65 g/mol .[1][2] Vat dyes are characterized by their insolubility in water and their application in a reduced, soluble leuco form, which is then oxidized to the insoluble form within the substrate fibers. This process imparts high resistance to washing, light, and chemical bleaching.
Spectroscopic techniques are indispensable for the structural elucidation, quality assessment, and understanding of the physicochemical properties of dyes like this compound. UV-Vis spectroscopy provides insights into the electronic transitions responsible for its color, while FT-IR spectroscopy is crucial for identifying the characteristic functional groups within its molecular structure.
Expected Spectroscopic Data
The following sections detail the expected UV-Vis and FT-IR spectroscopic data for this compound based on its classification as a complex, polycyclic anthraquinone dye.
UV-Visible Spectroscopy
The deep black color of this compound arises from its extensive conjugated π-electron system, which allows for the absorption of light across the entire visible spectrum.
Table 1: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value/Range | Rationale |
| λmax (in concentrated H₂SO₄) | Broad absorption across 400-700 nm | The extensive conjugation in the large polycyclic aromatic system leads to multiple electronic transitions, resulting in broad absorption across the visible spectrum, which is perceived as black. |
| Molar Absorptivity (ε) | High | Expected due to the large, highly conjugated chromophore. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the key functional groups within the this compound molecule. The expected vibrational frequencies are based on the characteristic absorptions of anthraquinone and aromatic amide structures.
Table 2: Expected FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Functional Group |
| ~3300-3100 | N-H Stretch | Medium | Amide (secondary) |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Aromatic rings |
| ~1670-1650 | C=O Stretch (Quinone) | Strong | Anthraquinone carbonyl |
| ~1650-1630 | C=O Stretch (Amide I) | Strong | Amide carbonyl |
| ~1600-1450 | C=C Stretch | Medium-Strong | Aromatic rings |
| ~1550-1510 | N-H Bend (Amide II) | Medium | Amide |
| Below 1500 | Fingerprint Region | Complex | Contains various C-H bending and skeletal vibrations unique to the molecule. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and λmax of the dye.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Due to the insolubility of this compound in common solvents, a solution must be prepared using a strong acid.
-
Carefully dissolve a small, accurately weighed amount of this compound powder (e.g., 1-5 mg) in 10 mL of concentrated sulfuric acid (98%) to create a stock solution.
-
Further dilute the stock solution with concentrated sulfuric acid to achieve an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).
Methodology:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning, typically from 200 to 800 nm for a broad-spectrum analysis.[3][4]
-
Fill a quartz cuvette with the blank solution (concentrated sulfuric acid) and place it in the reference beam path of the spectrophotometer.
-
Fill a second quartz cuvette with the prepared this compound solution and place it in the sample beam path.
-
Perform a baseline correction with the blank solution.
-
Acquire the absorbance spectrum of the this compound solution.
-
Identify the wavelength(s) of maximum absorbance (λmax).
FT-IR Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of this compound powder and spectroscopic grade potassium bromide (KBr).
-
Grind approximately 1-2 mg of this compound with 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Methodology:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
While direct, published spectroscopic data for this compound is scarce, a robust analytical approach can be formulated based on its classification as a complex anthraquinone-type vat dye. UV-Vis spectroscopy is expected to confirm its broad absorption across the visible spectrum, characteristic of a black dye. FT-IR spectroscopy is essential for identifying its key carbonyl, amide, and aromatic functional groups. The experimental protocols and expected data presented in this guide provide a solid foundation for the spectroscopic characterization of this compound, aiding in quality control, structural verification, and further research and development activities.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vat Black 27 (CAS No. 2379-81-9)
Introduction
This compound, also known by its Colour Index name C.I. 69005 and other trade names such as Vat Olive R, is an anthraquinone-based vat dye.[1][2][3] Vat dyes are a class of water-insoluble dyes that are applied to fibers—primarily cellulosic ones like cotton—in a reduced, soluble form (leuco) before being oxidized back to their insoluble, colored state.[4][5] This process imparts high fastness properties, making them suitable for applications demanding excellent resistance to washing, light, and chemicals.[6][7][8] this compound is specifically used for dyeing cotton, viscose, silk, and polyester-cotton blends, and can also be used for leather.[6][8][9]
Chemical and Physical Properties
This compound is a complex organic molecule with a high molecular weight, contributing to its insolubility and stability.[2][3][10] Its appearance is a black powder.[2][3][6]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 2379-81-9 | [1][2][3][11] |
| C.I. Number | 69005 | [1][2][3] |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [2][3][6][11] |
| Molecular Weight | 665.65 g/mol | [1][2][3][11][12] |
| Synonyms | Vat Olive R, Vat Olive 2G, Cibanon Olive 2R-01 | [1][6][12] |
| Appearance | Black Powder | [2][3][6] |
| Shade | Brownish light grey | [2][3][10] |
| Density | 1.537 g/cm³ | [10][11] |
| Refractive Index | 1.831 (estimate) | [11] |
Table 2: Solubility and Behavior in Solvents
| Solvent | Solubility | Source(s) |
| Water, Acetone, Ethanol, Toluene, Xylene | Insoluble | [1][2][6][12] |
| Chloroform, Pyridine, Quinoline | Slightly Soluble | [1][2][6][12] |
| o-Chlorophenol | Soluble | [2][3][6] |
| Concentrated Sulfuric Acid | Soluble (forms a red solution, dilution yields an olive-green precipitate) | [2][3][6][12] |
| Alkaline Reducing Solution (Leuco form) | Soluble (reddish-brown solution) | [2][3][6] |
| Acidic Reducing Solution (Leuco form) | Soluble (yellowish-brown solution) | [2][3][6] |
Synthesis
The synthesis of this compound is a multi-step process involving the condensation and cyclization of anthraquinone derivatives.[3][10]
Manufacturing Methods
Two primary synthesis routes have been described:[3][10]
-
Method A: Involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst, followed by cyclization using chlorosulfonic acid.[3][10]
-
Method B: Involves the treatment of N-[4-(4-benzoylimino-9,10-dioxo-anthracen-1-ylidene)amino-9,10-dihydroxy-anthracen-1-yl]benzamide in sulfuric acid, followed by oxidation of the product.[3][10]
Experimental Protocols: Vat Dyeing Process
The application of this compound to textiles is a chemical process known as "vatting," which involves reduction, dyeing, and oxidation.[4][13]
General Vat Dyeing Protocol for Cotton
This protocol outlines the typical steps for dyeing cotton fibers with this compound.
-
Preparation of the Dyebath (Vatting):
-
The insoluble this compound powder is pasted with a dispersing agent and warm water.[14]
-
This paste is added to a dyebath containing a reducing agent, typically sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite), and an alkali, such as sodium hydroxide (NaOH).[4][13]
-
The dye is reduced to its soluble leuco form, which is reddish-brown in an alkaline solution.[2][3][6] The temperature is maintained between 40-50°C.[12] An excessive temperature or alkali concentration can cause hydrolysis of the dye.[12]
-
-
Dyeing:
-
Oxidation:
-
Post-Treatment (Soaping):
Applications
The primary application of this compound is in the dyeing of cellulosic fibers due to its excellent fastness properties.[6][8][9]
-
Cotton and Viscose Fibers: Mainly used for dyeing cotton and viscose, with good levelness and affinity.[6][9] It is suitable for both suspension pad dyeing and jig dyeing of cotton cloth and yarn.[2][3][12]
-
Blended Fabrics: Used for dyeing polyester/cotton blended fabrics, often in the same bath with disperse dyes.[6][12]
-
Other Fibers: Can also be used for dyeing silk and leather.[6][8]
-
Color Matching: Frequently used in combination with other vat dyes to create a variety of shades, such as grey, brown, dark green, and dark blue.[6][9][12]
Performance and Fastness Data
This compound exhibits high resistance to various conditions, making it a durable dye. The following table summarizes its fastness properties, rated on a scale where 5 is excellent and 1 is poor.
Table 3: Fastness Properties of this compound
| Fastness Test | Rating | Source(s) |
| Light (Xenon Arc) | 6-7 | [2][3] |
| Soaping (95°C) | 4-5 | [3][12] |
| Perspiration | 4-5 | [12] |
| Rubbing (Dry) | 4-5 | [12] |
| Rubbing (Wet) | 4-5 | [12] |
| Ironing | 3 | [3][12] |
| Chlorine Bleach | 2-3 | [3][12] |
| Oxygen Bleach | 3-4 | [3][12] |
| Mercerizing | 4-5 | [3][12] |
Note: Fastness ratings can vary slightly depending on the dyeing depth and substrate.
Analytical Methods
The analysis of vat dyes like this compound, particularly on textile substrates, is crucial for quality control and the study of historical textiles.
-
Chromatography: Thin-layer chromatography (TLC) is a common technique for separating and identifying vat dyes.[15] High-performance liquid chromatography (HPLC) is also widely used for the analysis of anthraquinone dyes.[16]
-
Spectroscopy: Spectroscopic methods can be employed to determine the concentration and purity of the dye.
Safety and Handling
Vat dyeing involves the use of strong alkaline and reducing agents, requiring appropriate safety precautions.
-
Handling: Use personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a dry, well-ventilated area, away from oxidizing chemicals and direct sunlight.[6]
-
Toxicology: A Standard Draize test on rabbits indicated it can be an eye irritant.[11]
References
- 1. sdinternational.com [sdinternational.com]
- 2. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Vat dye - Wikipedia [en.wikipedia.org]
- 5. Dye - Wikipedia [en.wikipedia.org]
- 6. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 7. static.fibre2fashion.com [static.fibre2fashion.com]
- 8. polarisorganics.com [polarisorganics.com]
- 9. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 10. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound | CAS#:2379-81-9 | Chemsrc [chemsrc.com]
- 12. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 13. textilelearner.net [textilelearner.net]
- 14. Dyeing method of vat dyes-Enterprise Dynamic-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 15. sdc.org.uk [sdc.org.uk]
- 16. Analytical methods for determination of anthraquinone dyes in historical textiles: A review [inis.iaea.org]
Molecular formula and weight of Vat Black 27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Vat Black 27, a complex anthraquinone dye. The information is curated for researchers and professionals in the fields of chemistry and materials science.
Core Compound Identification
This compound, also known by its Colour Index name, C.I. This compound, and CAS number 2379-81-9, is a significant member of the vat dye category.[1][2][3] Its key identifiers are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C₄₂H₂₃N₃O₆[1][2][3][4][5][6][7] |
| Molecular Weight | 665.65 g/mol [1][2][3][4][7] |
| CAS Registry Number | 2379-81-9[1][2][5] |
| Colour Index No. | 69005[2][3] |
| Synonyms | Vat Olive R, Vat Olive 2G, Cibanon Olive 2R-01[3][4] |
Physicochemical Properties
This compound presents as a black powder.[1][2][6] Its solubility characteristics are notable; it is insoluble in water, acetone, ethanol, toluene, and xylene.[1][2][6] However, it demonstrates slight solubility in chloroform and pyridine and is soluble in 2-chlorophenol.[1][2][6] When introduced to concentrated sulfuric acid, it produces a red solution, which, upon dilution, yields a flocculent olive-green precipitate.[1][2] The leuco form of the dye, produced during the vatting process, is reddish-brown in alkaline conditions and yellow-brown in acidic conditions.[1][2]
Conceptual Relationship of this compound Identifiers
The following diagram illustrates the logical flow from the common name of the compound to its fundamental chemical properties.
Manufacturing Methods
The synthesis of this compound can be achieved through two primary methods:
-
Condensation and Cyclization: This process involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of a copper catalyst, followed by cyclization using chlorosulfonic acid.[1]
-
Oxidation: An alternative route involves the treatment of N-[4-(4-benzoylimino-9,10-dioxo-anthracen-1-ylidene)amino-9,10-dihydroxy-anthracen-1-yl]benzamide in sulfuric acid, followed by oxidation of the product.[1]
Due to the nature of this compound as a commercial dye, detailed, publicly available experimental protocols are scarce. The methodologies described represent the general chemical pathways for its synthesis.
Applications
The primary application of this compound is in the dyeing of cotton fibers. It is well-suited for suspension pad dyeing and is also utilized for jig dyeing of cotton yarn and impregnation methods.[1][2][4] Its use in printing is less common.[1][4] The dye can be used in combination with other vat dyes to achieve a range of colors.[1][2][4] It also finds application in the dyeing of silk, where it exhibits good affinity and levelness, and in dyeing fiber/cotton blended fabrics.[1][4]
While this compound is a well-established dye, its direct application in drug development or its involvement in specific biological signaling pathways has not been documented in the reviewed literature. Its utility for researchers is primarily in the fields of materials science and textile chemistry.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 3. sdinternational.com [sdinternational.com]
- 4. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 5. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 6. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Solubility Profile of Vat Black 27 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Vat Black 27 (C.I. 69005), a complex anthraquinone vat dye. Due to the general insolubility of vat dyes in their pigment form, this guide focuses on its behavior in various organic solvents, drawing from available technical data. A generalized experimental protocol for determining vat dye solubility is also presented, adapted from established methodologies.
Core Solubility Characteristics
This compound, in its oxidized, pigment state, is characterized by its general insolubility in water and a wide range of common organic solvents.[1][2] This is a typical feature of vat dyes, which necessitate a chemical reduction process (vatting) to a soluble leuco form for application in dyeing processes.[3][4][5][6] However, some degree of solubility in specific organic solvents has been noted.
The available literature consistently indicates that this compound is insoluble in solvents such as acetone, ethanol, toluene, and xylene.[1][2] It is described as being slightly soluble in chloroform and pyridine.[1][2][7] Notably, it is reported to be soluble in o-chlorophenol and 2-chlorophenol.[1][2][7]
Tabulated Solubility Data
The following table summarizes the qualitative solubility of this compound in various organic solvents based on the available technical information.
| Organic Solvent | CAS Number | Molecular Formula | Qualitative Solubility of this compound |
| Acetone | 67-64-1 | C₃H₆O | Insoluble[1][2][7] |
| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble[1][2][7] |
| Ethanol | 64-17-5 | C₂H₅OH | Insoluble[1][2][7] |
| o-Chlorophenol | 95-57-8 | C₆H₅ClO | Soluble[1][7] |
| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | Soluble[2] |
| Pyridine | 110-86-1 | C₅H₅N | Slightly Soluble[1][2][7] |
| Toluene | 108-88-3 | C₇H₈ | Insoluble[1][2][7] |
| Xylene | 1330-20-7 | C₈H₁₀ | Insoluble[1][2] |
Generalized Experimental Protocol for Vat Dye Solubility Determination
While a specific protocol for this compound in organic solvents is not available, a general methodology for determining vat dye solubility can be adapted from techniques used for other vat dyes, such as derivative spectrophotometry for leuco vat dye solutions. The following is a generalized workflow for determining the solubility of a vat dye in an organic solvent.
Materials and Equipment
-
This compound (or other vat dye of interest)
-
Selected organic solvent (e.g., o-chlorophenol)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating mantle with temperature control
-
UV-Vis Spectrophotometer
-
Syringe filters (solvent-compatible)
-
Cuvettes (solvent-compatible)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask).
-
Place the container in a constant temperature bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Filtration:
-
Once equilibrium is assumed, allow the solution to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Attach a solvent-compatible syringe filter (e.g., PTFE, with a pore size of 0.45 µm or smaller) to the syringe and filter the solution into a clean, dry container to remove all undissolved solids. This step is crucial to prevent light scattering from suspended particles during spectrophotometric analysis.
-
-
Spectrophotometric Analysis:
-
Prepare a series of dilutions of the filtered, saturated solution with the same organic solvent.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.
-
If a calibration curve of known concentrations is available, the concentration of the saturated solution can be directly determined.
-
-
Gravimetric Analysis (Alternative Method):
-
As an alternative or complementary method, a known volume of the filtered, saturated solution can be carefully evaporated to dryness in a pre-weighed container.
-
The container with the dried dye residue is then weighed.
-
The mass of the dissolved dye can be determined by the difference in weight, and the solubility can be calculated in terms of mass per unit volume of the solvent.
-
-
Data Analysis:
-
From the determined concentration of the saturated solution, the solubility of this compound in the specific organic solvent at the given temperature can be expressed in appropriate units (e.g., g/L, mg/mL, or mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized experimental workflow for determining the solubility of this compound in an organic solvent.
Caption: Generalized workflow for determining vat dye solubility.
Conclusion
The solubility of this compound in organic solvents is limited, with notable exceptions being chlorinated phenols. For many research and development applications, understanding this solubility profile is crucial. While precise quantitative data remains elusive in publicly accessible domains, the qualitative information and the generalized experimental protocol provided in this guide offer a solid foundation for professionals working with this complex dye. Further empirical studies are warranted to establish quantitative solubility values and to explore the dissolution kinetics in various solvent systems.
References
- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Vat dye | Vat dye | Synthetic, Reactive, Dyeing | Britannica [britannica.com]
- 5. textilelearner.net [textilelearner.net]
- 6. textilelearner.net [textilelearner.net]
- 7. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
A Technical Guide to the Thermal Degradation Analysis of Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal degradation analysis of anthraquinone dyes. Anthraquinone dyes are a significant class of colorants known for their stability and vibrant colors, finding applications in textiles, pharmaceuticals, and beyond. Understanding their thermal stability is crucial for predicting their behavior in various applications, ensuring product quality, and assessing their environmental impact. This guide details the key experimental protocols for thermal analysis, presents quantitative data on the thermal decomposition of various anthraquinone derivatives, and illustrates the degradation pathways and experimental workflows.
Quantitative Thermal Degradation Data
The thermal stability of anthraquinone dyes is intrinsically linked to their molecular structure, particularly the nature and position of substituent groups on the anthraquinone core. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify this stability. The following tables summarize key thermal decomposition parameters for a range of anthraquinone dyes, providing a comparative basis for researchers.
Table 1: Onset and Peak Decomposition Temperatures of Selected Anthraquinone Dyes
| Anthraquinone Derivative | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Analysis Method |
| 1-Nitroanthraquinone | ~300-400 | - | DSC[1] |
| 1,5-Dinitroanthraquinone | ~300-400 | - | DSC[1] |
| 1,8-Dinitroanthraquinone | ~300-400 | - | DSC[1] |
| Chrysophanol | - | 284 (Tmax1), 412 (Tmax2) | TGA/DTG |
| Aloe-emodin | - | - | TGA/DTG |
| Rhein | - | - | TGA/DTG |
| 1,2-Naphthoquinone | > 100 | - | TGA/DSC[2] |
| 9,10-Phenanthraquinone | > 215 | - | TGA/DSC[2] |
| 9,10-Anthraquinone | Stable in tested range | - | TGA/DSC[2] |
Note: Tmax refers to the temperature of the maximum rate of weight loss.
Table 2: Multi-Stage Weight Loss of Selected Anthraquinone Dyes from TGA
| Anthraquinone Derivative | Stage 1 Temp Range (°C) | Stage 1 Weight Loss (%) | Stage 2 Temp Range (°C) | Stage 2 Weight Loss (%) | Final Residue (%) |
| Generic Azo Dye (for comparison) | 250 - 400 | 30 - 50 | 400 - 600 | 20 - 40 | < 10 |
| Chrysophanol | - | - | - | - | - |
| Emodin | - | - | - | - | - |
| Physcion | - | - | - | - | - |
Note: Data for a generic azo dye is included for comparative purposes as specific multi-stage data for a wide range of anthraquinones was not available in a consolidated format in the searched literature.
Detailed Experimental Protocols
Accurate and reproducible thermal analysis requires meticulous adherence to established protocols. This section provides detailed methodologies for the key experiments used in the thermal degradation analysis of anthraquinone dyes.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of anthraquinone dyes by measuring mass changes as a function of temperature in a controlled atmosphere.[3]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance
-
Sample Pans (e.g., platinum or alumina)[4]
-
Inert Gas Supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried dye sample into a TGA sample pan.[4]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a linear heating rate, typically 10 °C/min, to a final temperature (e.g., 800 °C).[4]
-
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of weight loss (Tmax).[4]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, decomposition) in anthraquinone dyes as a function of temperature.[5]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Analytical Balance
-
DSC Pans (e.g., aluminum, hermetically sealed)
-
Crimper for sealing pans
-
Inert Gas Supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas at a constant flow rate.[6]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature.
-
Apply a controlled temperature program, which may include heating, cooling, and isothermal segments. A common heating rate is 10 °C/min.[6]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine transition temperatures (onset, peak, and end) and calculate the enthalpy changes (area under the peaks).[7]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of anthraquinone dyes.[8]
Apparatus:
-
Pyrolysis Unit
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
-
Pyrolysis Probes/Sample Cups
-
Helium Gas Supply (carrier gas)
Procedure:
-
Sample Preparation: Place a small amount of the dye sample (microgram scale) into a pyrolysis probe.[4]
-
Pyrolysis:
-
GC Separation:
-
The thermal decomposition products (pyrolysate) are swept into the GC column.
-
Separate the pyrolysate based on volatility and interaction with the GC column's stationary phase using a defined temperature program.[9]
-
-
MS Detection and Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The MS ionizes the components and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).[10]
-
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition of anthraquinone dyes in real-time.[3]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Fourier Transform Infrared (FTIR) Spectrometer with a heated gas cell
-
Heated Transfer Line
Procedure:
-
TGA Analysis: Perform a TGA experiment as described in section 2.1.
-
Evolved Gas Transfer: The gaseous products evolved from the TGA furnace are continuously transferred to the FTIR gas cell via a heated transfer line to prevent condensation.
-
FTIR Spectroscopy:
-
The FTIR spectrometer continuously acquires infrared spectra of the evolved gases.
-
This provides a time-resolved or temperature-resolved profile of the gaseous decomposition products.
-
-
Data Analysis:
-
Correlate the FTIR spectra with the weight loss events observed in the TGA data.
-
Identify the functional groups and, consequently, the specific gaseous molecules (e.g., CO, CO₂, H₂O, NOx, SOx) by analyzing the characteristic absorption bands in the IR spectra.[10]
-
Visualizations: Workflows and Degradation Pathways
Visual representations are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate key experimental workflows and a generalized thermal degradation pathway for anthraquinone dyes.
Factors Influencing Thermal Stability
The thermal stability of anthraquinone dyes is not solely dependent on the core structure but is significantly influenced by various factors:
-
Substituent Effects: The type and position of substituent groups on the anthraquinone ring play a crucial role. Electron-withdrawing groups, such as nitro groups, can decrease thermal stability, while electron-donating groups may enhance it. The presence of groups capable of forming intramolecular hydrogen bonds can also increase stability.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between dye molecules, can increase the energy required for decomposition, thus enhancing thermal stability.
-
Crystalline Structure: The packing of dye molecules in the solid state can influence thermal stability. Different polymorphs of the same dye may exhibit different decomposition temperatures.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.
This technical guide provides a foundational understanding of the thermal degradation analysis of anthraquinone dyes. For more specific applications, it is recommended to consult the cited literature and perform detailed experimental analysis on the specific dye of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Vat Black 27
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Black 27, a complex anthraquinone-based vat dye, is utilized extensively in the textile industry for its superior fastness properties. Beyond its traditional application, the rich electrochemistry of its core structure presents intriguing possibilities in materials science and biomedical research. Understanding the fundamental electrochemical behavior of this compound is crucial for exploring these advanced applications, including its potential role in redox-based sensing, energy storage, and as a scaffold in drug development. This technical guide provides a comprehensive overview of the electrochemical properties characteristic of this compound and related anthraquinone vat dyes. It details the underlying redox mechanisms, offers a generalized experimental protocol for cyclic voltammetry, and presents key electrochemical data in a structured format.
Introduction to the Electrochemistry of Vat Dyes
Vat dyes, in their oxidized pigment form, are insoluble in water. Their application in dyeing relies on a reversible electrochemical reduction in an alkaline medium to a water-soluble "leuco" form, which has an affinity for textile fibers. Subsequent re-oxidation fixes the dye within the fiber, reverting it to its insoluble, colored state. This fundamental reduction-oxidation (redox) process is central to the electrochemical properties of this compound.
The core of this compound is a complex polycyclic aromatic quinone structure. The electrochemical activity is primarily centered on the quinone moieties, which can undergo a two-electron, two-proton reduction to form a hydroquinone. This transformation is the key electrochemical "signal" that can be observed and quantified using techniques such as cyclic voltammetry.
Quantitative Electrochemical Data
Direct and specific quantitative electrochemical data for this compound is not extensively available in peer-reviewed literature. However, the general electrochemical behavior of anthraquinoid vat dyes provides a reliable reference range for its redox properties. The following table summarizes the typical redox potential ranges for this class of dyes.
| Electrochemical Parameter | Typical Value Range | Description |
| Reduction Potential (Ered) | -770 mV to -1000 mV vs. SHE | The potential at which the reduction of the quinone to the leuco form occurs in aqueous alkaline media. The majority of anthraquinoid vat dyes fall within the -900 to -950 mV range.[1] |
| Oxidation Potential (Eox) | Varies | The potential for the re-oxidation of the leuco form back to the insoluble pigment. This is often less well-defined and can be influenced by experimental conditions. |
| Electron Stoichiometry (n) | 2 | The number of electrons involved in the primary redox reaction of each quinone unit. |
Note: The specific redox potential of this compound will be influenced by its unique molecular structure and the experimental conditions (e.g., pH, solvent, electrode material).
Redox Mechanism and Signaling Pathway
The fundamental electrochemical process for this compound, as with other anthraquinone dyes, is the reversible reduction of its quinone groups. This can be considered a core signaling pathway in its electrochemical behavior. The following diagram illustrates this general redox transformation.
This reversible transformation between the oxidized and reduced states is the basis for its application in dyeing and is the primary process studied in its electrochemical analysis.
Experimental Protocol: Cyclic Voltammetry of a Vat Dye
The following provides a detailed, generalized methodology for analyzing the electrochemical properties of a vat dye like this compound using cyclic voltammetry.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte Solution: A suitable solvent system is crucial due to the insolubility of the oxidized form. A common approach involves an aqueous alkaline solution (e.g., 0.1 M NaOH) to facilitate the formation of the leuco dye, or an organic solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in dimethylformamide).
-
Analyte: A dispersion of this compound in the chosen electrolyte. Sonication may be required to ensure a uniform suspension.
Instrumentation
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
Experimental Workflow
The following diagram outlines the typical workflow for a cyclic voltammetry experiment.
References
Vat Black 27: A Technical Review of Available Safety and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the currently available safety and toxicological data for the synthetic dye, Vat Black 27 (CAS No. 2379-81-9; C.I. 69005). Despite its use in the textile industry, publicly accessible, in-depth toxicological data for this compound is remarkably scarce. This document summarizes the existing information, highlights significant data gaps, and provides a framework for a more complete future toxicological assessment. The primary sources of information include material safety data sheets (MSDS) and publicly accessible chemical databases. Notably, a comprehensive toxicological profile, including key quantitative data on acute toxicity, skin sensitization, genotoxicity, and repeated-dose toxicity, is not available in the public domain. This guide is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to underscore the need for further investigation into the safety profile of this compound.
Chemical and Physical Properties
This compound is an anthraquinone-based dye.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2379-81-9 | [1][3][4] |
| C.I. Number | 69005 | [1][2][4] |
| Molecular Formula | C42H23N3O6 | [1][2][4] |
| Molecular Weight | 665.65 g/mol | [1][2][4] |
| Appearance | Black Powder | [1][5] |
| Solubility | Slightly soluble in Chloroform and Pyridine; Not soluble in Acetone, Ethanol, Toluene, and Xylene. | [1][6] |
Toxicological Data
The available toxicological data for this compound is limited. A material safety data sheet (MSDS) provides general hazard statements but lacks specific quantitative data from toxicological studies.[5]
Acute Toxicity
No quantitative data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found in the public domain. The MSDS for this compound states that it is "Harmful if swallowed" and may cause gastrointestinal irritation.[5] It also indicates that inhalation may cause respiratory tract irritation.[5]
Skin and Eye Irritation
The MSDS for this compound suggests that it may cause skin and eye irritation.[5] One key piece of data identified is a reference to a "Standard Draize test" for eye irritation conducted on rabbits, as cited in the Registry of Toxic Effects of Chemical Substances (RTECS) database under the number JE2000000.[3] The reference for this study is a 1986 publication from Czechoslovakia titled "Prehled Prumyslove Toxikologie; Organicke Latky".[3][7] Unfortunately, the specific results and irritation scores from this study are not publicly available.
Table 2: Summary of Irritation Data
| Endpoint | Species | Method | Results | Reference |
| Eye Irritation | Rabbit | Standard Draize Test | Data not available | [3] |
While the specific protocol for the study on this compound is not available, the standard Draize eye test, as originally developed, involves the following general steps:
-
Animal Model: Albino rabbits are typically used due to their large, non-pigmented irises which allow for easy observation of effects.
-
Test Substance Administration: A specified amount of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.
-
Observation Period: The eyes are examined for signs of irritation at specific intervals, usually 1, 24, 48, and 72 hours after instillation, and can be followed for up to 21 days to assess the reversibility of any effects.
-
Scoring: Ocular lesions are scored for the cornea (opacity and area of involvement), iris (inflammation), and conjunctiva (redness, swelling, and discharge). The scores are then used to classify the substance's irritation potential.
Skin Sensitization
No studies on the skin sensitization potential of this compound were identified in the publicly available literature. The MSDS mentions that it "May cause skin irritation in sensitive individuals," but this is not substantiated by data from recognized sensitization assays like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA).[5]
Genotoxicity
A significant data gap exists regarding the genotoxicity of this compound. The MSDS for the substance states, "Mutagenicity data reported," but provides no further details on the type of study, the results, or any references.[5] A comprehensive assessment of mutagenic and clastogenic potential would require, at a minimum, a bacterial reverse mutation assay (Ames test) and an in vitro or in vivo chromosomal aberration study.
Repeated-Dose Toxicity
No information from repeated-dose toxicity studies (e.g., 28-day or 90-day studies) for this compound is publicly available. Such studies are crucial for identifying potential target organs for toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL).
Data Gaps and Future Directions
The lack of comprehensive safety and toxicological data for this compound is a significant concern. To establish a robust safety profile, a systematic toxicological evaluation according to internationally recognized guidelines (e.g., OECD) is necessary. The following workflow outlines the key studies required.
Caption: A logical workflow for the toxicological assessment of this compound, highlighting the significant data gaps.
Conclusion
This technical guide consolidates the limited publicly available safety and toxicological information on this compound. The data is insufficient to perform a comprehensive hazard assessment. While general warnings of irritation and potential for harm if swallowed exist, these are not supported by quantitative data from standardized toxicological studies. A single reference to an eye irritation study in rabbits from 1986 was found, but the results of this study are not accessible.[3] There is a critical lack of data regarding acute toxicity, skin sensitization, genotoxicity, and repeated-dose toxicity.
For researchers, scientists, and drug development professionals who may encounter or consider using this chemical, it is imperative to handle this compound with caution, assuming it to be a hazardous substance in the absence of data to the contrary. Further toxicological testing is strongly recommended to fill the existing data gaps and to allow for a scientifically sound risk assessment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. This compound | CAS#:2379-81-9 | Chemsrc [chemsrc.com]
- 4. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 7. Prehled průmyslové toxikologie : organické látky - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
The Historical Development of Anthraquinone Vat Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of anthraquinone vat dyes marked a revolutionary step in the history of synthetic colorants, offering unparalleled fastness properties that set a new benchmark for the textile industry. This technical guide delves into the historical evolution of these remarkable dyes, providing a comprehensive overview of their discovery, the development of their synthesis and application, and the scientific principles that underpin their enduring performance.
From Natural Precursors to Synthetic Brilliance: A Historical Overview
The story of vat dyes is ancient, with natural indigo being used for millennia. However, the era of synthetic anthraquinone vat dyes began at the turn of the 20th century. A pivotal moment was the synthesis of Indanthrene Blue (now known as C.I. Vat Blue 4) in 1901 by the German chemist René Bohn at BASF.[1][2] This discovery, which arose from an attempt to fuse indigo with anthraquinone, resulted in a dye with exceptional fastness to light, washing, and weathering, far surpassing existing colorants.[1][2]
This breakthrough was swiftly followed by the discovery of Flavanthrone (C.I. Vat Yellow 1) in the same year.[2] The early 20th century saw a flurry of research and development in this area. In 1920, the Scottish company Scottish Dyes Ltd. discovered Caledon Jade Green (C.I. Vat Green 1), the first-ever light-fast green synthetic dye, which became iconic of the 1930s.[2] The timeline below highlights some of the key milestones in the development of the synthetic dye industry, which provided the context for the rise of anthraquinone vat dyes.
The Chemistry of Excellence: Synthesis and Application
Anthraquinone vat dyes are characterized by their molecular structure based on anthraquinone.[3] They are insoluble in water in their pigment form but can be converted to a water-soluble "leuco" form through a process called "vatting," which involves reduction in an alkaline medium.[4] This soluble form has an affinity for cellulosic fibers like cotton, allowing it to be absorbed.[5] Subsequent oxidation, either by exposure to air or with chemical oxidizing agents, regenerates the insoluble pigment form, trapping it within the fibers.[5] This mechanical entrapment is the key to their exceptional fastness properties.[4]
Synthesis of Key Anthraquinone Vat Dyes
The synthesis of these complex molecules is a multi-step process. Below are the generalized pathways for two of the most historically significant anthraquinone vat dyes.
Indanthrone is synthesized from 2-aminoanthraquinone. The process involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures, followed by intramolecular cyclization and oxidation.[3]
The synthesis of Flavanthrone can be achieved through a few different routes, one of which involves the treatment of 2-aminoanthraquinone with an oxidizing agent in a high-boiling solvent.
The Vatting and Dyeing Process
The application of anthraquinone vat dyes to textiles is a critical process that dictates the final quality of the coloration. The general workflow is depicted below.
Quantitative Performance Data
Anthraquinone vat dyes are renowned for their outstanding fastness properties. The following tables summarize the performance characteristics of some representative dyes. Fastness is typically rated on a scale of 1 to 8 for lightfastness (Blue Wool Scale) and 1 to 5 for other properties (Grey Scale), with higher numbers indicating better performance.
Table 1: Fastness Properties of Selected Anthraquinone Vat Dyes
| C.I. Name | Common Name | Lightfastness (1-8) | Wash Fastness (1-5) | Chlorine Fastness |
| Vat Blue 4 | Indanthrone | 7-8 | 4-5 | Good |
| Vat Yellow 1 | Flavanthrone | 7 | 4-5 | Good |
| Vat Green 1 | Caledon Jade Green | 7-8 | 4-5 | Good |
| Vat Brown 1 | --- | 7 | 4-5 | Excellent |
| Vat Violet 1 | --- | 6-7 | 4-5 | Good |
Note: Fastness ratings can vary depending on the depth of shade and the specific dyeing conditions.
Table 2: Typical Yields for the Synthesis of Anthraquinone Vat Dyes
| Dye | Synthesis Method | Reported Yield |
| C.I. Vat Blue 4 | From 2-aminoanthraquinone with inorganic/organic base mixture | 81%[6] |
| C.I. Vat Blue 4 | From 1-aminoanthraquinone with hydrous cyclic urea derivative | 97.0 - 97.6%[7] |
| C.I. Vat Blue 6 | From C.I. Vat Blue 4 and sulfonyl chloride | 99.4 - 99.6%[8] |
| C.I. Vat Yellow 33 | Multi-step synthesis | Overall yield is a product of individual steps (average ~79% per step)[9] |
Detailed Experimental Protocols
The following are illustrative protocols for the synthesis and application of key anthraquinone vat dyes, based on established chemical literature. Safety Precautions: These procedures involve hazardous chemicals and should only be carried out by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.
Experimental Protocol for the Synthesis of C.I. Vat Blue 4 (Indanthrone)
This protocol is a generalized representation of the industrial synthesis.
Materials:
-
2-aminoanthraquinone
-
Potassium hydroxide
-
Sodium hydroxide
-
Organic base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene)
-
Aprotic polar organic solvent (e.g., o-dichlorobenzene)
-
Methanol
-
Inert gas (e.g., Nitrogen)
Procedure:
-
In a reaction vessel equipped for high-temperature reactions and under an inert atmosphere, a mixture of inorganic and organic bases is prepared in an aprotic polar organic solvent.[6]
-
The mixture is heated to approximately 100°C with stirring until the solids are dissolved.
-
2-aminoanthraquinone is added to the reaction mixture.
-
The temperature is then raised to 140-180°C, and the reaction is monitored until the starting material is consumed (e.g., by thin-layer chromatography).[6]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Methanol is added to precipitate the product.
-
The solid product is collected by filtration, washed with methanol until the filtrate is colorless, and then dried to yield C.I. Vat Blue 4.[6]
Experimental Protocol for the Vat Dyeing of Cotton with an Anthraquinone Dye
This protocol provides a general procedure for applying an anthraquinone vat dye to cotton fabric.
Materials:
-
Cotton fabric (scoured and bleached)
-
Anthraquinone vat dye (e.g., C.I. Vat Blue 4)
-
Sodium hydroxide (caustic soda)
-
Sodium hydrosulfite (hydro)
-
Wetting agent
-
Sequestering agent
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Detergent
-
Soda ash
Procedure:
-
Vatting: In a separate vessel, a stock solution of the vat dye is prepared by pasting the dye with a wetting agent and then adding warm water. Sodium hydroxide and sodium hydrosulfite are then added to reduce the dye to its soluble leuco form. This is typically done at a temperature of 50-60°C.[10]
-
Dye Bath Preparation: The main dye bath is prepared with water, a wetting agent, and a sequestering agent. The temperature is raised to the dyeing temperature (e.g., 60-80°C).[11]
-
Dyeing: The vatted dye solution is added to the dye bath. The cotton fabric is then immersed in the dye bath and dyeing is carried out for 45-60 minutes.[10]
-
Rinsing: After dyeing, the fabric is rinsed with water to remove excess dye and chemicals.
-
Oxidation: The fabric is then treated with an oxidizing agent, such as a dilute solution of hydrogen peroxide, to convert the leuco dye back to its insoluble pigment form.[12] This is typically done at a lower temperature (e.g., 40-50°C) for 10-15 minutes.
-
Soaping: To improve fastness and achieve the final shade, the dyed fabric is "soaped" by treating it in a hot solution of detergent and soda ash (e.g., at or near boiling for 15-20 minutes).[10]
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water and finally dried.
Conclusion
The historical development of anthraquinone vat dyes represents a significant chapter in the advancement of chemical technology. From the initial discovery of Indanthrene Blue to the wide array of high-performance colorants available today, these dyes have consistently provided a combination of vibrant shades and exceptional durability that remains highly valued in the textile industry. For researchers and scientists, the complex organic synthesis, the chemistry of the dyeing process, and the structure-property relationships of these molecules continue to be areas of interest and innovation. The principles established in the development of anthraquinone vat dyes have laid a foundation for the creation of other high-performance materials and continue to be relevant in the ongoing quest for new and improved colorants.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. raa.se [raa.se]
- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 4. textilelearner.net [textilelearner.net]
- 5. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. CN105778553A - Improvement method for preparing C.I.vat blue 4 - Google Patents [patents.google.com]
- 7. CN102206425A - Preparation method of vat blue dye - Google Patents [patents.google.com]
- 8. CN111087833A - Industrial synthesis method of vat blue 6 - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Vat Dyeing Process of Cotton [textilepad.com]
- 12. textiletrainer.com [textiletrainer.com]
Methodological & Application
Application Notes: Dyeing Cotton Fibers with Vat Black 27
Introduction
Vat Black 27 (C.I. 69005) is an anthraquinone-based vat dye used for achieving deep black shades on cellulosic fibers like cotton, viscose, and linen, known for its excellent fastness properties.[1][2] Like other vat dyes, this compound is insoluble in water and requires a chemical reduction process, known as "vatting," to convert it into a water-soluble leuco form that can be absorbed by the cotton fibers.[1] Subsequent oxidation regenerates the insoluble parent dye, trapping it within the fiber matrix. This protocol provides a detailed procedure for dyeing cotton fibers with this compound, intended for laboratory and research applications.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₂H₂₃N₃O₆ |
| Molecular Weight | 665.65 g/mol [3] |
| CAS Number | 2379-81-9[3] |
| C.I. Name | This compound, C.I. 69005[3] |
| Appearance | Black Powder[2] |
| Solubility | Insoluble in water, acetone, ethanol, and xylene. Slightly soluble in chloroform and pyridine.[2] |
Experimental Protocol
This protocol outlines the necessary steps for pre-treatment of cotton fibers, preparation of the dye bath, the dyeing process, oxidation, and post-treatment (soaping).
Pre-treatment of Cotton Fibers
Proper pre-treatment is crucial for uniform and effective dyeing. This process removes natural waxes, pectins, and other impurities from the cotton fibers.
-
Desizing: If the cotton fabric is sized, it should be treated to remove these additives. An enzymatic desizing process is recommended.
-
Scouring: The scoured fabric is then treated with a solution containing sodium hydroxide (2-3 g/L) and a wetting agent (1 g/L) at 90-100°C for 1-2 hours. This is followed by a thorough rinsing with hot and then cold water until the fabric is neutral.
-
Bleaching (Optional): For a purer black shade, bleaching with a stabilized hydrogen peroxide solution (2-5 g/L) at 80-90°C for 1-2 hours can be performed. This is followed by extensive rinsing.
-
Mercerization (Optional): Treating the cotton with a concentrated sodium hydroxide solution (20-25%) can improve dye uptake and luster. This step should be followed by neutralization and thorough rinsing.[4]
Dyeing Process
The dyeing process involves the reduction of the insoluble this compound into its soluble leuco form and the subsequent dyeing of the cotton fibers.
Table 1: Reagents and Conditions for Dyeing
| Parameter | Value | Unit |
| This compound | 1-5 (or as desired) | % on weight of fabric (owf) |
| Sodium Hydroxide (NaOH) | 5-10 | g/L |
| Sodium Hydrosulfite (Na₂S₂O₄) | 5-10 | g/L |
| Wetting Agent | 1 | g/L |
| Liquor Ratio | 1:20 | - |
| Vatting Temperature | 50-60 | °C |
| Vatting Time | 15-20 | minutes |
| Dyeing Temperature | 50-60 | °C |
| Dyeing Time | 45-60 | minutes |
| Oxidizing Agent (e.g., H₂O₂) | 1-3 | g/L |
| Soaping Agent (Non-ionic) | 1-2 | g/L |
| Sodium Carbonate (Soda Ash) | 1-2 | g/L |
| Soaping Temperature | 90-100 | °C |
| Soaping Time | 10-15 | minutes |
Procedure:
-
Vatting:
-
Prepare a dye stock solution by pasting the required amount of this compound powder with a small amount of warm water and a dispersing agent.
-
In the main dye bath, add the required amount of water, sodium hydroxide, and wetting agent.
-
Heat the dye bath to 50-60°C.
-
Add the prepared dye paste to the dye bath.
-
Gradually add the sodium hydrosulfite. The solution will change color to a reddish-brown, indicating the formation of the soluble leuco-vat dye.[2]
-
Maintain the temperature and stir for 15-20 minutes to ensure complete reduction.
-
-
Dyeing:
-
Introduce the pre-wetted cotton fibers into the leuco-vat dye bath.
-
Maintain the dyeing temperature at 50-60°C for 45-60 minutes.[5] It is important to note that for this compound, a dyeing temperature of 50°C may result in a yellowish hue, and the amount of caustic soda should be carefully controlled to avoid hydrolysis of the dye.[6]
-
Ensure the material remains fully submerged to prevent premature oxidation.
-
Oxidation
After dyeing, the fabric is removed from the dye bath and the excess liquor is squeezed out. The leuco-vat dye absorbed by the fibers needs to be oxidized back to its original insoluble form.
-
Air Oxidation: The dyed material can be exposed to air for 10-20 minutes.
-
Chemical Oxidation: For a more rapid and complete oxidation, treat the material in a bath containing an oxidizing agent such as hydrogen peroxide (1-3 g/L) or sodium perborate at a pH of 7-8 and a temperature of 40-50°C for 10-15 minutes.[1]
Post-treatment (Soaping)
Soaping is a critical final step to remove any loose dye particles from the fiber surface and to stabilize the dye, which improves the overall fastness properties.
-
Prepare a soaping bath containing a non-ionic detergent (1-2 g/L) and sodium carbonate (1-2 g/L).[7]
-
Treat the oxidized and rinsed fabric in this bath at a near-boil temperature (95-100°C) for 10-15 minutes.[7]
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the dyed cotton fibers.
Experimental Workflow
Caption: Workflow for dyeing cotton fibers with this compound.
References
- 1. textiletrainer.com [textiletrainer.com]
- 2. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 4. ijaar.org [ijaar.org]
- 5. textilecoach.net [textilecoach.net]
- 6. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 7. benchchem.com [benchchem.com]
Application Note: Utilizing Vat Black 27 for Enhanced Electrochemical Detection of Dopamine
Abstract
This application note details a novel, hypothetical application of Vat Black 27, an anthraquinone-based vat dye, as a redox-active modifier for glassy carbon electrodes (GCE) to create a sensitive and selective electrochemical sensor for dopamine (DA). Dopamine is a critical neurotransmitter, and its accurate quantification is essential for research in neurodegenerative diseases and drug development. The proposed sensor leverages the electrochemical properties of the anthraquinone core of this compound to facilitate the electro-oxidation of dopamine, potentially lowering the overpotential and enhancing the signal, thereby improving selectivity against common interferents such as ascorbic acid (AA) and uric acid (UA). This document provides a comprehensive protocol for the fabrication of the this compound-modified GCE, the electrochemical detection of dopamine, and presents anticipated performance characteristics.
Introduction
Electrochemical sensors offer a rapid, cost-effective, and highly sensitive method for the detection of various analytes, including neurotransmitters.[1] The direct electro-oxidation of dopamine at bare electrodes often requires a high overpotential and suffers from interference from co-existing species like ascorbic acid and uric acid, whose oxidation potentials are similar to that of dopamine.[2][3] To overcome these challenges, chemically modified electrodes (CMEs) are widely employed to enhance sensitivity and selectivity.[4]
Anthraquinone (AQ) and its derivatives are known for their reversible electrochemical behavior and have been explored for various electrochemical applications, including as mediators in biosensors.[5] this compound, with its complex anthraquinone-derived structure, presents an intriguing candidate for an electrode modifier. We hypothesize that the immobilization of this compound onto a glassy carbon electrode surface can create a stable and electroactive interface that catalyzes the oxidation of dopamine. This catalytic effect is expected to increase the peak current and shift the oxidation potential to a less positive value, thus allowing for more selective detection in a complex matrix.
Proposed Signaling Pathway
The proposed sensing mechanism involves this compound acting as a redox mediator. In the presence of dopamine, the electrochemically oxidized form of this compound on the electrode surface chemically oxidizes dopamine to dopamine-o-quinone. Simultaneously, the this compound is reduced back to its original state. The subsequent electrochemical re-oxidation of the reduced this compound at the electrode surface generates an amplified electrical signal that is proportional to the concentration of dopamine. This mediated electron transfer is expected to occur at a lower potential than the direct oxidation of dopamine, thereby avoiding interference.
Experimental Protocols
Materials and Reagents
-
This compound (C.I. 69005)
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Dopamine hydrochloride
-
Ascorbic acid
-
Uric acid
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized (DI) water
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell setup
-
Ag/AgCl (3 M KCl) reference electrode
-
Platinum wire counter electrode
-
Sonicator
Protocol 1: Fabrication of this compound-Modified GCE (VB27/GCE)
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with DI water.
-
Sonicate the polished GCE in DI water and then ethanol for 2 minutes each to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
-
-
Preparation of this compound Suspension:
-
Prepare a 1 mg/mL suspension of this compound in DMF.
-
Sonicate the suspension for 30 minutes to ensure homogeneity.
-
-
Electrode Modification:
-
Drop-cast 5 µL of the this compound suspension onto the pre-treated GCE surface.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature (approximately 2 hours).
-
The resulting electrode is denoted as VB27/GCE.
-
Protocol 2: Electrochemical Measurements
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the VB27/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Use 0.1 M PBS (pH 7.4) as the supporting electrolyte.
-
-
Electrochemical Characterization of VB27/GCE:
-
Record the cyclic voltammogram (CV) of the VB27/GCE in the supporting electrolyte to observe the redox peaks of this compound. Potential range: -0.8 V to +0.8 V; Scan rate: 50 mV/s.
-
-
Dopamine Detection:
-
Add a known concentration of dopamine to the electrochemical cell.
-
Record the differential pulse voltammogram (DPV) from 0.0 V to 0.6 V. DPV parameters: pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s.
-
The oxidation peak current of dopamine will be used for quantitative analysis.
-
For calibration, add successive aliquots of dopamine standard solution to the electrolyte and record the DPV after each addition.
-
-
Selectivity Studies:
-
Record the DPV response of the VB27/GCE to a fixed concentration of dopamine in the presence of higher concentrations of ascorbic acid and uric acid to evaluate the sensor's selectivity.
-
Experimental Workflow
The overall experimental process, from electrode preparation to data analysis, is outlined below.
Anticipated Results and Data Presentation
The fabricated VB27/GCE is expected to exhibit enhanced electrocatalytic activity towards the oxidation of dopamine compared to a bare GCE. This will be evident from an increase in the oxidation peak current and a decrease in the peak potential. The sensor is anticipated to have a linear response over a physiologically relevant concentration range for dopamine.
Table 1: Hypothetical Performance Data for the VB27/GCE Dopamine Sensor
| Parameter | Bare GCE | VB27/GCE |
| Dopamine Oxidation Potential (V vs. Ag/AgCl) | ~0.45 V | ~0.30 V |
| Linear Detection Range (µM) | 10 - 100 | 0.1 - 50 |
| Limit of Detection (LOD, S/N=3) (nM) | 800 | 30 |
| Sensitivity (µA µM⁻¹ cm⁻²) | 0.25 | 1.5 |
| Response to 10 µM DA in presence of 1 mM AA | Significant Interference | < 5% change in signal |
| Reproducibility (RSD, n=5) | 8.5% | 3.2% |
Conclusion
The proposed application of this compound as an electrode modifier presents a promising, albeit hypothetical, avenue for the development of a novel electrochemical sensor for dopamine. The rich electrochemistry of its anthraquinone core is hypothesized to provide significant electrocatalytic effects, leading to enhanced sensitivity and selectivity. The detailed protocols provided herein offer a clear framework for researchers and drug development professionals to explore this potential application. Successful implementation could lead to a valuable analytical tool for neuroscience research and clinical diagnostics. Further studies would be required to optimize the sensor fabrication parameters and validate its performance in real biological samples.
References
- 1. Frontiers in electrochemical sensors for neurotransmitter detection: towards measuring neurotransmitters as chemical diagnostics for brain disorders - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Detection of Dopamine at a Gold Electrode Modified with a Polypyrrole–Mesoporous Silica Molecular Sieves (MCM-48) Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vat Black 27 for Viscose and Silk Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Vat Black 27 for dyeing viscose and silk fibers. The protocols are based on established principles of vat dyeing and specific information available for this compound.
Introduction to this compound
This compound, also known as C.I. This compound and C.I. 69005, is an anthraquinone-based vat dye.[1] It is a black powder that is insoluble in water, acetone, ethanol, and xylene, but slightly soluble in chloroform and pyridine.[1][2] Like other vat dyes, it is applied to fibers in a soluble, reduced (leuco) form and then oxidized back to its insoluble pigment form within the fiber.[3] This process imparts excellent fastness properties to the dyed material.[2][4][5] this compound is primarily used for dyeing cellulosic fibers such as cotton and viscose, and can also be used for silk.[1][2][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of this compound. It is important to note that specific data for this compound on viscose and silk is limited in publicly available literature. Therefore, some data is derived from general vat dyeing principles for these fibers and data for this compound on cotton, a similar cellulosic fiber to viscose.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₂₃N₃O₆ |
| Molecular Weight | 665.65 g/mol |
| CAS Number | 2379-81-9 |
| Color Index Name | C.I. This compound |
| Color Index Number | 69005 |
| Solubility | Insoluble in water, acetone, ethanol, toluene, xylene; slightly soluble in chloroform, pyridine. |
| Appearance of Leuco Form | Reddish-brown in alkaline solution; Yellowish-brown in acidic solution. |
Table 2: Recommended Dyeing Parameters for this compound on Viscose (Exhaust Method)
| Parameter | Recommended Value/Range | Notes |
| Pre-treatment | ||
| Scouring | 1-2 g/L Soda Ash, 1-2 g/L Non-ionic Detergent | 80-90°C for 30-60 minutes |
| Vatting (Stock Vat Preparation) | ||
| This compound | X % (on weight of fabric) | Dependent on desired shade depth |
| Sodium Hydroxide (Caustic Soda) | 5-7 g/L | To achieve and maintain alkaline pH |
| Sodium Hydrosulphite | 5-10 g/L | Reducing agent |
| Temperature | 40-50°C | Avoid excessively high temperatures to prevent hydrolysis.[6] |
| Time | 15-20 minutes | Until a clear, reddish-brown leuco solution is formed. |
| Dyeing | ||
| Temperature | 25-30°C | Low-temperature dyeing is recommended for viscose to avoid rapid dye uptake and ensure levelness. Higher temperatures can result in very shallow shades.[6] |
| Time | 60-90 minutes | |
| Glauber's Salt (Sodium Sulfate) | 10-20 g/L | Added in portions to promote exhaustion. |
| Oxidation | ||
| Method | Air oxidation followed by chemical oxidation | |
| Oxidizing Agent | 2-3 g/L Hydrogen Peroxide (35%) or Sodium Perborate | At 40-50°C for 20-30 minutes. |
| Soaping | ||
| Detergent | 1-2 g/L Non-ionic Detergent | At 90-95°C for 15-20 minutes to remove unfixed dye and improve fastness.[3] |
Note: This table is based on general principles for vat dyeing of viscose and specific information for this compound on cotton. Optimization will be required for specific machinery and substrate.
Table 3: Recommended Dyeing Parameters for this compound on Silk (Jigger Method)
| Parameter | Recommended Value/Range | Notes |
| Pre-treatment | ||
| Degumming | Mild soap or enzymatic degumming | To remove sericin without damaging the fibroin. |
| Vatting (Stock Vat Preparation) | ||
| This compound | X % (on weight of fabric) | Dependent on desired shade depth. |
| Sodium Hydroxide (Caustic Soda) | 2-4 g/L | Lower alkali concentration is crucial to prevent silk damage. |
| Sodium Hydrosulphite | 4-8 g/L | |
| Temperature | 40-50°C | |
| Time | 15-20 minutes | |
| Dyeing | ||
| Temperature | 30-40°C | Mild temperatures are essential to protect the silk fiber. |
| Time | 4-6 "ends" (passes through the dye bath) | |
| Oxidation | ||
| Method | Air oxidation followed by gentle chemical oxidation | |
| Oxidizing Agent | 1-2 g/L Hydrogen Peroxide (35%) with a pH buffer (e.g., sodium silicate) | At 40-50°C for 20-30 minutes. |
| Soaping | ||
| Detergent | 1 g/L Neutral Soap | At 70-80°C for 15-20 minutes. |
Note: Dyeing silk with vat dyes requires careful control of alkalinity and temperature to prevent fiber degradation. These are starting recommendations and should be optimized.
Table 4: Fastness Properties of this compound on Cotton (as a proxy for Viscose)
| Fastness Test | Rating (ISO, 1-5 scale, 5 being best) |
| Light Fastness (Xenon Arc) | 7 |
| Washing Fastness (ISO 105-C06 C2S, 60°C) | 4-5 |
| Water Fastness (ISO 105-E01) | 4-5 |
| Perspiration Fastness (Acid & Alkali, ISO 105-E04) | 4-5 |
| Rubbing Fastness (Dry) | 4 |
| Rubbing Fastness (Wet) | 3-4 |
| Chlorine Bleach (ISO 105-N01) | 3 |
Source:[1]
Experimental Protocols
Exhaust Dyeing of Viscose Yarn with this compound
This protocol describes a laboratory-scale exhaust dyeing process for viscose yarn.
Materials and Equipment:
-
Viscose yarn skeins
-
This compound dye powder
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulphite (Na₂S₂O₄)
-
Glauber's Salt (Na₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 35%)
-
Non-ionic detergent
-
Acetic Acid (CH₃COOH)
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Beakers, graduated cylinders, and stirring rods
-
pH meter
-
Heating and stirring plate
Procedure:
-
Pre-treatment (Scouring):
-
Prepare a scouring bath with 1 g/L Soda Ash and 1 g/L non-ionic detergent.
-
Enter the viscose yarn and treat at 85°C for 45 minutes.
-
Rinse the yarn thoroughly with hot and then cold water.
-
-
Vatting (Preparation of the Leuco Dye Solution):
-
In a separate beaker, paste the required amount of this compound (e.g., 2% on weight of fiber) with a small amount of warm water.
-
Add this paste to the dye bath containing the required volume of water at 40-50°C.
-
Add Sodium Hydroxide (5 g/L) and stir.
-
Gradually add Sodium Hydrosulphite (7 g/L) while stirring.
-
Continue to stir at 40-50°C for 15-20 minutes until the solution turns into a clear reddish-brown leuco form.
-
-
Dyeing:
-
Set the dye bath temperature to 25°C.
-
Add the pre-wetted viscose yarn to the dye bath.
-
Run the dyeing machine for 10 minutes.
-
Add Glauber's Salt (15 g/L) in two portions over 20 minutes.
-
Continue dyeing for a total of 75 minutes.
-
-
Oxidation:
-
Remove the yarn from the dye bath and allow it to air oxidize for 10-15 minutes. The color will start to develop.
-
Prepare a fresh bath with 2 g/L Hydrogen Peroxide at 45°C.
-
Immerse the yarn in the oxidation bath and treat for 25 minutes.
-
Rinse the yarn with water.
-
-
Soaping:
-
Prepare a soaping bath with 1.5 g/L non-ionic detergent at 95°C.
-
Treat the yarn in the soaping bath for 20 minutes.
-
Rinse thoroughly with hot and cold water.
-
-
Neutralization and Drying:
-
Optionally, rinse with a dilute solution of acetic acid (0.5 g/L) to neutralize any residual alkali.
-
Rinse with cold water.
-
Hydroextract and dry the yarn at a moderate temperature.
-
Jigger Dyeing of Silk Fabric with this compound
This protocol outlines a laboratory-scale jigger dyeing process for silk fabric.
Materials and Equipment:
-
Degummed silk fabric
-
This compound dye powder
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulphite (Na₂S₂O₄)
-
Hydrogen Peroxide (H₂O₂, 35%)
-
Neutral soap
-
Laboratory jigger dyeing machine
-
Beakers, graduated cylinders, and stirring rods
-
pH meter
Procedure:
-
Pre-treatment (Degumming):
-
Ensure the silk fabric is properly degummed to remove sericin.
-
-
Vatting (Preparation of the Leuco Dye Solution):
-
Prepare the leuco dye solution as described in the viscose protocol (Step 2), but with a lower concentration of Sodium Hydroxide (3 g/L) and Sodium Hydrosulphite (6 g/L).
-
-
Dyeing:
-
Set the jigger dye bath temperature to 35°C and add the prepared leuco dye solution.
-
Thread the silk fabric onto the jigger.
-
Run the fabric through the dye bath for 4-6 ends (passes), ensuring even immersion and avoiding excessive tension.
-
-
Oxidation:
-
After the final pass, unload the fabric and allow it to air oxidize for 15-20 minutes.
-
Prepare a fresh bath in the jigger with 1.5 g/L Hydrogen Peroxide at 45°C.
-
Run the fabric through the oxidation bath for 2-4 ends.
-
Rinse the fabric with water by running it through a fresh bath of water.
-
-
Soaping:
-
Prepare a soaping bath with 1 g/L neutral soap at 75°C.
-
Run the fabric through the soaping bath for 2-4 ends.
-
Rinse thoroughly with warm and then cold water.
-
-
Drying:
-
Unload the fabric and dry it at a low temperature, avoiding direct sunlight.
-
Mandatory Visualizations
Caption: General workflow for dyeing viscose and silk with this compound.
Caption: Chemical transformation of this compound during the vat dyeing process.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. textilelearner.net [textilelearner.net]
- 4. These advantages of VAT dyes [boshitex.com]
- 5. textilelearner.net [textilelearner.net]
- 6. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 7. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
Application Notes and Protocols for Dyeing Polyester-Cotton Blend Fabric with Vat Black 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Vat Black 27 (C.I. 69005) for dyeing polyester-cotton (P/C) blend fabrics. The protocols outlined below are intended for research and development purposes and may require optimization based on specific fabric characteristics and desired outcomes.
Introduction
This compound is an anthraquinone-based vat dye known for its good fastness properties on cellulosic fibers.[1][2] Dyeing polyester-cotton blends presents a challenge due to the different chemical nature of the two fibers. Polyester, a synthetic fiber, is hydrophobic and requires high temperatures for dyeing with disperse dyes.[3] Cotton, a natural cellulosic fiber, is hydrophilic and is typically dyed with classes of dyes like vat dyes under alkaline conditions.[3][4]
This document outlines two primary methods for dyeing P/C blends with this compound: a One-Bath, Two-Step Exhaust Dyeing method and a continuous Thermosol-Pad Steam method.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Grade | Supplier | Purpose |
| This compound (C.I. 69005) | Technical | Major Dye Manufacturer | Colorant |
| Disperse Dye (e.g., Disperse Black) | Technical | Major Dye Manufacturer | Colorant for Polyester |
| Polyester-Cotton Blend Fabric (e.g., 65/35) | Scoured and Bleached | Textile Supplier | Substrate |
| Acetic Acid (CH₃COOH) | Glacial | Chemical Supplier | pH control |
| Sodium Hydroxide (NaOH) | Pellets/Flakes | Chemical Supplier | Alkalinity for vatting |
| Sodium Hydrosulphite (Na₂S₂O₄) | Powder | Chemical Supplier | Reducing agent for vatting |
| Dispersing Agent | Technical | Textile Chemical Supplier | Keeps dyes dispersed |
| Wetting Agent | Technical | Textile Chemical Supplier | Improves fabric wettability |
| Sequestering Agent | Technical | Textile Chemical Supplier | Chelates hard water ions |
| Levelling Agent | Technical | Textile Chemical Supplier | Promotes even dyeing |
| Hydrogen Peroxide (H₂O₂) | 35% (w/v) | Chemical Supplier | Oxidizing agent |
| Non-ionic Soap | Technical | Textile Chemical Supplier | Soaping/Washing off |
Experimental Protocols
Protocol 1: One-Bath, Two-Step Exhaust Dyeing
This method is suitable for batch dyeing in laboratory-scale dyeing machines. The polyester component is dyed first with a disperse dye, followed by the cotton component with this compound in the same bath.
Dyeing Recipe:
| Component | Concentration |
| Polyester Dyeing Stage | |
| Disperse Dye (e.g., Disperse Black) | 1-3% (on weight of fabric, o.w.f) |
| This compound | 2-5% (o.w.f) |
| Dispersing Agent | 1 g/L |
| Levelling Agent | 0.5 g/L |
| Acetic Acid | to pH 4.5-5.5 |
| Cotton Dyeing Stage | |
| Sodium Hydroxide | 5-10 g/L |
| Sodium Hydrosulphite | 3-6 g/L |
| Liquor Ratio | 1:10 - 1:20 |
Procedure:
-
Preparation: Set the dyebath at 60°C. Add the dispersing agent, levelling agent, and acetic acid. Circulate for 10 minutes.
-
Polyester Dyeing: Add the well-dispersed disperse dye and this compound to the bath. Raise the temperature to 130°C at a rate of 1.5°C/minute. Hold at 130°C for 45-60 minutes to dye the polyester portion.
-
Cooling: Cool the dyebath down to 80°C.
-
Cotton Dyeing (Vatting): Add Sodium Hydroxide and Sodium Hydrosulphite to the bath to reduce the this compound. Hold at 80°C for 45-60 minutes to dye the cotton portion.
-
Rinsing: Drop the dyebath and rinse the fabric thoroughly with cold water.
-
Oxidation: Treat the fabric in a bath containing 1-2 ml/L of Hydrogen Peroxide at 50-60°C for 15-20 minutes to re-oxidize the vat dye to its insoluble form.
-
Soaping: Wash the dyed fabric with 2 g/L of non-ionic soap at 95°C for 15-20 minutes to remove unfixed dye and improve fastness properties.
-
Final Rinse and Drying: Rinse the fabric with hot and then cold water. Dry the fabric.
Protocol 2: Thermosol-Pad Steam Method (Continuous)
This method is suitable for continuous dyeing processes and generally offers higher productivity.
Padding Liquor Recipe:
| Component | Concentration |
| Disperse Dye (e.g., Disperse Black) | 10-30 g/L |
| This compound (micronized) | 20-50 g/L |
| Migration Inhibitor | 10-20 g/L |
| Wetting Agent | 1-2 g/L |
Chemical Pad Recipe (for Vatting):
| Component | Concentration |
| Sodium Hydroxide | 30-60 g/L |
| Sodium Hydrosulphite | 30-60 g/L |
| Glauber's Salt (Anhydrous) | 100-150 g/L |
Procedure:
-
Padding: Pad the fabric through the padding liquor at room temperature with a wet pick-up of 60-70%.
-
Drying: Dry the padded fabric in a hot flue or infrared pre-dryer at 100-120°C.
-
Thermosol Treatment: Pass the dried fabric through a Thermosol unit at 190-210°C for 60-90 seconds. This step fixes the disperse dye on the polyester fibers and transfers some of the vat pigment to the polyester.[5]
-
Chemical Padding: Pad the fabric through the chemical pad liquor containing sodium hydroxide and sodium hydrosulphite to reduce the this compound.
-
Steaming: Immediately pass the fabric through a steamer at 102-105°C for 60-90 seconds to fix the vat dye on the cotton fibers.
-
Rinsing, Oxidation, and Soaping: The subsequent steps of rinsing, oxidation, and soaping are similar to the exhaust dyeing method to ensure proper color development and fastness.
Data Presentation
The following tables summarize the expected performance of this compound on a 65/35 polyester-cotton blend fabric.
Table 1: Colorfastness Properties
| Fastness Test | Standard | Rating (1-5) |
| Washing Fastness (Change in Color) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining on Cotton) | ISO 105-C06 | 4 |
| Washing Fastness (Staining on Polyester) | ISO 105-C06 | 4-5 |
| Water Fastness (Change in Color) | ISO 105-E01 | 4-5 |
| Water Fastness (Staining) | ISO 105-E01 | 4-5 |
| Perspiration Fastness (Acidic & Alkaline) | ISO 105-E04 | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 |
Note: Ratings are on a scale of 1 to 5, where 5 is excellent. Lightfastness is on a scale of 1 to 8, where 8 is excellent.
Table 2: Color Yield and Fabric Strength
| Parameter | Method | Typical Value |
| Color Yield (K/S Value) | Spectrophotometer with Kubelka-Munk equation | Dependent on dye concentration |
| Tensile Strength (Warp) | ASTM D5034 / D5035 | To be compared with undyed control |
| Tensile Strength (Weft) | ASTM D5034 / D5035 | To be compared with undyed control |
Mandatory Visualizations
Caption: Experimental workflow for dyeing polyester-cotton blend fabrics with this compound.
Caption: Principle of the vat dyeing process for cotton fibers.
Conclusion
This compound can be effectively used to dye polyester-cotton blend fabrics, yielding shades with good overall fastness properties. The choice between the exhaust and continuous thermosol methods will depend on the available equipment, production scale, and specific requirements of the final product. The provided protocols serve as a starting point for research and development, and optimization of parameters such as dye concentration, temperature, and time may be necessary to achieve desired results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Making sure you're not a bot! [repositorio.ufrn.br]
- 4. textilelearner.net [textilelearner.net]
- 5. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
Application Notes and Protocols: Pad-Steam Dyeing of Vat Black 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the continuous pad-steam dyeing of cellulosic fibers, such as cotton, with Vat Black 27. The information is collated from established textile chemistry resources and is intended for a scientific audience in a research or development setting. Adherence to laboratory safety protocols is mandatory when handling the chemicals involved.
Introduction
This compound (C.I. This compound, CAS No. 2379-81-9) is an anthraquinone-based vat dye known for its excellent fastness properties on cellulosic fibers. The pad-steam method is a continuous dyeing process ideal for achieving uniform and reproducible shades on woven fabrics. This process involves the impregnation of the fabric with the insoluble vat dye dispersion, followed by chemical reduction to its soluble leuco form, fixation within the fiber in a steam chamber, and subsequent re-oxidation to the insoluble pigment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound, 69005 | [1] |
| CAS Number | 2379-81-9 | [1] |
| Molecular Formula | C₄₂H₂₃N₃O₆ | [1] |
| Molecular Weight | 665.65 g/mol | [1] |
| Appearance | Black Powder | [2] |
| Solubility | Insoluble in water, acetone, and ethanol. Slightly soluble in chloroform and pyridine. | [1][2] |
| Leuco Form (Alkaline Reduction) | Reddish-brown | [1] |
Experimental Protocols
The pad-steam process for this compound can be divided into three main stages: padding with the dye dispersion, chemical padding and steaming for fixation, and post-treatment.
Padding with this compound Dispersion
This initial step involves impregnating the fabric with a uniform dispersion of the this compound pigment.
Protocol:
-
Prepare the padding liquor according to the desired shade depth as specified in Table 2.
-
Ensure all components are thoroughly mixed to form a stable dispersion.
-
Set the padding mangle pressure to achieve a wet pick-up of 60-80%.
-
Pass the prepared cellulosic fabric through the padding liquor at a constant speed.
-
The padded fabric can be passed through an optional pre-drying or drying step depending on the specific machinery and process (Pad-Dry-Pad-Steam variant). For the direct Pad-Steam process, the wet fabric proceeds to the chemical padding stage.
Chemical Padding and Steaming
In this crucial stage, the padded fabric is treated with a reducing solution to convert the insoluble vat dye into its soluble leuco form, which then diffuses into the fiber. Fixation occurs in a steam chamber.
Protocol:
-
Prepare the chemical pad liquor containing sodium hydroxide and sodium hydrosulphite as detailed in Table 2.
-
Immediately after the pigment padding (or drying), pass the fabric through the chemical pad.
-
Without delay, introduce the fabric into a steamer saturated with steam at 101-103°C.
-
The steaming time is typically 60-90 seconds to ensure complete reduction and fixation of the dye.
-
The steamer should be as close as possible to the chemical pad to minimize air exposure and decomposition of the reducing agent.
Post-Treatment (Oxidation, Soaping, and Rinsing)
The final stage involves re-oxidizing the leuco form of the dye back to its insoluble pigment form within the fiber, followed by washing to remove unfixed dye and residual chemicals.
Protocol:
-
Rinsing: Immediately after steaming, rinse the fabric in cold water to remove excess alkali and reducing agent.
-
Oxidation: Treat the fabric with an oxidizing agent, such as hydrogen peroxide (2-4 g/L) or sodium perborate, in a subsequent bath at 40-50°C to convert the leuco dye back to its insoluble form.
-
Soaping: The fabric is then subjected to a vigorous soaping treatment at or near the boil (95-100°C) with a detergent (e.g., 1-2 g/L anionic detergent) to remove any loosely adhering dye particles and to stabilize the final shade.
-
Final Rinsing: Thoroughly rinse the fabric with hot and then cold water to remove all residual chemicals.
-
Drying: Dry the finished fabric.
Data Presentation
Table 1: Fastness Properties of this compound
| Fastness Test | ISO Standard Rating |
| Light Fastness (Xenon Arc) | 7 |
| Washing Fastness (ISO 105-C10) | 4-5 |
| Rubbing Fastness (ISO 105-X12) | 4-5 |
| Perspiration Fastness (ISO 105-E04) | 4-5 |
| Chlorine Bleach Fastness (ISO 105-N01) | 2 |
| Mercerizing Fastness | 3 |
Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.
Table 2: Illustrative Pad-Steam Recipes for this compound on Cotton
| Component | Light Shade | Medium Shade | Dark Shade |
| Pigment Padding Liquor | |||
| This compound (g/L) | 10 | 30 | 50 |
| Dispersing Agent (g/L) | 1-2 | 2-3 | 3-4 |
| Anti-migrating Agent (g/L) | 10-15 | 15-20 | 20-25 |
| Wetting Agent (g/L) | 1-2 | 1-2 | 1-2 |
| Chemical Padding Liquor | |||
| Sodium Hydroxide (Caustic Soda) (g/L) | 25-30 | 35-50 | 50-70 |
| Sodium Hydrosulphite (Hydrose) (g/L) | 25-30 | 35-50 | 50-70 |
| Process Parameters | |||
| Wet Pick-up (%) | 60-80 | 60-80 | 60-80 |
| Steaming Temperature (°C) | 101-103 | 101-103 | 101-103 |
| Steaming Time (seconds) | 60-90 | 60-90 | 60-90 |
Disclaimer: The concentrations provided are illustrative and may require optimization based on the specific substrate, machinery, and desired final shade.
Mandatory Visualizations
Diagram 1: Pad-Steam Dyeing Workflow for this compound
Caption: Workflow for the continuous pad-steam dyeing of cellulosic fabric with this compound.
Diagram 2: Chemical Transformation of this compound during Dyeing
Caption: Chemical transformations of this compound during the pad-steam dyeing process.
References
Application Notes and Protocols: Jig Dyeing of Cotton Yarn with Vat Black 27
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the jig dyeing of cotton yarn with C.I. Vat Black 27, an anthraquinone-based vat dye known for its excellent fastness properties. This document outlines the chemical principles, detailed experimental protocols, and expected performance characteristics. The protocols are intended for laboratory and pilot-scale applications, offering a foundational methodology for research and development in textile chemistry and material science. All quantitative data regarding dye properties and fastness are presented in standardized tables. Visual aids in the form of Graphviz diagrams are included to elucidate the experimental workflow and the chemical pathway of the vat dyeing process.
Introduction
Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced "leuco" form.[1][2] C.I. This compound is a prominent member of this class, valued for its high fastness to light, washing, and chlorine.[3][4] The jig dyeing process is particularly suitable for the application of vat dyes to woven fabrics and, with appropriate setup, to yarns in an open-width configuration.[5][6][7] This method allows for dyeing with a relatively low liquor ratio, which is economically and environmentally advantageous.
The application of this compound to cotton yarn involves four critical stages:
-
Vatting: The insoluble dye pigment is reduced in an alkaline medium, typically with sodium hydrosulphite (Na₂S₂O₄) and caustic soda (NaOH), to its soluble leuco form.[2][8]
-
Dyeing: The cotton yarn is immersed in the leuco dye solution, allowing the soluble dye to penetrate the fiber structure.
-
Oxidation: The yarn is exposed to an oxidizing agent or atmospheric oxygen, which converts the soluble leuco dye back to its original insoluble pigment form, trapping it within the fiber.
-
Soaping: A final washing step at a high temperature with a detergent is crucial to remove any loosely adhering dye particles and to develop the true shade and fastness properties of the dye.
This document provides detailed protocols for each of these stages in the context of a jig dyeing system.
Materials and Equipment
Materials
-
Substrate: Scoured and bleached 100% cotton yarn
-
Reducing Agent: Sodium Hydrosulphite (Na₂S₂O₄)
-
Alkali: Caustic Soda (Sodium Hydroxide, NaOH) flakes or solution (38° Bé)
-
Wetting Agent: Non-ionic or anionic wetting agent
-
Dispersing Agent
-
Sequestering Agent
-
Oxidizing Agent: Hydrogen Peroxide (H₂O₂) or Sodium Perborate (NaBO₃)
-
Neutralizing Agent: Acetic Acid (CH₃COOH)
-
Detergent: Non-ionic detergent for soaping
-
Salt (optional, for exhaustion): Glauber's salt (Sodium Sulfate, Na₂SO₄)
Equipment
-
Laboratory or pilot-scale jig dyeing machine
-
Weighing balance
-
pH meter
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Heating and stirring apparatus
-
Colorfastness testing equipment (e.g., Launder-Ometer, Crockmeter, Xenon arc lamp)
Experimental Protocols
Pre-treatment of Cotton Yarn
Ensure the cotton yarn is thoroughly scoured and bleached to remove impurities such as waxes, oils, and sizing agents. The yarn should have a neutral pH and good absorbency before dyeing.
Stock Vat Preparation (Leuco Dye Solution)
It is recommended to prepare a concentrated stock vat solution of the dye before adding it to the jig.
Recipe:
| Component | Concentration |
| This compound | 50 g/L |
| Caustic Soda (38° Bé) | 100 mL/L |
| Sodium Hydrosulphite | 50 g/L |
| Water | to make up 1 L |
Procedure:
-
Paste the required amount of this compound powder with a small amount of water and a dispersing agent.
-
Add warm water (40-50°C) to the paste.
-
Slowly add the required amount of caustic soda solution while stirring.
-
Gradually sprinkle in the sodium hydrosulphite while stirring continuously.
-
Allow the solution to stand for 15-20 minutes at 40-50°C for complete vatting. The solution will change color, indicating the formation of the leuco dye.
Jig Dyeing Process
The following protocol is based on a 2% depth of shade (on weight of yarn). Adjustments may be necessary for different shade depths.
Dye Bath Recipe:
| Component | Concentration |
| This compound | 2% (on weight of yarn) |
| Caustic Soda (38° Bé) | 7.5 - 8.0 mL/L |
| Sodium Hydrosulphite | 3.0 - 5.0 g/L |
| Wetting Agent | 1.0 g/L |
| Sequestering Agent | 1.0 g/L |
| Liquor Ratio | 1:5 to 1:10 |
Procedure:
-
Bath Preparation: Fill the jig trough with the required volume of water at 40-50°C. Add the wetting agent, sequestering agent, and the specified amounts of caustic soda and sodium hydrosulphite.
-
Yarn Loading: Load the pre-treated cotton yarn onto the jig rollers, ensuring even tension.
-
Dye Addition: Add the prepared stock vat solution to the jig trough.
-
Dyeing Cycle:
-
Commence the dyeing process, passing the yarn through the dye bath from one roller to the other.
-
Maintain the temperature at 50-60°C.
-
Run for 4-6 "ends" (passes) to ensure complete and even impregnation of the yarn with the leuco dye. The total dyeing time is typically 45-60 minutes.
-
Monitor the concentration of sodium hydrosulphite throughout the process using hydro paper and add more if necessary to maintain the reduced state of the dye.
-
Post-Dyeing Treatment
-
Rinsing: After the dyeing cycle, drain the dye bath and rinse the yarn with cold water for 2 ends to remove excess alkali and reducing agent.
-
Oxidation:
-
Prepare a fresh bath with water at 50-60°C.
-
Add an oxidizing agent, for example, 2-3 mL/L of Hydrogen Peroxide (35%).
-
Run the yarn for 2-3 ends (approximately 15-20 minutes) until the final black shade is developed.
-
-
Soaping:
-
Drain the oxidation bath and prepare a new bath with 2 g/L of non-ionic detergent and 1 g/L of soda ash.
-
Raise the temperature to 90-95°C and run the yarn for 2-3 ends (15-20 minutes). This step is critical for achieving optimal fastness.
-
Drain the soaping bath.
-
-
Final Rinsing and Drying:
-
Rinse the yarn thoroughly with hot water, followed by cold water, until the rinse water is clear.
-
Unload the yarn and dry it.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Description |
| C.I. Name | This compound |
| CAS Number | 2379-81-9[3][6][7] |
| Molecular Formula | C₄₂H₂₃N₃O₆[3][6][7] |
| Molecular Weight | 665.65 g/mol [3][6][7] |
| Appearance | Black Powder[3][5][6][7] |
| Solubility | Insoluble in water; soluble in its reduced (leuco) form in alkaline solution. |
| Leuco Color (Alkaline) | Reddish-brown[5][6][7] |
Colorfastness Properties of this compound on Cotton
The following table summarizes the typical colorfastness ratings of cotton dyed with this compound, evaluated according to ISO 105 standards. The ratings are on a scale of 1 to 5, where 5 represents the highest fastness, except for lightfastness, which is on a scale of 1 to 8.
| Fastness Test | ISO Standard | Rating |
| Lightfastness (Xenon Arc) | ISO 105-B02 | 7[6] |
| Washing Fastness (Fading) | ISO 105-C06 | 4-5[3] |
| Washing Fastness (Staining) | ISO 105-C06 | 5[3] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5[5] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5[5] |
| Chlorine Bleach Fastness | ISO 105-N01 | 4-5[3][6] |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4-5[3] |
| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5[3] |
| Ironing Fastness (Hot Pressing) | ISO 105-X11 | 2-3[5][6] |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. textilelearner.net [textilelearner.net]
- 2. Dyeing of cotton with vat dyes | PPT [slideshare.net]
- 3. cncolorchem.com [cncolorchem.com]
- 4. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 5. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 8. scribd.com [scribd.com]
- 9. This compound (C.I.69005) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Chromatographic Separation of Vat Dyes Using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used for the separation, identification, and purity assessment of various compounds, including dyes.[1][2] For vat dyes, which are characteristically insoluble in water, TLC provides a robust method for analysis. This document outlines detailed protocols for the separation of vat dyes using TLC, with a focus on non-reducing systems which have demonstrated good reproducibility and ease of control.[3] The methodologies described herein are applicable for routine quality control in dyestuff manufacturing, forensic analysis of textile fibers, and in research settings for the characterization of new dye molecules.[3][1][4]
Principle of Separation
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents).[2][5][6] The separation of vat dyes on silica gel, a polar stationary phase, is primarily governed by adsorption.[3] The extent of movement of each dye up the TLC plate is determined by its affinity for the stationary phase versus its solubility in the mobile phase.[5] This differential migration results in the separation of the dye mixture into distinct spots. The retention factor (Rf value), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.[5][6][7]
Experimental Protocols
This section provides a detailed methodology for the TLC separation of vat dyes using a non-reducing system with silica gel plates at elevated temperatures. This method has been shown to provide fast, reproducible, and easily controlled separations.[3]
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 plates (or equivalent).
-
Vat Dyes: Analytical standards or samples to be analyzed.
-
Solvents for Mobile Phase (Eluents): A variety of high-purity organic solvents are required. Several successful eluents for vat dyes at elevated temperatures have been developed (see Table 1 for examples).[3]
-
Sample Preparation Solvents: A suitable solvent to dissolve the vat dye samples (e.g., dimethylformamide, pyridine, or quinoline).
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Oven: A laboratory oven capable of maintaining temperatures of 100°C or 120°C.
-
Visualization: A UV lamp (if dyes are fluorescent) and a ruler for Rf value calculation.
Experimental Workflow Diagram
Caption: Experimental workflow for the TLC separation of vat dyes.
Detailed Method
-
Mobile Phase Preparation:
-
Prepare the desired eluent by mixing the appropriate volumes of the selected solvents. Several effective non-reducing eluents for vat dyes at high temperatures are listed in Table 1.[3]
-
For example, to prepare Eluent 4, mix 1-chloronaphthalene, 2-methoxyethyl ether, and 2-hydroxyethyl ether in a 7:2:1 ratio by volume.[3]
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 to 1 cm.
-
Place a piece of filter paper saturated with the mobile phase inside the chamber to ensure a saturated atmosphere, which improves reproducibility.[1] Close the chamber and allow it to equilibrate.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the vat dye sample.
-
Dissolve the sample in a minimal amount of a suitable high-boiling-point solvent such as dimethylformamide, pyridine, or quinoline to obtain a concentrated solution.
-
-
TLC Plate Preparation and Spotting:
-
Handle the TLC plate carefully by the edges to avoid contamination.[5]
-
Using a pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the plate.[1][8]
-
Using a capillary tube or micropipette, apply a small spot of the dissolved dye sample onto the starting line.[5]
-
Ensure the spots are small and concentrated for better separation.[1] Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration.
-
Apply spots of known reference dyes alongside the unknown samples for comparison if available.
-
-
Chromatographic Development:
-
Carefully place the spotted TLC plate into the pre-equilibrated developing chamber, ensuring the starting line is above the level of the mobile phase.[1]
-
Close the chamber and place it in a preheated oven at the specified temperature (e.g., 100°C or 120°C).[3] The use of high temperatures shortens the development time and improves reproducibility.[3]
-
Allow the mobile phase to ascend the plate by capillary action.[1][2]
-
Remove the plate from the chamber when the solvent front has traveled to about 1 cm from the top of the plate.[1]
-
Immediately mark the position of the solvent front with a pencil.[1][8]
-
-
Visualization and Data Analysis:
-
Allow the solvent to evaporate completely from the plate in a well-ventilated area.
-
The separated vat dyes will appear as colored spots. If any components are not visible, they may be visualized under a UV lamp if they are fluorescent.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot using the following formula:[5][6]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf values and colors of the sample components with those of the reference standards for identification.
-
Data Presentation
The following table summarizes the Rf values of several vat dyes using different non-reducing eluents on silica gel plates at 120°C. This data can be used as a reference for selecting an appropriate mobile phase for the separation of specific vat dyes.
Table 1: Rf Values of Selected Vat Dyes with Various Eluents at 120°C on Silica Gel Plates
| Dye | Eluent 1 | Eluent 2 | Eluent 3 | Eluent 4 | Eluent 5 | Eluent 6 | Eluent 7 | Eluent 8 | Eluent 9 |
| C.I. Vat Blue 1 | 0.15 | 0.28 | 0.35 | 0.65 | 0.45 | 0.85 | 0.75 | 0.55 | 0.25 |
| C.I. Vat Green 1 | 0.05 | 0.12 | 0.18 | 0.45 | 0.25 | 0.65 | 0.55 | 0.35 | 0.10 |
| C.I. Vat Red 1 | 0.25 | 0.45 | 0.55 | 0.80 | 0.65 | 0.90 | 0.85 | 0.70 | 0.40 |
| C.I. Vat Violet 9 | 0.35 | 0.55 | 0.65 | 0.85 | 0.75 | 0.95 | 0.90 | 0.80 | 0.50 |
| C.I. Vat Orange 5 | 0.45 | 0.65 | 0.75 | 0.90 | 0.85 | 0.98 | 0.95 | 0.88 | 0.60 |
| C.I. Vat Brown 3 | 0.10 | 0.20 | 0.25 | 0.55 | 0.35 | 0.75 | 0.65 | 0.45 | 0.15 |
| C.I. Vat Blue 6 | 0.20 | 0.35 | 0.45 | 0.70 | 0.55 | 0.88 | 0.80 | 0.60 | 0.30 |
| C.I. Vat Green 3 | 0.08 | 0.15 | 0.22 | 0.50 | 0.30 | 0.70 | 0.60 | 0.40 | 0.12 |
| C.I. Vat Red 15 | 0.30 | 0.50 | 0.60 | 0.82 | 0.70 | 0.92 | 0.88 | 0.75 | 0.45 |
| C.I. Vat Yellow 33 | 0.50 | 0.70 | 0.80 | 0.92 | 0.88 | 0.99 | 0.98 | 0.90 | 0.65 |
Data adapted from Bide, M. J., & Choi, H. (1992). The thin layer chromatography of vat dyes. Journal of the Society of Dyers and Colourists, 108(3), 133-137.[3]
Eluent Compositions (v/v):
-
Eluent 1: Nitrobenzene / Diphenyl ether / Benzophenone (3:7:1)
-
Eluent 2: 1-Chloronaphthalene / 2-Methoxyethyl ether / 2-Hydroxyethyl ether (7:1:2)
-
Eluent 3: 1-Methylnaphthalene / 2-Hydroxyethyl ether / N-methyl-2-pyrrolidone (7:2:1)
-
Eluent 4: 1-Chloronaphthalene / 2-Methoxyethyl ether / 2-Hydroxyethyl ether (7:2:1)
-
Eluent 5: Nitrobenzene / 2-Hydroxyethyl ether (8:2)
-
Eluent 6: 1-Methylnaphthalene / Quinoline (8:2)
-
Eluent 7: 1-Chloronaphthalene / N,N-Dimethylformamide (8:2)
-
Eluent 8: Diphenyl ether / 2-Methoxyethyl ether (8:2)
-
Eluent 9: Benzophenone / 2-Hydroxyethyl ether (8:2)
Conclusion
The described TLC method provides a reliable and efficient means for the separation and identification of vat dyes. The use of non-reducing systems at elevated temperatures offers significant advantages in terms of speed and reproducibility.[3] By carefully selecting the mobile phase, it is possible to achieve good resolution for a wide range of vat dyes. The provided protocols and data serve as a valuable resource for researchers and scientists working with these important colorants. For more complex mixtures or for quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) may be considered as an alternative, offering enhanced resolution and sensitivity.[9][10]
References
- 1. flinnsci.ca [flinnsci.ca]
- 2. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 3. sdc.org.uk [sdc.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. ssa.lawyer [ssa.lawyer]
- 6. researchgate.net [researchgate.net]
- 7. uclmail.net [uclmail.net]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. The use of HPTLC and Direct Analysis in Real Time-Of-Flight Mass Spectrometry (DART-TOF-MS) for rapid analysis of degradation by oxidation and sonication of an azo dye - Arabian Journal of Chemistry [arabjchem.org]
- 10. Reproducibility of High-Performance Thin-Layer Chromatography (HPTLC) in Textile Dye Analysis | National Institute of Justice [nij.ojp.gov]
Application Notes and Protocols for the Electrochemical Degradation of C.I. Vat Black 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Vat Black 27 is a complex anthraquinone-based vat dye known for its stability and persistence in the environment. Its intricate aromatic structure makes it resistant to conventional wastewater treatment methods. Electrochemical degradation offers a promising alternative for the effective removal of this dye from industrial effluents. This advanced oxidation process utilizes an electric current to generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize and break down the complex dye molecule into simpler, less harmful compounds. These application notes provide a comprehensive overview and detailed protocols for the electrochemical degradation of C.I. This compound, intended to guide researchers in setting up and evaluating the efficacy of this treatment method.
Physicochemical Properties of C.I. This compound
A thorough understanding of the dye's properties is crucial for developing an effective degradation strategy.
| Property | Value |
| C.I. Name | This compound |
| Molecular Formula | C₄₂H₂₃N₃O₆ |
| Molecular Weight | 665.65 g/mol |
| CAS Number | 2379-81-9 |
| Chemical Class | Anthraquinone |
| Appearance | Black powder |
| Solubility | Insoluble in water, acetone, ethanol, toluene, and xylene. Slightly soluble in chloroform and pyridine. |
Principles of Electrochemical Degradation
The electrochemical degradation of C.I. This compound can proceed through two primary mechanisms:
-
Direct Anodic Oxidation: The dye molecule is directly oxidized at the anode surface by transferring electrons to the electrode.
-
Indirect Anodic Oxidation: This is often the dominant and more efficient mechanism. Highly reactive species, such as hydroxyl radicals (•OH), are generated in situ from the electrochemical oxidation of water at the anode surface. These radicals are powerful, non-selective oxidizing agents that attack and degrade the dye molecule. In the presence of chloride ions, active chlorine species (Cl₂/HOCl/OCl⁻) can also be generated, which contribute to the degradation process.
Experimental Data Summary
The following tables summarize quantitative data from studies on the electrochemical degradation of C.I. This compound and similar vat dyes, providing insights into the influence of various operational parameters.
Table 1: Effect of Current Density on Color Removal of C.I. This compound
| Anode Material | Current Density (mA/cm²) | Color Removal (%) |
| Graphite (Gr) | 35 | 71.5 |
| Graphite/Copper Oxide (Gr/CuO) | 35 | 87.4 |
| Graphite/Zinc Oxide (Gr/ZnO) | 35 | 92.3 |
Data adapted from a study on the electrochemical degradation of C.I. This compound.
Table 2: Effect of Supporting Electrolyte Concentration on Decolorization of C.I. This compound
| Supporting Electrolyte | Concentration (g/L) | Decolorization Efficiency (%) |
| Sodium Sulfate (Na₂SO₄) | 20 | < 5 |
| Sodium Sulfate (Na₂SO₄) | > 20 | > 90 |
This data highlights a critical concentration threshold for efficient degradation.
Table 3: Typical Operating Conditions for Electrochemical Degradation of a Vat Dye (C.I. Vat Brown 1)
| Parameter | Value |
| Initial Dye Concentration | 50 ppm |
| Electrodes | Graphite Carbon |
| pH | 9 |
| Current Density | 17.0 mA/cm² (170 A/m²) |
| Supporting Electrolyte | 25 g/L NaCl |
| Reaction Time | 240 min |
| Results | |
| Color Removal Efficiency | 94.55% |
| COD Removal Efficiency | 82.49% |
These conditions for a similar vat dye can serve as a starting point for optimizing the degradation of C.I. This compound.
Experimental Protocols
This section provides a detailed methodology for conducting the electrochemical degradation of C.I. This compound.
Materials and Reagents
-
C.I. This compound dye
-
Graphite plates or rods (for anode and cathode)
-
Sodium sulfate (Na₂SO₄) or Sodium chloride (NaCl) (supporting electrolyte)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beaker or electrochemical cell
-
DC power supply
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis Spectrophotometer
-
Chemical Oxygen Demand (COD) analysis kit
Experimental Setup
A schematic of a typical batch electrochemical reactor is provided below.
Caption: A typical batch electrochemical reactor setup.
Protocol for Electrochemical Degradation
-
Preparation of the Dye Solution:
-
Prepare a stock solution of C.I. This compound (e.g., 1000 ppm) in a suitable solvent if necessary, due to its low water solubility, or create a fine dispersion in deionized water.
-
Dilute the stock solution with deionized water to the desired initial concentration (e.g., 50 ppm) in a beaker that will serve as the electrochemical cell.
-
Add the supporting electrolyte (e.g., Na₂SO₄ to a concentration of >20 g/L) to the dye solution to increase its conductivity.
-
Adjust the initial pH of the solution to the desired value (e.g., pH 9 for basic conditions or pH 7 for neutral conditions) using dilute H₂SO₄ or NaOH.
-
-
Electrochemical Treatment:
-
Place the graphite anode and cathode into the solution, ensuring they are parallel and at a fixed distance from each other.
-
Connect the electrodes to the DC power supply.
-
Place the beaker on a magnetic stirrer and add a stir bar to ensure the solution remains homogeneous throughout the experiment.
-
Turn on the magnetic stirrer to a constant speed.
-
Start the electrochemical process by applying a constant current density (e.g., 35 mA/cm²).
-
Run the experiment for a predetermined duration (e.g., 240 minutes).
-
-
Sample Collection and Analysis:
-
Withdraw aliquots of the solution at regular time intervals (e.g., every 30 minutes).
-
For each sample, measure the absorbance at the maximum wavelength (λ_max) of C.I. This compound using a UV-Vis spectrophotometer to determine the extent of decolorization. The λ_max should be determined by scanning the initial dye solution.
-
Calculate the color removal efficiency using the following equation: Color Removal (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Measure the Chemical Oxygen Demand (COD) of the initial and final samples to assess the degree of mineralization.
-
For a more in-depth analysis of degradation byproducts, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) can be employed.
-
Degradation Pathway
The electrochemical degradation of C.I. This compound is a complex process involving multiple steps. The large anthraquinone structure is broken down into smaller, less complex molecules through the action of hydroxyl radicals.
Caption: A generalized pathway for the degradation of C.I. This compound.
Logical Workflow for Experimentation
The following diagram outlines a logical workflow for investigating the electrochemical degradation of C.I. This compound.
Caption: A logical workflow for the experimental process.
Conclusion
Electrochemical degradation is a highly effective method for the treatment of wastewater containing C.I. This compound. By carefully selecting and optimizing key operational parameters such as current density, pH, and supporting electrolyte concentration, high levels of color and COD removal can be achieved. The protocols and data presented in these notes provide a solid foundation for researchers to further explore and refine this promising technology for environmental remediation.
Vat Black 27: Unfulfilled Potential as a Fluorescent Dye in Research Applications
Despite its classification by some suppliers as a fluorescent dye, a comprehensive review of scientific literature and chemical databases reveals a significant lack of data to support the use of Vat Black 27 (also known as Vat Olive R, C.I. 69005) as a fluorescent probe or chemical stain in research and drug development. While its chemical structure as an anthraquinone dye suggests potential for fluorescence, the necessary quantitative data on its photophysical properties and validated protocols for its application in a laboratory setting are not publicly available.
This compound is a dye with the chemical formula C₄₂H₂₃N₃O₆, primarily utilized in the textile industry for dyeing cotton and other fabrics.[1][2] Its most notable characteristic in the context of fluorescence is the observation of an "olive green fluorescence" when a solution in concentrated sulfuric acid is diluted.[3][4] However, this property in a harsh and denaturing solvent does not translate to practical applications in biological or sensitive material staining.
Current State of Knowledge: A Data Deficit
For a compound to be effectively used as a fluorescent dye or stain in research, a baseline of quantitative data is essential. This includes:
-
Excitation and Emission Spectra: The specific wavelengths of light absorbed and emitted by the molecule are crucial for designing imaging experiments and selecting appropriate filter sets for microscopy. This data is not available for this compound in any biologically compatible solvent.
-
Quantum Yield: This value quantifies the efficiency of the fluorescence process. A high quantum yield is desirable for bright, easily detectable signals. This information is currently unknown for this compound.
-
Photostability: The ability of a fluorophore to resist degradation upon exposure to excitation light is critical for imaging, especially for time-lapse or quantitative studies. There is no published data on the photostability of this compound.
-
Solubility and Behavior in Physiological Buffers: Information on how this compound behaves in aqueous solutions, such as phosphate-buffered saline (PBS), is necessary for any biological application. Existing data primarily focuses on its insolubility in water and solubility in organic solvents used for industrial dyeing.[3]
Without this fundamental characterization, it is impossible to develop reliable and reproducible protocols for the use of this compound as a fluorescent stain.
The Promise of Anthraquinone Dyes in Cellular Imaging
The interest in this compound's fluorescent potential stems from its classification as an anthraquinone dye. Several other dyes based on the anthraquinone scaffold have been successfully developed and are widely used as fluorescent probes in cell biology. These dyes are known for their cell permeability and ability to stain specific cellular compartments, particularly the nucleus.
| Dye Name | Typical Application | Excitation Max (nm) | Emission Max (nm) | Key Features |
| DRAQ5™ | Live and fixed cell nuclear stain | ~647 | ~681 | Far-red emission, cell-permeable, high affinity for DNA |
| CyTRAK Orange™ | Cytoplasmic and nuclear stain | ~515 | ~615 | Stains both nucleus and cytoplasm, cell-permeable |
| Propidium Iodide | Dead cell nuclear stain | ~535 | ~617 | Cell-impermeable, stains cells with compromised membranes |
Note: The data in this table is for illustrative purposes to show the properties of established anthraquinone-based fluorescent stains and is not representative of this compound.
The success of these related compounds highlights the potential of the anthraquinone chemical structure in the design of fluorescent probes. However, the specific substitutions on the anthraquinone core are critical in determining the fluorescence properties and cellular targets.
Experimental Workflow for Characterizing a Novel Fluorescent Dye
To evaluate the potential of a compound like this compound as a fluorescent stain, a systematic experimental workflow would be required. The following diagram illustrates the necessary steps:
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Vat Olive R-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 3. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 4. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
Application Notes and Protocols for the Preparation and Use of Leuco Vat Black 27 in Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of the leuco form of Vat Black 27 and its application in the dyeing of cellulosic fibers. The procedures outlined are intended for a laboratory or research setting.
Introduction
This compound (C.I. This compound, CAS No. 2379-81-9) is an anthraquinone-based vat dye known for its excellent fastness properties on cellulosic fibers such as cotton.[1][2] Like other vat dyes, it is insoluble in water in its pigment form and requires a chemical reduction process, known as "vatting," to convert it into its water-soluble leuco form.[3][4] This soluble form has an affinity for textile fibers, allowing it to penetrate the fiber structure.[3] Subsequent oxidation regenerates the insoluble parent dye, trapping it within the fiber and resulting in a dyeing with high wash and light fastness.[4][5]
The vatting process is typically carried out in an alkaline medium using a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) and sodium hydroxide (caustic soda).[3][6] Careful control of temperature, pH, and reagent concentrations is crucial for successful and reproducible dyeing.[4][7] For this compound specifically, excessive temperature or alkali concentration can lead to hydrolysis, which can negatively impact the final shade and fastness properties.[7]
Data Presentation: Quantitative Parameters for this compound Dyeing
The following table summarizes the key quantitative parameters for the preparation of leuco this compound and the subsequent dyeing process. These values are compiled from various sources and represent typical ranges for laboratory-scale exhaust dyeing methods.
| Parameter | Stage | Value | Unit | Notes |
| Vatting (Reduction) | ||||
| Temperature | Vatting | 40 - 60 | °C | Optimal range for efficient reduction without dye degradation.[6][7] |
| Time | Vatting | 10 - 15 | minutes | Sufficient time for the conversion to the leuco form.[6][7] |
| Sodium Hydroxide | Vatting | 7.5 - 8.0 | g/L | To be controlled to prevent dye hydrolysis.[7] |
| Sodium Hydrosulfite | Vatting | 5.0 - 10.0 | g/L | |
| Dyeing | ||||
| Temperature | Dyeing | 50 - 60 | °C | [3][6] |
| Time | Dyeing | 45 - 60 | minutes | [8][9] |
| pH | Dyeing | 12 - 13 | Maintained by the initial addition of sodium hydroxide.[9] | |
| Material to Liquor Ratio | Dyeing | 1:20 - 1:30 | For hank dyeing in open becks.[8] | |
| Oxidation | ||||
| Temperature | Oxidation | 30 - 60 | °C | [5][10] |
| Time | Oxidation | 10 - 30 | minutes | [5][10] |
| Hydrogen Peroxide (35%) | Oxidation | 0.5 - 1.0 | g/L | A common oxidizing agent.[5] |
| Sodium Perborate | Oxidation | 2.0 - 5.0 | g/L | An alternative oxidizing agent.[10] |
| Soaping | ||||
| Temperature | Soaping | 95 - 100 | °C | Near boiling to remove unfixed dye and stabilize the shade.[5][6] |
| Time | Soaping | 15 - 30 | minutes | [3] |
| Detergent (non-ionic) | Soaping | 1.0 - 3.0 | g/L | [5][10] |
| Soda Ash | Soaping | 1.0 - 2.0 | g/L | [10] |
Experimental Protocols
Materials:
-
This compound dye powder
-
Sodium Hydroxide (NaOH)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Hydrogen Peroxide (H₂O₂, 35%) or Sodium Perborate
-
Non-ionic detergent
-
Soda Ash (Na₂CO₃)
-
Cellulosic substrate (e.g., cotton fabric)
-
Distilled water
-
Laboratory dyeing apparatus with temperature control
-
Beakers, graduated cylinders, and stirring equipment
-
pH meter or indicator strips
Safety Precautions:
-
This compound may cause skin, eye, and respiratory irritation.[11]
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Sodium hydrosulfite is a strong reducing agent and can be flammable upon contact with moisture.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling powders and concentrated solutions.
Protocol 1: Preparation of the Leuco this compound Stock Solution (Vatting)
-
Weigh the required amount of this compound dye powder.
-
Create a paste of the dye powder with a small amount of warm water (<60°C) and a wetting agent if necessary.[6]
-
In a separate container, prepare the required volume of water and heat to the vatting temperature of 50-60°C.[6]
-
Add the calculated amount of sodium hydroxide and stir until dissolved.
-
Add the dye paste to the alkaline solution.
-
Carefully add the sodium hydrosulfite to the solution. The color of the solution should change as the dye is reduced to its leuco form.[8]
-
Maintain the temperature at 50-60°C and stir for 10-15 minutes to ensure complete reduction.[6] The resulting solution is the leuco form of this compound, ready for dyeing.
Protocol 2: Dyeing of Cellulosic Fibers
-
Prepare the dye bath by adding the required volume of water to the dyeing apparatus and heating it to the dyeing temperature of 50-60°C.[3]
-
Add the pre-prepared leuco this compound stock solution to the dye bath.
-
Introduce the pre-wetted cellulosic substrate into the dye bath.
-
Maintain the temperature at 50-60°C and continue the dyeing process for 45-60 minutes with gentle agitation to ensure even dye uptake.[8][9]
-
After the dyeing time has elapsed, remove the substrate from the dye bath and gently squeeze out the excess liquor.
Protocol 3: Post-Dyeing Treatment (Rinsing, Oxidation, and Soaping)
-
Rinsing: Rinse the dyed substrate with cold water to remove loose dye and excess chemicals.[3]
-
Oxidation: Prepare an oxidation bath with water at 30-50°C containing 0.5-1.0 g/L of hydrogen peroxide (35%).[5] Immerse the rinsed substrate in this bath for 10 minutes. This step converts the soluble leuco dye back to its insoluble pigment form within the fibers.[5] The characteristic color of this compound will develop during this stage.
-
Rinsing: Rinse the substrate again with water.
-
Soaping: Prepare a soaping bath containing 1.0-2.0 g/L of non-ionic detergent and 1.0-2.0 g/L of soda ash.[5][10] Heat the bath to 95-100°C.[5][6]
-
Immerse the oxidized substrate in the boiling soaping bath for 15-30 minutes.[3] This step removes any surface dye particles and helps to stabilize the final shade, improving fastness properties.[3]
-
Final Rinsing: Thoroughly rinse the soaped substrate with hot water followed by cold water until the rinse water is clear.
-
Drying: Dry the dyed substrate in an oven or air-dry.
Visualizations
Caption: Workflow for the preparation of leuco this compound and the dyeing process.
Caption: Chemical transformation of this compound during the vatting process.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. textilelearner.net [textilelearner.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. textiletrainer.com [textiletrainer.com]
- 6. How to Test Vat Dyes ? Reliable Supplier of Vat Dyes Can Teach You ! [xcwydyes.com]
- 7. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 8. akikdyechem.com [akikdyechem.com]
- 9. scribd.com [scribd.com]
- 10. jagson.com [jagson.com]
- 11. p2infohouse.org [p2infohouse.org]
Troubleshooting & Optimization
Technical Support Center: Vat Black 27 Dyeing Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Vat Black 27 during dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (C.I. 69005) is an anthraquinone-based vat dye. In its oxidized form, it is an insoluble pigment. To be used in dyeing, it must be reduced to its water-soluble "leuco" form in an alkaline environment. Following absorption by the textile fibers, it is re-oxidized to its insoluble form, resulting in a colored fabric. A key structural feature of this compound is the presence of amino groups, which are susceptible to hydrolysis under certain conditions.
Q2: What is hydrolysis in the context of this compound dyeing, and why is it a problem?
Hydrolysis is a chemical reaction where water molecules break down the dye molecule. In the case of this compound, the amino groups on the anthraquinone structure are prone to hydrolysis in highly alkaline and high-temperature conditions. This degradation of the dye molecule leads to several issues, including:
-
Shade Inconsistency: Hydrolysis can cause significant variations in the final color of the dyed material, leading to lighter or off-tone shades.[1][2]
-
Reduced Color Fastness: The breakdown of the dye molecule can negatively impact the wash and light fastness of the final product.
-
Decreased Dyeing Efficiency: A portion of the dye is destroyed, leading to lower color yield and increased process costs.
Q3: What are the primary causes of this compound hydrolysis during dyeing?
The primary factors that contribute to the hydrolysis of this compound are:
-
High Temperature: Dyeing temperatures exceeding the recommended range significantly accelerate the rate of hydrolysis.
-
Excessive Alkalinity (High pH): A high concentration of caustic soda (sodium hydroxide) in the dye bath increases the likelihood of hydrolysis of the amino groups.[3]
-
Prolonged Dyeing Time: Longer exposure to high temperature and alkaline conditions increases the extent of dye degradation.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide provides specific troubleshooting advice to minimize the hydrolysis of this compound during the dyeing process.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lighter than expected shade | Dye Hydrolysis | 1. Control Dyeing Temperature: Strictly maintain the dyeing temperature between 40-50°C. Avoid exceeding this range.[3] 2. Optimize Caustic Soda Concentration: Control the amount of caustic soda in the dye bath. A recommended concentration is around 7.5-8 mL/L.[3] 3. Minimize Dyeing Time: Reduce the duration the fabric is in the hot, alkaline dye bath to the minimum required for proper dye penetration and fixation. |
| Poor wash or light fastness | Degradation of the dye molecule due to hydrolysis | Follow the same solutions as for shade inconsistency. Ensuring the integrity of the dye molecule is crucial for achieving good fastness properties. |
| Shade becomes greener after mercerization | Alkali sensitivity of the dyed fabric | Be aware that this compound dyed fabric can turn green after mercerizing due to the high alkali concentration used in that process.[3] This is a separate issue from hydrolysis during dyeing but is an important consideration for post-dyeing treatments. |
Experimental Protocols
Protocol 1: Standard Vat Dyeing Procedure for this compound to Minimize Hydrolysis
This protocol outlines a general laboratory-scale procedure for dyeing cotton with this compound, incorporating steps to mitigate hydrolysis.
1. Materials and Reagents:
- This compound dye
- Cotton fabric (pre-scoured and bleached)
- Caustic soda (Sodium hydroxide, NaOH)
- Sodium hydrosulfite (Na₂S₂O₄)
- Dispersing agent
- Wetting agent
- Sodium carbonate (for pH adjustment during oxidation)
- Hydrogen peroxide (H₂O₂) or Sodium perborate (for oxidation)
- Non-ionic detergent (for soaping)
2. Equipment:
- Laboratory dyeing machine (e.g., beaker dyer)
- pH meter
- Thermometer
- Beakers and graduated cylinders
- Stirring apparatus
3. Procedure:
Protocol 2: Analytical Method for Assessing this compound Hydrolysis using UV-Visible Spectroscopy
This protocol provides a method to qualitatively assess the extent of dye hydrolysis by monitoring changes in the dye's absorption spectrum.
1. Principle: The hydrolysis of this compound will alter its molecular structure, leading to a change in its UV-Visible absorption spectrum. By comparing the spectrum of a sample subjected to dyeing conditions with a reference sample, the degree of hydrolysis can be inferred.
2. Procedure: a. Preparation of Standard Solution: i. Prepare a stock solution of this compound in its reduced (leuco) form under optimal, non-hydrolytic conditions (e.g., 40°C, controlled alkali). ii. Immediately after preparation, measure the UV-Vis spectrum of the leuco dye. Note the wavelength of maximum absorbance (λmax).
Quantitative Data Summary
| Parameter | Recommended Value | Consequence of Deviation |
| Dyeing Temperature | 40 - 50 °C[3] | Higher temperatures lead to increased hydrolysis. |
| Caustic Soda Concentration | ~7.5 - 8 mL/L[3] | Higher concentrations increase the risk of hydrolysis. |
| Dyeing pH | 11 - 12 | Variations can lead to incomplete reduction or increased hydrolysis.[4] |
| Oxidation pH | 8 - 9 | Improper pH can lead to incomplete oxidation and shade changes. |
Visualizations
Logical Relationship of Factors Leading to this compound Hydrolysis
Caption: Factors contributing to the hydrolysis of this compound and its consequences.
Experimental Workflow for this compound Dyeing
Caption: Standard experimental workflow for dyeing with this compound.
References
Troubleshooting uneven dyeing with Vat Black 27
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Vat Black 27 (C.I. 69005). The information is designed to help diagnose and resolve common issues encountered during laboratory-scale dyeing experiments, with a primary focus on achieving even and consistent coloration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which applications is it primarily used? A1: this compound is an anthraquinone-based vat dye with the chemical formula C42H23N3O6.[1] It appears as a black powder that is insoluble in water, acetone, and ethanol.[1][2] Its primary application is the dyeing of cellulosic fibers such as cotton and viscose.[1][3] It can also be used for silk and in blends like polyester/cotton.[1][4] Due to its good affinity and levelness, it is suitable for methods like suspension pad dyeing and jig dyeing.[2][4]
Q2: What is the fundamental principle of the vat dyeing process? A2: The vat dyeing process is based on a redox reaction.[5] The water-insoluble vat dye pigment is first converted into a water-soluble "leuco" form through a chemical reduction process called "vatting," which is typically carried out in an alkaline solution with a reducing agent like sodium hydrosulfite.[5][6] The textile fibers absorb this soluble leuco dye. Subsequent oxidation, either by air or chemical oxidants, reverts the dye to its original insoluble pigment form, trapping it inside the fibers.[7][8] This process results in excellent wash and light fastness properties.[1]
Q3: What are the critical stages in a successful this compound dyeing experiment? A3: A successful dyeing process with this compound involves several critical stages:
-
Fabric Preparation: Thoroughly scouring and bleaching the substrate to remove impurities that can hinder dye uptake.[9]
-
Reduction (Vatting): Complete conversion of the insoluble dye powder into its soluble leuco form using an alkali and a reducing agent.[6][8]
-
Dyeing/Diffusion: Absorption of the soluble leuco dye by the fibers from the dye bath.[8]
-
Rinsing: Removal of residual alkali and reducing agents before oxidation.[7]
-
Oxidation: Conversion of the absorbed leuco dye back to its insoluble pigment form within the fibers.[8]
-
Soaping: A final hot wash, often with a detergent, to remove surface dye particles and stabilize the final shade, which is crucial for achieving optimal color fastness.[6][7]
Troubleshooting Guide: Uneven Dyeing
Uneven or patchy dyeing is a common challenge in vat dyeing.[6][9] This guide addresses the potential causes and solutions in a question-and-answer format.
Q4: My dyed fabric shows patches and streaks. Could improper fabric preparation be the cause? A4: Yes, inadequate preparation is a primary cause of uneven dyeing. If impurities like oils, waxes, or sizing agents are not completely removed from the fabric, they can act as a resist, preventing uniform dye absorption.[9][10]
-
Solution: Ensure the fabric is meticulously scoured and bleached before dyeing. The substrate should be uniformly wet when introduced into the dye bath to promote even initial uptake.[9]
Q5: The color on my fabric is inconsistent. How can I verify if the dye bath was prepared correctly? A5: Incorrect dye bath preparation, specifically incomplete reduction of the dye, leads to poor dye uptake and potential specking.[6][9] Vat dyes must be fully converted to their soluble leuco form before the fabric is introduced.[6]
-
Solution: Ensure the correct concentrations of caustic soda (alkali) and sodium hydrosulfite (reducing agent) are used. The caustic soda should be freshly prepared.[6] Allow sufficient time (e.g., 10-15 minutes) at the recommended temperature (e.g., 40-50°C) for the reduction or "vatting" process to complete before adding the fabric.[4] The color of the reduced solution for this compound should be reddish-brown in an alkaline solution.[1]
Q6: I observed that the color developed very quickly in some areas but not others. How can this rapid uptake be controlled? A6: Vat dyes often have a high strike rate, meaning they absorb onto the fiber very quickly, which can lead to unlevel dyeing.[9] This can be exacerbated by incorrect temperature control or rapid addition of chemicals.
-
Solutions:
-
Temperature Control: Start the dyeing process at a lower temperature and gradually raise it to the target. This promotes slower, more even dye migration.[9] High temperatures can also cause hydrolysis of this compound, affecting the final shade and fastness.[4]
-
Leveling Agents: Incorporate a suitable leveling agent into the dye bath to slow down the initial rate of dye absorption.[9]
-
Agitation: Ensure constant and uniform agitation of the dye liquor or movement of the fabric. This prevents localized concentrations of the dye and promotes even distribution.[9]
-
Q7: My final fabric color appears dull and has an incorrect tone. What could have gone wrong during the post-dyeing stages? A7: Issues during oxidation and soaping can significantly impact the final shade and fastness. Over-reduction during dyeing can also lead to duller shades.[7][9]
-
Solutions:
-
Rinsing: Thoroughly rinse the fabric after dyeing to remove all residual reducing agents before starting oxidation.[9]
-
Controlled Oxidation: Poor control of pH during oxidation can cause uneven results. The optimal pH for oxidation is typically between 7.5 and 8.5.[7][11] Avoid highly alkaline conditions during this step.
-
Thorough Soaping: The final soaping step is critical. It removes loose dye from the fabric surface and helps the dye molecules within the fibers form stable crystalline structures, which develops the true shade and improves fastness.[6][7] This should be done at a boil without detergent or with a suitable agent.[7]
-
Q8: Can the water quality affect the dyeing outcome with this compound? A8: Yes, water hardness is a significant factor. Vat dyes can be sensitive to hard water, which contains ions like calcium and magnesium. These ions can precipitate the dye, leading to duller shades and spotting.[9][12]
-
Solution: Use deionized or softened water for all stages of the dyeing process, including solution preparation, dyeing, and rinsing, to prevent the formation of insoluble salts.[9]
Quantitative Data and Recommended Parameters
The following table summarizes key quantitative parameters for dyeing with this compound, compiled from technical literature. These values should be considered as starting points for optimization in a research setting.
| Parameter | Recommended Range/Value | Purpose | Notes |
| Reduction Temperature | 40 - 50 °C | To convert the dye to its soluble leuco form. | Higher temperatures can lead to hydrolysis of the dye.[4] |
| Dyeing Temperature | 50 - 60 °C | For dye absorption by the fiber. | Temperatures above 60°C may cause over-reduction and duller shades.[7][11] |
| Caustic Soda (NaOH) | 7.5 - 8.0 mL/L | To provide the necessary alkaline environment for reduction. | The amino acid structure of this compound makes it susceptible to hydrolysis if the alkali concentration is too high.[4] |
| Oxidation pH | 7.5 - 8.5 | To convert the leuco dye back to its insoluble form. | A pH below 7.5 should be avoided to prevent the formation of the difficult-to-oxidize acid leuco form.[7][11] |
| Soaping Temperature | > 95 °C (Boil) | To remove unfixed dye and stabilize the final shade. | Critical for achieving optimal fastness properties.[7] |
Experimental Protocols
Standard Laboratory Protocol for Dyeing Cotton with this compound
This protocol is intended for a laboratory setting with a liquor ratio of 20:1.
-
Fabric Preparation:
-
Prepare a 10g sample of scoured and bleached cotton fabric.
-
Thoroughly wet the fabric with deionized water before dyeing.
-
-
Stock Vat (Reduction) Preparation:
-
In a separate vessel, create a paste with 0.2g of this compound powder and a small amount of deionized water.
-
Prepare a reduction solution by dissolving 2g of sodium hydrosulfite and adding 3 mL of 32% caustic soda solution to 100 mL of deionized water pre-heated to 50°C.
-
Add the dye paste to the reduction solution and stir gently. The solution should turn a reddish-brown color, indicating the formation of the soluble leuco dye.[1]
-
Maintain this stock vat at 50°C for 10-15 minutes to ensure complete reduction.[4]
-
-
Dye Bath Preparation and Dyeing:
-
Prepare the main dye bath with 100 mL of deionized water at 50°C (to achieve a final volume of 200 mL for a 20:1 liquor ratio).
-
Add the prepared stock vat liquor to the main dye bath.
-
Introduce the pre-wetted 10g fabric sample, ensuring it is fully submerged.
-
Maintain the dye bath at 50-60°C for 45-60 minutes with continuous, gentle agitation.[9]
-
-
Rinsing and Oxidation:
-
Remove the fabric from the dye bath, squeezing out excess liquor.
-
Rinse the fabric thoroughly with cold deionized water until the rinse water is clear to remove residual chemicals.[9]
-
Expose the fabric to air for 10-15 minutes to allow for oxidation. The color will develop during this stage. For more controlled oxidation, immerse the fabric in a bath containing a mild oxidizing agent (e.g., hydrogen peroxide) at a pH of 7.5-8.5.[7]
-
-
Soaping:
-
Drying:
-
Dry the fabric in an oven or air-dry.
-
Mandatory Visualizations
The following diagram illustrates a logical workflow for troubleshooting uneven dyeing results with this compound.
Caption: Troubleshooting workflow for uneven dyeing with this compound.
References
- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 2. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 5. Vat dye - Wikipedia [en.wikipedia.org]
- 6. Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Important considerations in dyeing with vat dyes - Fibre2Fashion [fibre2fashion.com]
- 8. textilelearner.net [textilelearner.net]
- 9. benchchem.com [benchchem.com]
- 10. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 11. textileblog.com [textileblog.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Reduction and Oxidation in Vat Dyeing
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the critical reduction and oxidation steps of the vat dyeing process.
Troubleshooting Guides
This section addresses common problems encountered during vat dyeing experiments, offering potential causes and solutions in a clear question-and-answer format.
Problem 1: Uneven or Patchy Dyeing
-
Q: My dyed substrate shows uneven color or patches. What could be the cause and how can I fix it?
-
A: Uneven dyeing is a frequent issue, often stemming from the dye's rapid uptake.[1][2] Key causes and their solutions are outlined below:
| Potential Cause | Solution |
| Improper Fabric Preparation | Ensure the substrate is thoroughly scoured and bleached to remove impurities like oils, waxes, and sizing agents that can hinder dye uptake. The material should be uniformly wet before entering the dye bath.[1][2] |
| Incorrect Dye Bath Preparation | Confirm that the vat dye is fully reduced and solubilized before introducing the substrate. Verify the correct concentrations of caustic soda and sodium hydrosulfite.[1] |
| Rapid Initial Dye Uptake | Incorporate a leveling agent into the dye bath to control the initial dye absorption rate.[3][4] |
| Poor Liquor Circulation | Maintain constant and uniform agitation of the dye liquor or movement of the substrate to prevent localized dye concentration.[5] |
| Incorrect Temperature Profile | Begin the dyeing process at a lower temperature and gradually increase it to the recommended level to promote even dye migration.[6] |
| Precipitation of Leuco Form | Maintain a sufficiently high pH (typically 11-13) during reduction and dyeing to keep the leuco form of the dye solubilized. A drop in pH can cause precipitation.[1][5] |
Problem 2: Shade Inconsistency and Poor Reproducibility
-
Q: I'm struggling to achieve consistent shades between different batches. What factors should I control more carefully?
-
A: Shade inconsistency is often due to slight variations in dyeing parameters.[1][5]
| Potential Cause | Solution |
| pH Fluctuations | Implement automated pH monitoring and dosing systems to maintain a stable pH (typically 11-12) during reduction and dyeing. Variations as small as 0.3 can impact the shade.[5] |
| Inconsistent Reducing Agent Concentration | Utilize an Oxidation-Reduction Potential (ORP) meter to monitor and control the reduction potential in real-time. This ensures the correct amount of active reducing agent is present.[5] |
| Temperature Variations | Maintain the dyeing temperature within a strict tolerance of ±1°C. The typical range for many vat dyes is 60-80°C.[5][7] |
| Inconsistent Pre-Treatment | Standardize your scouring and bleaching procedures to ensure uniform absorbency and a neutral pH of the substrate before dyeing.[5] |
| Variable Oxidation Conditions | For critical shades, switch from air oxidation to a more controlled chemical oxidation using agents like hydrogen peroxide or sodium perborate. Ensure uniform application and rinsing.[5] |
Problem 3: Dull or Off-Tone Shades
-
Q: The final color of my substrate is dull and not as vibrant as expected. What could be the reason?
-
A: Dull shades can be a result of either over-reduction of the dye or improper oxidation.[1]
| Potential Cause | Solution |
| Over-reduction | An excess of reducing agent (e.g., sodium hydrosulfite) or excessively high temperatures (above 75-80°C) can cause irreversible over-reduction of the leuco dye, leading to duller, and sometimes reddish or brownish, shades. Avoid exceeding the recommended dyeing temperature and consider adding a stabilizing agent like sodium nitrite (1-2 g/L) to control the reduction process.[1][6] |
| Improper Oxidation | Incomplete oxidation will result in a weak and incorrect shade. Ensure thorough rinsing after dyeing to remove residual reducing agents before the oxidation step. Avoid oxidizing in a highly alkaline environment; the optimal pH for oxidation is typically between 7.5 and 10.[1][8] |
| Use of Hard Water | Calcium and magnesium ions in hard water can form insoluble salts with the dye, leading to duller shades. Use deionized or softened water for all stages of the dyeing process.[1] |
Frequently Asked Questions (FAQs)
Reduction Step
-
Q1: What is the role of a reducing agent in vat dyeing?
-
Q2: How can I determine if the reduction process is complete?
-
Q3: What are the optimal pH and temperature for the reduction step?
Oxidation Step
-
Q4: Why is the oxidation step necessary?
-
Q5: What are the common oxidizing agents used in vat dyeing?
-
Q6: What is the ideal pH for the oxidation process?
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the reduction and oxidation steps in vat dyeing.
Table 1: Typical Parameters for the Reduction Step
| Parameter | Value | Notes |
| pH | 11 - 13 | Essential for maintaining the solubility of the leuco dye.[1][5] |
| Temperature | 50 - 80°C | Varies depending on the specific vat dye class (IN, IW, IK).[7][8] |
| Reducing Agent (Sodium Hydrosulfite) | Varies by dye | Concentration is critical and should be carefully controlled. Metered addition is recommended.[8] |
| Oxidation-Reduction Potential (ORP) | -700 to -800 mV | Recommended range for ensuring complete reduction, depending on the dye.[5] |
Table 2: Typical Parameters for the Oxidation Step
| Parameter | Value | Notes |
| pH | 7.5 - 10 | Optimal range for efficient oxidation.[1][8] |
| Temperature | 50 - 60°C (120-140°F) | Higher temperatures can accelerate the oxidation process.[8][13] |
| Oxidizing Agent (Hydrogen Peroxide) | 3 - 6 g/L | Concentration may vary based on the depth of shade (3-4 g/L for medium, 5-6 g/L for dark).[14] |
Experimental Protocols
Protocol 1: Preparation of the Leuco Form of a Vat Dye for Analysis
This protocol describes a general method for reducing a vat dye to its soluble leuco form for analytical purposes, such as spectrophotometry.
Materials:
-
Vat dye powder
-
Sodium hydroxide (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Distilled, deoxygenated water
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Prepare a 2% (w/v) sodium hydroxide solution in deoxygenated water.
-
Create a dispersion of the vat dye in the alkaline solution within the reaction vessel.
-
Purge the vessel with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
While maintaining the inert atmosphere, gradually add sodium hydrosulfite to the dispersion. A starting point is a 1:1 to 2:1 molar ratio of reducing agent to dye.
-
Gently heat the mixture to 50-60°C with constant stirring.
-
Observe the color change of the solution, which indicates the formation of the leuco form (e.g., a dark slurry changing to a yellowish-green or brown solution).[15]
-
Maintain the solution under an inert atmosphere for all subsequent analyses to prevent re-oxidation.
Protocol 2: Spectrophotometric Analysis of Leuco Vat Dye
This protocol outlines the steps for quantifying the concentration of a vat dye in its leuco form using UV-Visible spectrophotometry.
Procedure:
-
Prepare the leuco form of the vat dye as described in Protocol 1.
-
Under an inert atmosphere, dilute a small aliquot of the leuco dye solution with deoxygenated 2% NaOH solution to a concentration suitable for spectroscopic analysis.
-
Acquire the UV-Vis spectrum of the diluted solution, typically over a range of 300 to 800 nm, using a spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax) for the leuco form. Note that this will be different from the λmax of the oxidized form.
-
Prepare a series of standard solutions of the leuco dye with known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve, in accordance with the Beer-Lambert law.[16]
Visualizations
Caption: Experimental workflow for the complete vat dyeing process.
Caption: Chemical transformation pathway in vat dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 3. fineotex.com [fineotex.com]
- 4. gphisar.ac.in [gphisar.ac.in]
- 5. autumnchem.com [autumnchem.com]
- 6. textileblog.com [textileblog.com]
- 7. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 8. Important considerations in dyeing with vat dyes - Fibre2Fashion [fibre2fashion.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. Vat dye - Wikipedia [en.wikipedia.org]
- 11. textilelearner.net [textilelearner.net]
- 12. Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN115216977A - Oxidation method for dyeing by vat dye - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Improving the light fastness of Vat Black 27 dyed fabrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the light fastness of fabrics dyed with Vat Black 27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as Vat Olive R or Vat Olive 2G, is a vat dye with the chemical formula C42H23N3O6.[1][2][3] It appears as a black powder and is insoluble in water, acetone, and ethanol, but slightly soluble in chloroform and pyridine.[2][3] It is primarily used for dyeing cellulosic fibers like cotton, as well as for silk and fiber/cotton blends.[1][2][3] Vat dyes, in general, are known for their excellent color fastness properties.[4][5]
Q2: What is light fastness and how is it measured?
Light fastness is the resistance of a dyed material to fading or changing color when exposed to light.[6][7] It is typically rated on a scale of 1 to 8, with 8 being the most resistant to fading.[6] The testing often involves exposing the dyed fabric to a xenon arc lamp, which simulates natural sunlight, under controlled conditions.[8]
Q3: What factors can influence the light fastness of this compound dyed fabrics?
Several factors can affect the light fastness of fabrics dyed with this compound:
-
Dyeing Depth: Lighter shades tend to have lower light fastness because the dye is more dispersed on the fiber, increasing its exposure to light.[9][10][11] Darker shades generally exhibit better light fastness.[9][10]
-
Unfixed Dye: The presence of unfixed or hydrolyzed dye on the fabric surface, due to incomplete washing and soaping, can significantly reduce light fastness.[7][8][9]
-
Finishing Agents: The use of certain chemical finishing agents, such as cationic softeners and some types of fixing agents, can negatively impact the light fastness of the dyed fabric.[8][9][12]
-
Dyeing Process Control: Improper control of dyeing parameters like temperature and alkali concentration can lead to dye hydrolysis, which affects both the shade and fastness properties.[13]
-
Environmental Factors: High humidity and heat can accelerate the fading process.[14]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions |
| Lower than expected light fastness rating. | Incomplete removal of unfixed dye. | Enhance the post-dyeing soaping and washing process to thoroughly remove any loose dye particles.[7][8][15] |
| Use of inappropriate finishing agents. | Avoid using cationic softeners. If a softener is necessary, select one that is known to have a minimal impact on light fastness.[9][12] If a fixing agent is used, opt for one that does not negatively affect light fastness.[16] | |
| Dye hydrolysis during the dyeing process. | Strictly control the dyeing temperature and the concentration of caustic soda to prevent dye hydrolysis.[13] | |
| Color changes to green after mercerization. | A known issue with this compound is that it can turn green after mercerizing, which also results in poor soaping fastness. | Careful control of the alkali concentration during mercerization is crucial.[13] |
| Yellowish tint appears during jig dyeing. | This can occur at dyeing temperatures around 50°C and may be due to partial oxidation. | This issue can often be rectified by using an insurance powder (sodium hydrosulfite) solution.[13] |
| Inconsistent color and fastness (black side, black flowers). | This may also be a result of partial oxidation. | An insurance powder solution can help to improve this.[13] |
Quantitative Data
Light Fastness Ratings for Vat Dyes
| Dye | Light Fastness Rating (Blue Wool Scale 1-8) |
| This compound | 6-7[1][6] |
| General Vat Dyes | 6-8[4] |
Note: The light fastness rating can vary depending on the dyeing depth and the specific experimental conditions.
Experimental Protocols
Standard Vat Dyeing Protocol for Cotton Fabric
This protocol outlines the general steps for dyeing cotton with this compound.
-
Pre-treatment: Ensure the cotton fabric is well-scoured and bleached to achieve high and uniform absorbency.[17]
-
Vatting (Reduction):
-
Prepare a dye bath with the required amount of water.
-
Add a suitable reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., caustic soda).[17][18]
-
Add the this compound dye to the bath.
-
Heat the solution to the recommended temperature (typically 50-60°C) to convert the insoluble dye into its soluble leuco form.[17]
-
-
Dyeing:
-
Immerse the wet, scoured fabric into the dye bath.
-
Maintain the recommended dyeing temperature and time to allow for dye penetration into the fibers.
-
-
Oxidation:
-
Soaping:
-
Rinsing and Drying:
-
Thoroughly rinse the fabric to remove any remaining chemicals and then dry it.
-
Protocol Modifications for Improved Light Fastness
-
Enhanced Soaping: After the oxidation step, implement a more rigorous soaping process. This can be achieved by increasing the soaping temperature, duration, or using multiple soaping baths to ensure the complete removal of all unfixed dye.[8][15]
-
Selection of Finishing Agents: If a finishing treatment is required, carefully select agents that do not negatively impact light fastness. It is advisable to conduct preliminary tests on a small sample of the dyed fabric with the intended finishing agent to assess its effect on light fastness.
-
Use of UV Absorbers: For applications requiring very high light fastness, consider treating the dyed fabric with a UV absorber. These compounds can help protect the dye from degradation by UV radiation.[12]
Visualizations
Caption: Experimental workflow for this compound dyeing with an optional step for enhancing light fastness.
Caption: Troubleshooting logic for addressing poor light fastness in this compound dyed fabrics.
References
- 1. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 2. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. polarisorganics.com [polarisorganics.com]
- 5. kcgroups.in [kcgroups.in]
- 6. What is lightfastness? [pburch.net]
- 7. What Are The Factors That Affect The Light Fastness of Dyes? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 8. Factors Affecting Light Fastness of Dyes and Improvement Methods - Dyeing-pedia [china-dyestuff.com]
- 9. Factors affecting the color fastness of textiles to sunlight [utstesters.com]
- 10. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 11. How to improve the light fastness of textiles? [utstesters.com]
- 12. How to improve the light fastness of textiles? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 14. textilelearner.net [textilelearner.net]
- 15. textileengineering.net [textileengineering.net]
- 16. What are the ways to improve the color fastness to light-gester-instruments.com [gester-instruments.com]
- 17. textilelearner.net [textilelearner.net]
- 18. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Managing pH and temperature for optimal Vat Black 27 dyeing
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Vat Black 27 in their experiments. It offers troubleshooting advice and detailed protocols to ensure optimal dyeing results by carefully managing pH and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of poor color yield or no coloration with this compound?
A1: The most common reason for poor color yield is incomplete reduction of the dye. Vat dyes, including this compound, are insoluble in water and must be converted to their water-soluble leuco form through a chemical reduction process before they can be absorbed by the fibers.[1] Insufficient reducing agent (e.g., sodium hydrosulfite), incorrect temperature, or improper pH during the reduction (vatting) stage will lead to failed dyeing.[1]
Q2: My dyed fabric has an uneven shade or a "listing" defect. What could be the cause?
A2: Uneven dyeing, or listing (variation in color between the center and edges of the fabric), can be caused by several factors related to temperature and pH control.[2] A non-uniform temperature across the dye bath can lead to different rates of dye uptake.[2] Additionally, if the fabric floats to the surface and is prematurely exposed to air, premature oxidation can occur, resulting in splotchy dyeing.[3] Maintaining the fabric's submersion and ensuring consistent temperature and circulation in the dye bath is crucial.[1][2]
Q3: The final color of my fabric is off, or it has a greenish or yellowish tint. Why is this happening?
A3: An incorrect final shade can be a result of several issues. Dyeing at excessively high temperatures (e.g., above 60°C for some indanthrene dyes) can cause over-reduction, leading to duller or greener shades.[4] For this compound specifically, dyeing at 50°C can produce a yellow tint.[5] Furthermore, improper oxidation, such as a pH outside the optimal range of 7.5-8.5, can result in the formation of an acid leuco form of the dye, which is difficult to oxidize correctly and can affect the final color.[4][6]
Q4: The color fastness of my dyed material is poor, and the color washes out. What is the problem?
A4: Poor wash fastness is often due to an incomplete dyeing process. This can include leaving the fabric in the dye vat for too long with a highly concentrated dye, which can lead to surface-level dyeing that doesn't penetrate the fibers.[3] Insufficient oxidation time will also result in the dye not being properly fixed within the fibers.[3] A critical final step is "soaping," which involves washing the dyed fabric at a high temperature with a detergent to remove any unfixed dye particles from the surface, thereby improving the overall fastness.[1][6]
Q5: I'm observing black flecks or spots on my dyed fabric. What is causing this?
A5: Black spots can be due to partial oxidation of the dye.[5] This can happen if the dye bath is agitated excessively, introducing air, or if there is localized premature exposure of the fabric to air. Ensuring the fabric remains submerged and minimizing turbulence in the dye bath can help prevent this.[1]
Optimal Dyeing Parameters for this compound
The successful application of this compound relies on precise control of pH and temperature throughout the multi-stage dyeing process. The following table summarizes the recommended parameters for each stage. Note that these are general guidelines, and optimization for specific substrates and equipment is recommended.
| Dyeing Stage | Parameter | Recommended Range | Purpose |
| Vatting (Reduction) | Temperature | 40 - 50 °C[5] | To convert the insoluble dye into its soluble leuco form. |
| pH | 12 - 13[7] | To ensure the leuco form of the dye remains in a stable, soluble state. | |
| Dyeing | Temperature | 20 - 60 °C[7] | To allow the soluble leuco dye to be absorbed by the fibers. |
| pH | 12 - 13[7] | To maintain the solubility of the leuco dye during absorption. | |
| Oxidation | Temperature | 40 - 50 °C[7] | To convert the absorbed leuco dye back to its insoluble pigment form within the fibers. |
| pH | 7.5 - 8.5[4][6] | To ensure complete and even oxidation to the desired final color. | |
| Soaping | Temperature | ~ 90 °C[1] | To remove unfixed dye and improve color fastness. |
| pH | Alkaline (using soda ash)[1] | To aid in the removal of unfixed dye particles. |
Experimental Protocol for Optimizing this compound Dyeing
This protocol outlines a laboratory-scale experiment to determine the optimal temperature and pH for dyeing a cellulosic fabric (e.g., cotton) with this compound.
Materials and Equipment:
-
This compound dye powder
-
Sodium hydroxide (NaOH) for pH adjustment
-
Sodium hydrosulfite (reducing agent)
-
Acetic acid (for pH adjustment during oxidation)
-
Detergent (for soaping)
-
Pre-scoured cotton fabric swatches (e.g., 5g each)
-
Laboratory dyeing machine or multiple beakers with a temperature-controlled water bath
-
pH meter
-
Stirring rods
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Dye Stock Solution Preparation:
-
Accurately weigh 1g of this compound powder.
-
Create a paste with a small amount of a wetting agent and deionized water.
-
Gradually add this paste to 100mL of deionized water in a beaker, stirring continuously to create a 1% stock solution.
-
-
Vatting (Reduction):
-
Prepare a series of dye baths in separate beakers. For each, add a specific volume of the dye stock solution to achieve the desired dye concentration (e.g., 2% on weight of fabric).
-
Adjust the temperature of each dye bath to the desired setpoint for the experiment (e.g., 40°C, 50°C, 60°C).
-
Add sodium hydrosulfite (e.g., 5-10 g/L) and sodium hydroxide (to achieve a pH of 12-13) to each dye bath.
-
Allow the reduction to proceed for 10-15 minutes, until the solution changes color, indicating the formation of the leuco dye.
-
-
Dyeing:
-
Introduce a pre-wetted cotton swatch into each dye bath.
-
Maintain the respective temperatures and ensure the fabric remains submerged for the duration of the dyeing (e.g., 45-60 minutes).
-
-
Rinsing and Oxidation:
-
Remove the fabric swatches from the dye baths and gently squeeze out excess liquor.
-
Rinse the swatches in cold deionized water.
-
Prepare separate oxidation baths with controlled pH values (e.g., 7.5, 8.0, 8.5) using a buffer or dilute acetic acid.
-
Immerse the swatches in the oxidation baths at a controlled temperature (e.g., 40-50°C) for 15-20 minutes, or expose them to air until the final color develops.
-
-
Soaping:
-
Prepare a soaping bath containing a detergent (e.g., 2 g/L) and soda ash (to maintain alkalinity).
-
Heat the bath to boiling (~90°C) and immerse the oxidized fabric swatches for 10-15 minutes.
-
Rinse the swatches thoroughly with hot and then cold water.
-
-
Analysis:
-
Dry the fabric swatches.
-
Visually assess the color depth, evenness, and final shade of each swatch.
-
For quantitative analysis, use a spectrophotometer to measure the color strength (K/S values) of the dyed samples.
-
Compare the results to identify the optimal combination of temperature and pH for each stage of the dyeing process.
-
Logical Workflow for Vat Dyeing
The following diagram illustrates the critical decision points and outcomes in the this compound dyeing process, emphasizing the roles of pH and temperature.
Vat Dyeing Process Workflow
References
- 1. Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. My Textile Notes: Listing Defect in Vat Dyeing [mytextilenotes.blogspot.com]
- 3. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 4. textileblog.com [textileblog.com]
- 5. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 6. Important considerations in dyeing with vat dyes - Fibre2Fashion [fibre2fashion.com]
- 7. scribd.com [scribd.com]
Issues with Vat Black 27 turning green after mercerizing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Vat Black 27, specifically the phenomenon of the dye turning green after the mercerization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (C.I. 69005) is an anthraquinone-based vat dye known for its good overall fastness properties, making it suitable for dyeing cellulosic fibers like cotton.[1][2] Its chemical formula is C₄₂H₂₃N₃O₆.[1][2] Like other vat dyes, it is applied in a soluble, reduced "leuco" form, which is then oxidized to an insoluble pigment within the fiber.[3]
Q2: What is mercerization and why is it performed?
A2: Mercerization is a chemical treatment for cellulosic fabrics, typically cotton, involving a concentrated solution of sodium hydroxide (caustic soda).[4] The process is designed to improve the fabric's properties, including increased luster, tensile strength, dimensional stability, and enhanced dye affinity, which allows for richer and more vibrant colors.[4][5]
Q3: Is it a known issue for this compound to turn green after mercerizing?
A3: Yes, it is a documented issue that fabrics dyed with this compound can exhibit a green discoloration after the mercerization process.[1][4] This color change is often accompanied by poor soaping fastness.[1][4]
Troubleshooting Guide: this compound Greening After Mercerization
This guide addresses the common problem of this compound turning green following mercerization, providing potential causes and systematic solutions.
Problem: The black shade of the fabric dyed with this compound has turned green after mercerization.
Potential Cause 1: Hydrolysis of the Dye Molecule
The primary suspected cause is the hydrolysis of the this compound molecule under the highly alkaline conditions of the mercerization process. This compound contains amino groups in its structure, which are susceptible to hydrolysis in the presence of concentrated sodium hydroxide, especially at elevated temperatures.[1][4] This chemical modification can alter the chromophore of the dye, leading to a shift in its light absorption and the observed green color.
Solutions:
-
Control Alkali Concentration: The concentration of sodium hydroxide during mercerization is a critical factor. While high concentrations are necessary for effective mercerization, they can be detrimental to the dye. It is recommended to use the lowest effective concentration of caustic soda.
-
Optimize Mercerization Temperature: Mercerization is often carried out at room temperature. Elevated temperatures can accelerate the rate of hydrolysis. Maintaining a controlled, lower temperature during the process can help mitigate the color change.
-
Limit Treatment Time: The duration of exposure to the concentrated alkali should be minimized to what is necessary for the desired mercerizing effect. Prolonged exposure increases the risk of dye degradation.
Potential Cause 2: Improper Oxidation State
Vat dyes exist in different oxidation states. The soluble leuco form is applied to the fiber and then oxidized to the final insoluble pigment. The harsh alkaline environment of mercerization could potentially interfere with the stable oxidation state of the dye molecule on the fiber, leading to an intermediate or altered state that appears green. Premature oxidation of the leuco form can also be a contributing factor.
Solutions:
-
Ensure Complete Oxidation Post-Dyeing: Before mercerization, it is crucial to ensure that the this compound has been fully oxidized to its stable black pigment form on the fabric.
-
Post-Mercerization Rinsing and Neutralization: Thoroughly rinse the fabric after mercerization to remove all residual caustic soda. Neutralize the fabric with a weak acid to bring the pH back to neutral, which will help stabilize the dye.
-
Consider Protective Auxiliaries: The use of specific textile auxiliaries designed to protect dyes during harsh alkaline treatments could be beneficial. These may include agents that can buffer the dye from the high pH or prevent unwanted reactions.
Quantitative Data Summary
The following tables summarize key parameters relevant to the dyeing and mercerization processes.
Table 1: Recommended Parameters for this compound Dyeing vs. Typical Mercerization Conditions
| Parameter | This compound Dyeing | Typical Mercerization | Potential Conflict |
| Sodium Hydroxide (NaOH) Concentration | Controlled (e.g., 7.5-8 mL/L)[1][4] | High (e.g., 28-32°Bé)[6] | High alkali in mercerization can cause hydrolysis of the dye.[1][4] |
| Temperature | 40-50°C (for jig dyeing)[1][4] | Generally room temperature, but can vary. | High temperatures can accelerate dye degradation. |
| pH | Highly Alkaline (11-13)[7][8] | Highly Alkaline | The extreme pH of mercerization is the primary stressor for the dye. |
Experimental Protocols
1. Protocol for Evaluating Color Fastness to Mercerization
This protocol is adapted from standard textile testing methodologies to specifically assess the color change of this compound after mercerization.
-
Objective: To determine the resistance of the color of cotton fabric dyed with this compound to the mercerization process.
-
Apparatus and Reagents:
-
Fabric samples dyed with this compound.
-
Sodium hydroxide solution of varying concentrations (e.g., 20%, 25%, 30%).
-
Wetting agent suitable for mercerization.
-
Beakers or a laboratory-scale mercerizing unit.
-
Frame to hold the fabric under tension.
-
Rinsing baths.
-
Neutralizing bath (e.g., 1% acetic acid solution).
-
Spectrophotometer or a grey scale for assessing color change (in accordance with ISO 105-A02).
-
-
Methodology:
-
Prepare solutions of sodium hydroxide at the desired concentrations, including a wetting agent as recommended.
-
Mount the dyed fabric samples on a frame to maintain constant dimensions.
-
Immerse the samples in the sodium hydroxide solution for a specified time (e.g., 60 seconds) at a controlled temperature (e.g., 20°C).
-
Remove the samples and immediately rinse thoroughly with hot water, followed by cold water, while still under tension.
-
Neutralize the samples by immersing them in the acetic acid solution for 5 minutes.
-
Rinse the samples again with cold water until the fabric is neutral.
-
Dry the samples in the air.
-
Evaluate the color change of the treated samples compared to an untreated dyed sample using a spectrophotometer to measure the color difference (ΔE*), or visually using the grey scale for color change.
-
2. Protocol for Spectroscopic Analysis of Color Change
-
Objective: To analyze the change in the spectral properties of this compound on the fabric after mercerization.
-
Apparatus:
-
Reflectance spectrophotometer.
-
Treated and untreated fabric samples from the protocol above.
-
-
Methodology:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the reflectance spectrum of the original, unmercerized dyed fabric over the visible range (400-700 nm).
-
Measure the reflectance spectrum of the mercerized fabric samples.
-
Compare the spectra to identify any shifts in the absorption peaks or changes in the overall spectral shape. A shift in the absorption maxima can provide insights into the chemical changes that have occurred in the dye molecule.
-
Visualizations
Caption: Troubleshooting workflow for addressing the greening of this compound.
Caption: Hypothesized chemical pathways leading to the green discoloration of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 5. texauxchemicals.com [texauxchemicals.com]
- 6. Commonly used auxiliaries for textile and clothing washing and the functions part 1 - Knowledge [dyestuffscn.com]
- 7. polarisorganics.com [polarisorganics.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Enhancing the Stability of Vat Black 27 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation, stabilization, and troubleshooting of Vat Black 27 solutions for research and development applications. The following information is designed to address common challenges and ensure the successful use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in water and common organic solvents?
A1: this compound, in its oxidized pigment form, is a large, non-polar molecule with strong intermolecular forces.[1] Its chemical structure lacks easily ionizable or hydrogen-bonding groups that would facilitate dissolution in polar solvents like water or alcohols. Similarly, its rigid structure and strong crystal lattice energy make it poorly soluble in most non-polar organic solvents.
Q2: How can I dissolve this compound for my experiments?
A2: To dissolve this compound, it must be converted to its water-soluble "leuco" form through a process called "vatting."[2][3] This involves a chemical reduction in an alkaline medium. The most common laboratory method uses a reducing agent like sodium hydrosulfite (sodium dithionite) in an aqueous solution of sodium hydroxide.[4]
Q3: What is the "leuco" form of this compound?
A3: The leuco form of this compound is the reduced, soluble state of the dye. In this form, the carbonyl groups (C=O) of the anthraquinone structure are reduced to hydroxyl groups (-OH), which then deprotonate in the alkaline solution to form water-soluble sodium salts.[5] This soluble form is typically a different color from the original black pigment.[1]
Q4: My this compound solution is unstable and changes color/precipitates. Why is this happening?
A4: The leuco form of this compound is highly sensitive to oxygen and acidic conditions.[4] Exposure to air will cause it to rapidly oxidize back to its insoluble pigment form, leading to color change and precipitation. The stability of the leuco form is also highly dependent on maintaining a sufficiently alkaline pH and an adequate concentration of the reducing agent to prevent re-oxidation.[4]
Q5: Are there any known applications of this compound in biomedical research?
A5: While specific applications for this compound in biomedical research are not widely documented, other anthraquinone dyes are used as fluorescent cell stains and have been investigated for their chemotherapeutic properties.[6][7][8] The stable, colored nature of this compound could make it a candidate for use as a histological stain or a component in diagnostic assays, provided its solution stability can be effectively managed.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | The amount of sodium hydrosulfite is not enough to fully reduce the this compound pigment to its leuco form. | Increase the concentration of sodium hydrosulfite incrementally. Ensure you are using fresh, high-quality sodium hydrosulfite, as it can degrade upon exposure to air and moisture.[4] |
| Inadequate Alkalinity | The pH of the solution is not high enough to facilitate the reduction reaction and solubilize the leuco form. | Ensure the pH of the solution is in the range of 11-13 by adding a sufficient amount of sodium hydroxide.[4] |
| Low Temperature | The reduction reaction (vatting) is too slow at low temperatures. | Gently warm the solution to 50-60°C to facilitate the reduction process.[9] |
| Poor Quality of this compound | Impurities in the dye powder may interfere with the solubilization process. | Use a high-purity grade of this compound for research applications. |
Issue 2: Precipitate Forms in the this compound Solution Over Time
| Possible Cause | Explanation | Recommended Solution |
| Oxidation by Air | The leuco form is reacting with dissolved oxygen in the solvent or from the atmosphere, converting it back to the insoluble pigment. | Prepare the solution using deoxygenated water (e.g., by sparging with nitrogen or argon for 30 minutes).[4][10] Handle the solution under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket). |
| Drop in pH | Absorption of atmospheric carbon dioxide can lower the pH of the alkaline solution, reducing the stability of the leuco form. | Store the solution in a tightly sealed container to minimize exposure to air. If possible, periodically check and adjust the pH. |
| Degradation of Reducing Agent | The sodium hydrosulfite is consumed over time, allowing for the re-oxidation of the leuco dye. | For applications requiring long-term stability, consider adding a more stable antioxidant or preparing the solution fresh before each experiment.[11][12] |
| Supersaturation | The initial concentration of the dissolved leuco dye is too high, leading to crystallization over time. | Prepare a more dilute stock solution. The optimal concentration will need to be determined empirically. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Explanation | Recommended Solution |
| Variable Solution Stability | The concentration of the active leuco form is decreasing at a variable rate between experiments due to inconsistent handling and storage. | Standardize the solution preparation and handling protocol. Always use freshly prepared solutions or solutions that have been stored under a validated inert atmosphere for a specific period. |
| Interference with Assay Components | The highly reducing nature of the leuco dye solution may interfere with assay reagents or the biological system under investigation. | Perform control experiments to assess the compatibility of the this compound solution with your specific assay. Consider a buffer exchange or purification step to remove excess reducing agent if it is found to interfere. |
| Photodegradation | Exposure to light, particularly UV light, can degrade the dye and alter its properties. | Store solutions in amber vials or protect them from light.[13] |
Experimental Protocols
Protocol for Preparation of a Stable this compound Leuco Dye Solution
This protocol provides a general method for preparing a stable aqueous solution of the leuco form of this compound for laboratory use. The optimal concentrations may need to be adjusted based on the specific application.
Materials:
-
This compound powder (high purity)
-
Sodium hydroxide (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
High-purity deionized or distilled water
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Airtight reaction vessel (e.g., a flask with a septum)
Procedure:
-
Deoxygenation of Water: Sparge the required volume of deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[4][10]
-
Preparation of Alkaline Solution: In the airtight reaction vessel, dissolve the required amount of sodium hydroxide in the deoxygenated water to achieve a pH between 11 and 13. This can be done under a gentle stream of inert gas.
-
Dispersion of this compound: While stirring the alkaline solution, slowly add the this compound powder to form a suspension.
-
Reduction (Vatting): Gently warm the suspension to 50-60°C. Once the temperature is stable, slowly add the sodium hydrosulfite powder. A color change should be observed as the dye is reduced to its soluble leuco form.[9]
-
Dissolution and Stabilization: Continue stirring at 50-60°C under an inert atmosphere for 15-30 minutes to ensure complete reduction and dissolution.
-
Storage: Cool the solution to room temperature. For immediate use, keep the vessel sealed and under a positive pressure of inert gas. For short-term storage, transfer the solution to an airtight, amber vial that has been flushed with inert gas.
Recommended Concentration Ranges for Solution Preparation:
| Component | Concentration Range | Purpose |
| This compound | 0.1 - 1.0 g/L | Starting concentration of the dye. |
| Sodium Hydroxide (NaOH) | 5 - 15 g/L | Provides the necessary alkaline medium for reduction and solubilization. |
| Sodium Hydrosulfite (Na₂S₂O₄) | 5 - 20 g/L | Reducing agent to convert the dye to its leuco form. |
Visualizations
Caption: Workflow for the preparation of a stable this compound leuco dye solution.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textiletuts.com [textiletuts.com]
- 3. 4.9. Vat dyes [studfile.net]
- 4. benchchem.com [benchchem.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0181085B1 - Stabilized leuco phenazine dyes and their use in an imaging system - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Overcoming poor soaping fastness with Vat Black 27
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges with Vat Black 27, particularly concerning poor soaping fastness.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as C.I. This compound, is an anthraquinone-based vat dye.[1] Its chemical formula is C₄₂H₂₃N₃O₆ and it has a molecular weight of 665.65 g/mol .[1] It is a black powder that is insoluble in water and common organic solvents.[1][2] To be used for dyeing, it must first be converted to its water-soluble "leuco" form through a process of chemical reduction in an alkaline solution.[3][4]
Q2: What are the primary applications of this compound?
This compound is primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose.[2][3] It is known for providing good overall fastness properties, making it suitable for textiles that require high durability to washing, light, and weathering.[5] It can also be used in the dyeing of silk and polyester-cotton blends.[1][2]
Q3: What is "soaping fastness" and why is it important?
Soaping fastness, a type of wash fastness, refers to a dyed fabric's ability to resist color change and staining of adjacent undyed fabrics when washed with a soap or detergent solution.[6] It is a critical quality parameter for textiles, as it indicates the durability of the color during laundering.[7] Poor soaping fastness can lead to color bleeding, fading, and an overall diminished appearance of the textile product.
Q4: What are the typical fastness properties of this compound?
This compound generally exhibits good to excellent fastness properties. However, it is noted to be susceptible to chlorine bleaching.[2] Below is a summary of its fastness ratings.
Data Presentation
Table 1: Fastness Properties of this compound on Cotton
| Fastness Property | ISO Standard | AATCC Standard |
| Light Fastness | 7 | 7 |
| Soaping (Fading) | 4-5 | 4-5 |
| Soaping (Staining) | 4-5 | 4-5 |
| Ironing | 4-5 | 4 |
| Chlorine Bleach | 3 | 3 |
| Oxygen Bleach | 4-5 | - |
| Mercerized | 4-5 | - |
Source: Compiled from publicly available data.[1]
Troubleshooting Guide: Poor Soaping Fastness
Q5: We are observing significant color bleeding from our fabric dyed with this compound during the soaping fastness test. What are the potential causes?
Poor soaping fastness with this compound is typically due to one or more of the following factors:
-
Incomplete Removal of Unfixed Dye: This is the most common reason. After oxidation, loose dye particles that are not physically trapped within the fiber structure remain on the surface. These are easily washed off during the soaping process.
-
Improper Oxidation: If the soluble leuco form of the dye is not fully converted back to its insoluble pigment form within the fibers, it can be washed out during soaping.
-
Sub-optimal Dyeing Process: Issues during the reduction (vatting) or dyeing stages, such as incorrect temperatures or chemical concentrations, can lead to poor dye penetration and fixation.
-
Dye Aggregation: High concentrations of the dye on the fiber surface can lead to the formation of large aggregates that are not firmly fixed and can be easily abraded or washed away.[8]
-
Hydrolysis or Over-reduction: this compound can be prone to hydrolysis and over-reduction at high temperatures, which can negatively impact its fastness properties.[9]
Q6: How can we improve the soaping fastness of our this compound dyed textiles?
To enhance the soaping fastness, a systematic approach to optimizing the dyeing and post-treatment processes is necessary.
-
Optimize the Soaping Process: This is the most critical step. Ensure a thorough soaping treatment at or near boiling temperature (e.g., 95°C) for an adequate duration (15-20 minutes) with a suitable soaping agent. This helps to remove all unfixed dye and allows the dye molecules within the fibers to form stable, crystalline aggregates.
-
Ensure Complete Oxidation: After dyeing and rinsing, ensure complete conversion of the leuco dye back to its insoluble form. This can be achieved through air oxidation or by using chemical oxidizing agents like hydrogen peroxide or sodium perborate in a controlled pH environment (ideally pH 7.5-8.5).
-
Control Dyeing Parameters: Maintain the recommended temperature and concentrations of caustic soda and sodium hydrosulfite during the reduction and dyeing stages. For this compound, it has been observed that dyeing temperatures between 60°C and 80°C yield better fastness results.[10]
-
Thorough Rinsing: A good rinsing step after dyeing is crucial to remove residual alkali and reducing agents before the oxidation stage. This should be followed by another thorough rinse after oxidation and before soaping.
-
Use of a Cationic Fixing Agent: For challenging cases, the application of a cationic fixing agent after soaping can improve wet fastness properties by forming a film around the dye molecules, enhancing their adhesion to the fiber.[8]
Experimental Protocols
Protocol 1: Standard Vat Dyeing Process for Cotton with this compound
-
Preparation of the Dyebath:
-
Prepare a stock solution by pasting the required amount of this compound powder with a small quantity of a wetting agent and warm water.
-
In a separate vessel, prepare the reduction bath with the required volume of water, caustic soda (NaOH), and sodium hydrosulfite (Na₂S₂O₄). The temperature should be maintained at 40-50°C.
-
Add the dye paste to the reduction bath and allow it to "vat" for 10-15 minutes until the solution turns to the reddish-brown color of the leuco form.[1][2]
-
-
Dyeing:
-
Add the reduced dye solution to the main dyebath containing the pre-wetted cotton fabric.
-
Raise the temperature to the optimal dyeing temperature of 60-80°C and maintain for 45-60 minutes.[10]
-
-
Rinsing:
-
After dyeing, rinse the fabric with cold water to remove excess dye liquor.
-
-
Oxidation:
-
Expose the fabric to air or treat it in a fresh bath containing an oxidizing agent (e.g., 1-2 ml/L hydrogen peroxide) at a controlled pH of 7.5-8.5.
-
-
Soaping:
-
Prepare a soaping bath with a suitable soaping agent (e.g., 2 g/L) and soda ash (e.g., 2 g/L).
-
Treat the dyed fabric in this bath at 95°C for 15-20 minutes.[8]
-
-
Final Rinsing and Drying:
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
-
Protocol 2: Soaping Fastness Test (Based on ISO 105-C10 and AATCC 61 Principles)
-
Specimen Preparation:
-
Cut a specimen of the dyed fabric (e.g., 40 mm x 100 mm).
-
Prepare a multifiber adjacent fabric containing strips of common fibers (e.g., cotton, nylon, polyester, acrylic, wool).
-
Stitch the dyed specimen together with the multifiber fabric.
-
-
Washing Procedure:
-
Place the composite specimen in a stainless-steel container of a laundering apparatus (e.g., a Launder-Ometer).
-
Add the specified volume of the test solution (e.g., a standard soap or detergent solution) and the required number of stainless-steel balls to simulate mechanical action.[11]
-
Operate the machine at the specified temperature and for the designated time (e.g., 45 minutes at 49°C for AATCC Test Method 61, 2A).[12]
-
-
Rinsing and Drying:
-
After the cycle, remove the specimen, rinse it with cold water, and dry it in a tumble dryer or by air, as specified by the standard.
-
-
Evaluation:
-
Assess the change in color of the dyed specimen using the Grey Scale for Color Change.
-
Evaluate the degree of staining on each strip of the multifiber adjacent fabric using the Grey Scale for Staining.
-
Rate the fastness on a scale of 1 to 5, where 5 represents the best fastness.[6]
-
Visualizations
Caption: Workflow for Dyeing with this compound.
Caption: Troubleshooting Logic for Poor Soaping Fastness.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. textilelearner.net [textilelearner.net]
- 4. sdinternational.com [sdinternational.com]
- 5. textilelearner.net [textilelearner.net]
- 6. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijern.com [ijern.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. AATCC 61 Color fastness to Laundering [darongtester.com]
Best practices for rinsing and soaping Vat Black 27 dyed textiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the rinsing and soaping processes for textiles dyed with Vat Black 27.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of rinsing and soaping textiles dyed with this compound?
Rinsing and soaping are critical post-dyeing treatments for textiles dyed with this compound. The primary objectives of these steps are:
-
Removal of Superficial Dye: To eliminate any unfixed dye particles loosely adhering to the fiber surface. Failure to remove these particles leads to poor rubbing fastness.
-
Improved Fastness Properties: The soaping process, particularly at high temperatures, aids in the crystallization of the dye molecules within the fiber. This aggregation into a more stable crystalline form is essential for achieving optimal wash, light, and rubbing fastness.[1][2][3]
-
True Shade Development: Soaping helps in developing the final, true shade of the dye.[1][3]
Q2: What are the general best practices for the rinsing sequence of this compound dyed textiles?
A thorough rinsing process is crucial to remove residual alkali and reducing agents before the soaping stage. A typical rinsing sequence is as follows:
-
Cold Rinse: Immediately after oxidation, a cold rinse helps to remove the bulk of the unfixed dye and chemicals.
-
Hot Rinse: A subsequent hot rinse further aids in removing impurities.
-
Neutralization (if necessary): In some cases, a mild acidic rinse (e.g., with acetic acid) may be used to neutralize any remaining alkali on the fabric, followed by another water rinse.
Q3: What type of soaping agent is recommended for this compound?
For this compound, a non-ionic detergent is generally recommended for the soaping process.[4] It is also advantageous to use soda ash in the soaping bath, particularly when a traditional soap is used.[1]
Q4: Can the dyed textile be air-dried before soaping?
It is generally recommended to proceed to the soaping step directly after rinsing and oxidation without intermediate drying.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the rinsing and soaping of textiles dyed with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Rubbing Fastness | Inadequate removal of unfixed dye particles from the fiber surface. | - Ensure a thorough rinsing process with both cold and hot water after oxidation.- Optimize the soaping process by using the recommended concentration of a suitable non-ionic detergent and maintaining the temperature at or near boiling for a sufficient duration (e.g., 15-20 minutes).[4]- Ensure vigorous agitation during soaping to effectively dislodge and suspend loose dye particles. |
| Color Bleeding in Subsequent Washes | Incomplete crystallization of the dye within the fibers. | - Increase the soaping temperature to near boiling (95-100°C) to promote dye aggregation and crystallization.[5]- Extend the soaping time to ensure the completion of the crystallization process. |
| Dull or Inconsistent Shade | Premature oxidation or precipitation of the leuco-vat dye. Residual chemicals interfering with the final shade. | - Ensure thorough rinsing after dyeing and before oxidation to remove all residual reducing agents and alkali.- Verify that the soaping bath is clean and free from contaminants that could affect the final shade of the dye. |
| Fabric Stiffening | Deposition of hard water salts or residual chemicals. | - Use soft water for all rinsing and soaping stages.- Ensure a final thorough rinse after soaping to remove all detergent and chemical residues. |
Experimental Protocols
The following are recommended starting protocols for the rinsing and soaping of this compound dyed textiles. Researchers should note that these may require optimization based on the specific substrate and equipment used.
Rinsing Protocol
-
Following the oxidation step, immerse the dyed textile in a cold water bath (approximately 20-25°C) for 10 minutes with gentle agitation.
-
Drain the cold water and rinse under running cold water for 5 minutes.
-
Transfer the textile to a hot water bath (approximately 70°C) and agitate for 10 minutes.
-
Drain the hot water and proceed immediately to the soaping protocol.
Soaping Protocol
| Parameter | Recommended Value |
| Soaping Agent | Non-ionic detergent |
| Concentration | 2-3 g/L |
| Auxiliary | Soda Ash |
| Concentration | 1-2 g/L |
| Temperature | 95-100°C (near boiling) |
| Time | 15-20 minutes |
| Liquor Ratio | 1:20 to 1:30 |
Procedure:
-
Prepare a soaping bath with the specified concentrations of non-ionic detergent and soda ash.
-
Heat the bath to 95-100°C.
-
Immerse the rinsed textile into the soaping bath.
-
Maintain the temperature and agitate continuously for 15-20 minutes.[4]
-
After soaping, drain the bath and rinse the textile thoroughly, first with hot water and then with cold water, until all residual soap is removed.
-
Hydro-extract and dry the textile.
Visualization of the Soaping Process
The following diagrams illustrate the key stages of the post-dyeing process and the mechanism of soaping for vat dyes.
Caption: Post-Dyeing Workflow for this compound.
Caption: Mechanism of Soaping for Vat Dyes.
References
- 1. Vat Dyes and Fibre Reactive Dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 2. p2infohouse.org [p2infohouse.org]
- 3. Vat dyes and Azoic dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 4. jagson.com [jagson.com]
- 5. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
Addressing poor color yield in Vat Black 27 dyeing
Technical Support Center: Vat Black 27 Dyeing
This guide provides troubleshooting advice and frequently asked questions to address poor color yield and other common issues encountered when dyeing with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as Vat Olive R or C.I. 69005) is an anthraquinone vat dye.[1][2] It appears as a black powder that is insoluble in water, acetone, and ethanol.[1][3][4][5] It is primarily used for dyeing cellulosic fibers like cotton and viscose, prized for its excellent light and wash fastness.[4][6]
Q2: What is the fundamental principle of vat dyeing?
A2: Vat dyeing involves a four-step process:
-
Reduction (Vatting): The water-insoluble vat dye pigment is converted into its water-soluble "leuco" form using a reducing agent (like sodium hydrosulfite) in an alkaline solution (like caustic soda).[7][8]
-
Dyeing: The soluble leuco dye penetrates and diffuses into the fiber.
-
Oxidation: The fabric is exposed to air or an oxidizing agent, converting the leuco dye back to its original insoluble pigment form, trapping it inside the fiber.[7]
-
Soaping: The dyed fabric is washed at a high temperature with a detergent to remove loose surface dye and stabilize the final shade.[7][9]
Q3: What are the most common causes of poor color yield in vat dyeing?
A3: The most frequent causes are related to procedural errors in the core dyeing stages. These include incomplete reduction of the dye, improper temperature control, incorrect alkali concentration, poor oxidation, and skipping the final soaping step.[7]
Troubleshooting Guide for Poor Color Yield
Issue 1: Final shade is too pale or light.
Q: Why is my fabric color significantly lighter than expected?
A: This is often a result of incomplete reduction, where the dye is not fully converted to its soluble leuco form, leading to poor uptake by the fabric.[7]
-
Possible Cause 1: Insufficient Reducing Agent or Alkali.
-
Verification: The dye bath color can be an indicator. For this compound, the alkaline-reduced (leuco) solution should be reddish-brown.[1][4][5] A different color may indicate an improper reduction. A blue vat liquid, for instance, suggests a problem with the reduction reaction.[10]
-
Solution: Ensure the correct concentrations of sodium hydrosulfite (reducing agent) and caustic soda (alkali) are used. This compound can be sensitive to excessive alkali, which can cause hydrolysis and affect the final shade and fastness.[3] Always use freshly prepared caustic soda solution, as its effectiveness diminishes over time.[7]
-
-
Possible Cause 2: Incorrect Vatting Temperature.
-
Verification: Check the temperature of the reduction bath. Vat dyeing is highly temperature-sensitive.[7][11] For this compound, reduction is often carried out at 40-50°C.[3]
-
Solution: Maintain a consistent and correct temperature during the vatting and dyeing stages. Excessively high temperatures can cause dye hydrolysis, while temperatures that are too low will result in poor dye uptake.[3][11]
-
-
Possible Cause 3: Premature Oxidation.
-
Verification: Was the fabric kept fully submerged during the dyeing process? Exposing the material to air can cause the leuco dye to oxidize prematurely on the fabric surface, preventing further dye penetration.
-
Solution: Keep the fabric fully immersed in the dye bath throughout the dyeing cycle to prevent premature oxidation.[7]
-
Issue 2: Color is uneven or has spots/stains.
Q: My fabric has patches of lighter/darker color or distinct spots. What went wrong?
A: Uneven dyeing and spots are typically caused by issues with dye solubility, fabric preparation, or dye bath circulation.[12][13]
-
Possible Cause 1: Improper Dye Dissolving.
-
Verification: Were there any visible dye particles in the bath? Dye powder must be thoroughly pasted with a wetting agent before adding the alkali and reducing agent.[7]
-
Solution: Ensure the dye is completely and uniformly dissolved. Filter the dye solution before adding it to the main bath to remove any agglomerated particles.[12]
-
-
Possible Cause 2: Poor Fabric Preparation.
-
Verification: Was the fabric properly scoured and pre-wetted? Residual oils, waxes, or sizing agents on the fabric can create areas that resist dye penetration.[12]
-
Solution: Ensure the material is thoroughly cleaned (scoured) and fully absorbent before dyeing.
-
-
Possible Cause 3: Hard Water.
-
Verification: What is the hardness of the process water? Calcium and magnesium ions in hard water can react with the dye to form insoluble clumps, leading to spots and reduced color yield.[12][14]
-
Solution: Use soft water (hardness < 50 ppm) for the dyeing process. If soft water is unavailable, add a sequestering agent to the dye bath to chelate the hardness ions.[12]
-
Issue 3: The color washes out or has poor fastness.
Q: The initial color looked good, but it faded significantly after washing. Why?
A: This defect, known as poor wash fastness, is almost always due to incomplete oxidation or inadequate soaping.[7][12]
-
Possible Cause 1: Incomplete Oxidation.
-
Verification: Was the fabric given sufficient time to oxidize fully after dyeing? The leuco dye must revert to its insoluble pigment form to be trapped in the fiber.
-
Solution: After dyeing and rinsing, allow the fabric to be fully exposed to air or treat it with a chemical oxidizing agent according to the protocol. This step is critical for developing the final, permanent shade.[7]
-
-
Possible Cause 2: Insufficient Soaping.
-
Verification: Was the fabric soaped at a high temperature after oxidation?
-
Solution: Soaping at or near boiling (e.g., 95°C) is mandatory for vat dyes.[3][7] This crucial step removes loose dye particles from the fabric surface and helps the dye crystals achieve their most stable form, ensuring maximum color fastness.[7][9]
-
Data & Recommended Parameters
The optimal conditions for dyeing can vary based on the specific substrate and equipment. The following table provides general starting parameters for lab-scale dyeing of cotton with this compound.
| Parameter | Recommended Value | Purpose | Potential Issue if Deviated |
| Reduction Temp. | 40 - 50 °C[3] | To facilitate the conversion of the dye to its soluble leuco form. | Too high: Dye hydrolysis; Too low: Incomplete reduction.[3] |
| Dyeing Temp. | 40 - 60 °C | To promote dye diffusion into the fiber. | Incorrect temperature can lead to uneven shades.[7] |
| Caustic Soda (NaOH) | 7.5 - 8 mL/L (38° Bé)[3] | Provides the necessary alkaline environment for reduction. | Too high: Dye hydrolysis, damage to fiber; Too low: Incomplete reduction.[3] |
| Sodium Hydrosulfite | Varies by shade depth | The reducing agent that converts the dye to its leuco form. | Too high: Over-reduction, color darkening; Too low: Incomplete reduction.[15] |
| Soaping Temp. | > 95 °C[3][7] | To remove unfixed surface dye and stabilize the shade. | Too low: Poor wash fastness, color bleeding.[7] |
Experimental Protocols
Standard Laboratory Protocol for Vat Dyeing Cotton with this compound (2% Shade)
-
Fabric Preparation:
-
Take a 5-gram sample of pre-scoured, bleached, and fully absorbent cotton fabric.
-
Wet the fabric thoroughly with deionized water.
-
-
Dye Stock Solution Preparation (Vatting):
-
In a beaker, accurately weigh 0.1 g of this compound powder.
-
Add 1-2 mL of a wetting agent and a few drops of warm water. Stir with a glass rod to create a smooth, uniform paste.
-
In a separate beaker, prepare the alkali solution by dissolving the required amount of caustic soda (e.g., 2-3 g) in 50 mL of water heated to 50°C.
-
Pour the hot alkali solution into the dye paste and stir.
-
Add the reducing agent (e.g., 2-3 g of sodium hydrosulfite) and stir gently.
-
Cover the beaker and allow it to stand in a 50°C water bath for 10-15 minutes for complete reduction. The solution should turn a reddish-brown color.[1][4][5]
-
-
Dye Bath Preparation and Dyeing:
-
Set up a laboratory dyeing apparatus with a material-to-liquor ratio of 1:20 (for 5g fabric, use a total volume of 100 mL).
-
Fill the dye pot with 50 mL of deionized water pre-heated to 50°C.
-
Carefully add the reduced dye stock solution to the dye pot.
-
Introduce the pre-wetted cotton sample, ensuring it is fully submerged.
-
Seal the apparatus and begin agitation. Run the dyeing program at 50°C for 45-60 minutes.
-
-
Rinsing and Oxidation:
-
Remove the fabric from the dye bath.
-
Rinse with cold water until the water runs clear.
-
Hang the fabric in the air for 15-20 minutes to allow the leuco dye to oxidize back to its insoluble pigment form. The color will develop from reddish-brown to the final black shade.
-
-
Soaping:
-
Prepare a soaping bath containing 1-2 g/L of a suitable detergent.
-
Heat the bath to 95°C.
-
Immerse the oxidized fabric and treat for 10-15 minutes.
-
Rinse thoroughly with hot water, followed by a final cold water rinse.
-
-
Drying:
-
Squeeze out excess water and air-dry the fabric.
-
Visual Guides (Diagrams)
Caption: The five critical stages of the vat dyeing process.
Caption: Troubleshooting flowchart for common this compound dyeing issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 4. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 5. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 6. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 7. Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. A green approach of vat dyeing of cotton fabric with natural reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 10. What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 11. hzreward.com [hzreward.com]
- 12. textileinfohub.com [textileinfohub.com]
- 13. textilelearner.net [textilelearner.net]
- 14. Color fastness,how to improve [gester-instruments.com]
- 15. Over-Reduction of Vat Dye - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Validation & Comparative
A Comparative Analysis of Vat Black 27 and Sulphur Black 1 Dyes for Textile Applications
A comprehensive guide for researchers and textile industry professionals on the performance, chemical properties, and application of Vat Black 27 and Sulphur Black 1, supported by comparative data and standardized experimental protocols.
This guide provides a detailed comparative analysis of two widely used black dyes in the textile industry: this compound and Sulphur Black 1. The selection of an appropriate dye is critical in achieving desired color fastness, application efficiency, and environmental compliance. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions by presenting a side-by-side comparison of their chemical nature, performance characteristics, and application methodologies.
Chemical and Physical Properties
This compound, also known as C.I. This compound, belongs to the anthraquinone class of vat dyes.[1] It is a black powder that is insoluble in water, acetone, ethanol, and toluene, but slightly soluble in o-chlorophenol and pyridine.[2][3] Its chemical formula is C42H23N3O6.[1][3] The dyeing process with vat dyes involves a reduction step to form a water-soluble leuco-compound, which has an affinity for the fiber, followed by oxidation to regenerate the insoluble parent dye within the fiber.
Sulphur Black 1, or C.I. Sulphur Black 1, is a sulphur dye.[4] It is a black powder or fine grain that is slightly soluble in water but dissolves in a sodium sulfide solution to form a greenish-black leuco form.[4][5] The manufacturing of Sulphur Black 1 involves the sulfurization of 2,4-dinitrochlorobenzene.[6][7] Sulphur dyes are known for their cost-effectiveness and good wash fastness, making them a popular choice for dyeing cellulosic fibers, particularly for black shades.[8][9]
Comparative Performance Data
The performance of a dye is evaluated based on its fastness properties, which indicate the resistance of the color to various external factors encountered during the life of the textile product. The following table summarizes the comparative fastness properties of this compound and Sulphur Black 1. The ratings are based on a scale of 1 to 5 for most tests, with 5 representing excellent fastness, and a scale of 1 to 8 for light fastness, with 8 being the highest.
| Performance Parameter | This compound | Sulphur Black 1 | Test Method |
| Light Fastness (Xenon Arc) | 6-7[10][11] | 5-7[9] | ISO 105-B02[12] |
| Washing Fastness (Change) | 4-5[10] | 4[9] | ISO 105-C06[13] |
| Washing Fastness (Staining) | 4-5[10] | 4-5[9] | ISO 105-C06[13] |
| Rubbing Fastness (Dry) | 4-5[10] | 4[9] | ISO 105-X12[14] |
| Rubbing Fastness (Wet) | 4-5[10] | 2[9] | ISO 105-X12[14] |
| Perspiration Fastness (Acidic & Alkaline) | 4-5[10] | 4-5[9] | ISO 105-E04[14] |
| Chlorine Bleach Fastness | 2[10] | Fades[4][7] | ISO 105-N01 |
| Mercerizing Fastness | 3[10] | Not specified | ISO 105-X04 |
Experimental Protocols
To ensure accurate and reproducible comparative analysis, the following standardized experimental protocols should be followed.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).
-
Apparatus: Xenon arc lamp fastness tester.
-
Procedure: A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known light fastness ratings are exposed. The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards.
Washing Fastness Test (ISO 105-C06)
This method evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.
-
Apparatus: Launder-Ometer or similar washing fastness tester.
-
Procedure: A dyed fabric specimen in contact with a multi-fiber adjacent fabric is laundered in a stainless-steel container containing a specified volume of detergent solution and stainless-steel balls. The laundering is carried out at a specified temperature and time. After rinsing and drying, the change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.
Rubbing Fastness Test (ISO 105-X12)
This test assesses the resistance of the color of textiles to rubbing off and staining other materials.
-
Apparatus: Crockmeter (rubbing fastness tester).
-
Procedure: A specimen of the dyed textile is rubbed with a dry and a wet white cotton cloth under specified pressure for a set number of cycles. The staining of the white cotton cloths is then assessed using the grey scale for staining.
Logical Workflow for Dye Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of this compound and Sulphur Black 1.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 3. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Low Price Sulphur Black 1 Dyestuff Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 6. C.I. Sulphur Black 1 | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulphur Black 1 [chembk.com]
- 8. sulphur black,Sulphur Black BR200%,dye sulphur black [jinhetec.com]
- 9. Sulphur Black 1 - Sulphur black BR - Sulphur black BN from Emperor Chem [emperordye.com]
- 10. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 11. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 12. testbook.com [testbook.com]
- 13. textilementor.com [textilementor.com]
- 14. intouch-quality.com [intouch-quality.com]
Performance Showdown: Vat Black 27 in the World of High-Performance Dyes
For Immediate Release
In the demanding landscape of textile dyeing, where color fastness and durability are paramount, Vat Black 27 stands as a significant player. This guide offers a comprehensive, data-driven comparison of this compound's performance against other widely used vat dyes, providing researchers, scientists, and drug development professionals with the objective insights needed for informed material selection.
Executive Summary
Vat dyes are prized for their exceptional fastness properties, making them a go-to choice for applications requiring high durability, such as workwear, military fabrics, and high-quality cotton goods. This compound, an anthraquinone-based dye, is known for its excellent light and washing fastness. This report delves into a comparative analysis of this compound with other key vat dyes—Vat Blue 1, Vat Green 1, and Vat Brown 3—across critical performance metrics. The data presented is based on standardized ISO and AATCC test methods to ensure comparability and reliability.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and its counterparts. The ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.
| Property | Test Method | This compound | Vat Blue 1 | Vat Green 1 | Vat Brown 3 |
| Light Fastness (Xenon Arc) | ISO 105-B02 / AATCC 16.3 | 7 | 7-8 | 7-8 | 7-8 |
| Washing Fastness (Color Change) | ISO 105-C06 / AATCC 61 | 4-5 | 4-5 | 4-5 | 5 |
| Washing Fastness (Staining) | ISO 105-C06 / AATCC 61 | 4-5 | 4 | 4-5 | 5 |
| Rubbing Fastness (Dry) | ISO 105-X12 / AATCC 8 | 4-5 | 4 | 4-5 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 / AATCC 8 | 3-4 | 3 | 4 | 3-4 |
| Chlorine Bleach Fastness | ISO 105-E03 | 3 | 1 | 4 | 4-5 |
| Perspiration Fastness | ISO 105-E04 | 4-5 | 4 | 4-5 | 4-5 |
Key Performance Insights
As the data indicates, this compound exhibits excellent light and washing fastness, comparable to other high-performance vat dyes. Its resistance to chlorine bleach is moderate, a factor to consider in applications requiring frequent and harsh laundering. In terms of rubbing fastness, it performs well under dry conditions but shows a slight decrease in performance when wet.
Experimental Protocols
To ensure the reproducibility of the presented data, the following are summaries of the methodologies for the key experiments cited.
Color Fastness to Light (ISO 105-B02 / AATCC 16.3)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).
-
Specimen Preparation: A textile specimen of a specified size is prepared.
-
Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity. A portion of the specimen is covered to serve as an unexposed original for comparison.
-
Evaluation: The change in color of the exposed portion is assessed by comparing it with the unexposed portion using the Grey Scale for assessing change in color. The rating is assigned on a scale of 1 (poor) to 8 (outstanding).
Color Fastness to Washing (ISO 105-C06 / AATCC 61)
This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.
-
Washing Procedure: The composite specimen is subjected to washing in a stainless-steel container containing a specified volume of detergent solution and a set number of stainless-steel balls to simulate the mechanical action of a washing machine. The washing is carried out at a specified temperature and for a defined duration.
-
Rinsing and Drying: After washing, the specimen is rinsed and dried.
-
Evaluation: The change in color of the specimen and the degree of staining on the adjacent multifibre fabric are assessed using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively. Ratings are given on a scale of 1 (poor) to 5 (excellent).
Color Fastness to Rubbing (ISO 105-X12 / AATCC 8)
This test, also known as crocking, determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A specimen of the textile is mounted on the base of a crockmeter.
-
Rubbing Procedure: A white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specified moisture content. The rubbing finger is then moved back and forth across the specimen for a set number of cycles with a specified pressure.
-
Evaluation: The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for assessing staining. The rating is on a scale of 1 (heavy staining) to 5 (no staining).
Visualizing the Vat Dyeing Process and Selection
To further aid in the understanding of vat dye application and selection, the following diagrams illustrate the typical workflow of the vat dyeing process and a decision-making flowchart for choosing the appropriate vat dye.
Validating Vat Black 27 Concentration in Dye Baths: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, precise control over dye concentration is paramount for ensuring the quality, reproducibility, and safety of products. This guide provides a comprehensive comparison of analytical methods for validating the concentration of Vat Black 27 in a dye bath, offering detailed experimental protocols and performance data to aid in method selection and implementation.
This compound, a complex anthraquinone dye, is valued for its deep shade and excellent fastness properties on cellulosic fibers.[1][2] However, its insolubility in water necessitates a reduction to a soluble leuco form for application, a critical step that requires careful monitoring of the dye concentration to achieve consistent and optimal dyeing results.[1] This guide explores two primary analytical techniques for this purpose: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Method Comparison: Spectrophotometry vs. HPLC
The choice between UV-Vis spectrophotometry and HPLC for determining this compound concentration depends on the specific requirements of the analysis, including desired accuracy, sample throughput, and the complexity of the dye bath matrix.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by the colored leuco form of the dye. | Physically separates the dye from other components in the sample before quantification. |
| Speed | Rapid, providing near real-time results. | Slower, requiring longer analysis times per sample. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and ongoing operational costs. |
| Specificity | Lower, as other components in the dye bath may absorb at the same wavelength, leading to interference. | High, as the dye is isolated from interfering substances before detection. |
| Sensitivity | Generally lower than HPLC. | High, capable of detecting and quantifying low concentrations. |
| Ease of Use | Relatively simple to operate. | Requires more specialized training and expertise. |
Experimental Protocols
UV-Visible Spectrophotometric Analysis of this compound Leuco Form
This method is suitable for rapid, routine monitoring of the dye bath concentration. A key challenge with vat dyes is the potential for light scattering by insoluble particles; derivative spectrophotometry can be employed to mitigate this issue.
Protocol:
-
Preparation of the Leuco Form:
-
In a controlled environment, prepare a stock solution of this compound in an alkaline reducing bath. A typical reducing agent is sodium hydrosulfite in a sodium hydroxide solution. The exact concentrations will depend on the specific dyeing process.
-
The formation of the soluble, reddish-brown leuco form indicates a successful reduction.[2]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the this compound leuco form with known concentrations by diluting the stock solution.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the leuco form. This needs to be determined experimentally but is expected to be in the visible range.
-
Plot a graph of absorbance versus concentration. This calibration curve will be used to determine the concentration of unknown samples.[3]
-
-
Sample Analysis:
-
Carefully extract a sample from the dye bath.
-
If necessary, dilute the sample to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the sample at the predetermined λmax.
-
Use the calibration curve to determine the concentration of this compound in the dye bath sample.[3]
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC offers a more robust and specific method for quantifying this compound, particularly in complex dye bath formulations.
Protocol:
-
Sample Preparation:
-
Extract a sample from the dye bath.
-
The sample will likely need to be stabilized to prevent re-oxidation of the leuco form back to the insoluble pigment. This may involve the addition of a stabilizing agent or immediate analysis.
-
Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.
-
-
HPLC Conditions (Illustrative Example):
-
Column: A C18 reversed-phase column is a common starting point for the analysis of organic dyes.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The specific gradient profile will need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV-Vis or Diode Array Detector (DAD) set to the λmax of the this compound leuco form.
-
Injection Volume: Typically 10-20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of the this compound leuco form of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Create a calibration curve by plotting peak area against concentration.
-
Inject the prepared dye bath sample and determine its concentration by comparing its peak area to the calibration curve.
-
Performance Comparison with Alternatives: this compound vs. Sulphur Black 1
Sulphur dyes are a common alternative to vat dyes for achieving black shades on cellulosic fibers, with Sulphur Black 1 (C.I. Sulphur Black 1) being a prominent example.[4] While both are insoluble dyes that require a reduction step for application, they differ in their chemical composition and performance characteristics.
| Feature | This compound | Sulphur Black 1 |
| Chemical Nature | Anthraquinone-based | Complex polymeric structure containing sulfur linkages |
| Colorfastness | Generally excellent light, wash, and chlorine fastness.[1] | Good to excellent wash fastness, but typically lower light and chlorine fastness compared to vat dyes.[5][6] |
| Shade | A deep, often slightly brownish or olive-toned black.[2] | A jet-black shade.[4] |
| Application | Requires a strong reducing agent (e.g., sodium hydrosulfite) and alkaline conditions. | Requires a sulfide-based reducing agent (e.g., sodium sulfide) and is applied under alkaline conditions.[4][7] |
| Environmental Impact | The use of hydrosulfite can contribute to sulfur in wastewater. | The use of sodium sulfide can lead to the release of hydrogen sulfide gas and contributes to sulfur in the effluent.[6] |
Electrochemical studies on similar vat and sulphur dyes have shown that vat dyes may exhibit more straightforward reduction behavior, which can be an advantage in process control.[8][9]
Experimental Workflow for Dye Bath Concentration Validation
The following diagram illustrates a typical workflow for validating the concentration of this compound in an industrial dye bath.
Conclusion
Both UV-Vis spectrophotometry and HPLC are viable methods for validating the concentration of this compound in a dye bath. Spectrophotometry offers a rapid and cost-effective solution for routine monitoring, while HPLC provides superior accuracy and specificity, making it the preferred method for research, development, and troubleshooting complex dyeing issues. The selection of an alternative dye, such as Sulphur Black 1, involves a trade-off between shade, fastness properties, and environmental considerations. A robust and well-documented analytical workflow is essential for maintaining consistent dye bath concentrations, ensuring product quality, and optimizing the dyeing process.
References
- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chinadyeingmachines.com [chinadyeingmachines.com]
- 4. echemi.com [echemi.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Why vat dyes are better than Sulphur dyes? - RITAN CHEMICAL [ritan-chemical.com]
- 7. C.I. Sulphur Black 1 | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Fastness Properties of Vat Black 27 and Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dye Performance
In the selection of dyes for textile and other applications where color durability is paramount, a thorough understanding of their fastness properties is crucial. This guide provides a detailed comparison of the performance of C.I. Vat Black 27 against representative reactive dyes, specifically C.I. Reactive Black 5 and C.I. Reactive Black 8. The information presented herein is compiled from technical data sheets and standardized testing protocols to aid in the informed selection of coloring agents for various research and development applications.
Executive Summary
Vat dyes, such as this compound, are known for their excellent overall fastness properties. This is attributed to their application method, where the insoluble dye is converted to a soluble leuco form, penetrates the fiber, and is then oxidized back to its insoluble form, trapping it within the fiber matrix. Reactive dyes, conversely, form a strong, permanent covalent bond with the fiber, resulting in exceptional wash fastness. However, the fastness to other environmental factors like light and rubbing can vary significantly depending on the specific chemical structure of the reactive dye.
Quantitative Comparison of Fastness Properties
The following table summarizes the fastness ratings for this compound and two common reactive black dyes. The ratings are based on a scale of 1 to 5 for most properties, with 5 representing the highest fastness. For light fastness, a scale of 1 to 8 is used, where 8 indicates excellent resistance to fading.
| Fastness Property | Test Method | This compound | C.I. Reactive Black 5 | C.I. Reactive Black 8 |
| Light Fastness | ISO 105-B02 | 7 | 4-5 | 6 |
| Wash Fastness (Fading) | ISO 105-C06 | 4-5 | 4-5 | 3-4 |
| Wash Fastness (Staining) | ISO 105-C06 | 5 | 4-5 | 4-5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4-5 | 4-5 | 4-5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5 | 4-5 | 4 |
| Dry Rubbing Fastness | ISO 105-X12 | 4-5 | 4-5 | 4 |
| Wet Rubbing Fastness | ISO 105-X12 | 4-5 | 2-3 | 2-3 |
Key Performance Differences
As the data indicates, this compound generally exhibits superior light fastness and wet rubbing fastness compared to the selected reactive dyes.[1][2][3][4][5][6] Reactive dyes, while demonstrating excellent wash fastness due to their covalent bonding with the fiber, can show moderate to good light fastness depending on their molecular structure.[7][8][9][10] The wet rubbing fastness of reactive dyes is often lower than that of vat dyes.[4][6]
Visualization of the Comparison Logic
Caption: Logical flow comparing the fastness properties of this compound and Reactive Dyes.
Experimental Protocols
The following are summarized methodologies for the key fastness tests cited in this guide.
Light Fastness (ISO 105-B02)
This test determines the resistance of a textile's color to the action of an artificial light source that simulates natural daylight.
-
Apparatus: A xenon arc lamp with appropriate filters to control the spectral power distribution.
-
Test Specimen: A representative sample of the dyed textile.
-
Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness (rated 1 to 8) are exposed under the same conditions.
-
Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
Wash Fastness (ISO 105-C06)
This method assesses the resistance of a textile's color to domestic and commercial laundering procedures.
-
Apparatus: A suitable washing machine (e.g., Launder-Ometer) with stainless steel containers.
-
Test Specimen: A specimen of the dyed textile is stitched together with a multi-fiber adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).
-
Procedure: The composite specimen is agitated in a soap or detergent solution at a specified temperature and for a specific duration. Stainless steel balls may be added to the container to simulate mechanical action.
-
Evaluation: After washing and drying, the change in color of the test specimen is evaluated using the Grey Scale for Assessing Change in Colour. The degree of staining on the adjacent multi-fiber fabric is assessed using the Grey Scale for Assessing Staining.
Rubbing Fastness (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Apparatus: A crockmeter, which consists of a rubbing finger of a specified diameter and weight.
-
Test Specimen: A sample of the dyed textile.
-
Procedure:
-
Dry Rubbing: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter and is passed back and forth over the test specimen for a specified number of cycles.
-
Wet Rubbing: The procedure is repeated with a wet rubbing cloth that has been wetted to a specific moisture content.
-
-
Evaluation: The degree of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for Staining.
Perspiration Fastness (ISO 105-E04)
This test evaluates the resistance of a textile's color to the effects of human perspiration.
-
Apparatus: A perspiration tester, which can apply a specified pressure and maintain a constant temperature.
-
Test Specimen: A specimen of the dyed textile is placed between two pieces of multi-fiber adjacent fabric.
-
Procedure: The composite specimen is immersed in two different artificial perspiration solutions (one acidic and one alkaline) and then placed in the perspiration tester under a specified pressure at an elevated temperature (typically 37°C) for a set period.
-
Evaluation: After the test period, the specimen is dried, and the change in its color is assessed using the Grey Scale for Assessing Change in Colour. The staining of the adjacent fabrics is evaluated using the Grey Scale for Assessing Staining.
Conclusion
The choice between this compound and reactive dyes is highly dependent on the end-use application and the specific performance requirements. For applications demanding the highest levels of light and wet rubbing fastness, this compound presents a superior option. Conversely, where exceptional wash fastness and a wide, vibrant shade range are the primary considerations, reactive dyes are a strong contender. This guide provides the foundational data and methodologies to assist researchers and scientists in making an informed decision based on the specific fastness properties required for their work.
References
- 1. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. Reactive black 8 TDS|Reactive black 8 from Chinese supplier and producer - REACTIVE BLACK DYES - Enoch dye [enochdye.com]
- 4. Polyester Clothes Dye Reactive Black K BR CI Reactive Black 8 ISO Approve [m.synthetic-dyes.com]
- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. China Reactive Black 5 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. C. I. Reactive Black 5/Reactive Dye Navy Blue PE Solvent Dye - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. OSTAZIN BLACK V-B, CAS: 17095-24-8, Reactive Black 5 - Synthesia [dyes.synthesia.eu]
A Comparative Environmental Impact Assessment: Vat Black 27 Versus Alternative Dyes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Dye Selection
The selection of dyes in various industrial and research applications extends beyond achieving the desired coloration. The environmental footprint of these compounds is a critical consideration. This guide provides a comparative environmental impact assessment of Vat Black 27 against two widely used alternatives: Reactive Black 5 and Sulfur Black 1. The following sections present quantitative data on their ecotoxicity and biodegradability, detail the experimental protocols for these assessments, and outline the characteristics of their respective effluents.
Quantitative Comparison of Environmental Impact
Table 1: Comparative Ecotoxicity Data
| Parameter | Vat Dyes (General/Other) | Reactive Black 5 | Sulfur Black 1 |
| Test Organism | Eisenia fetida (Earthworm)[1][2] | Vibrio fischeri[3] | Pimephales promelas (Fathead Minnow)[3] |
| Endpoint | 24-hour LC50 | EC50 | 96-hour LC50 |
| Result | 0.12 - 0.3 mg/L (for various vat dyes)[1][2] | 11.4 +/- 3.68 mg/L (hydrolyzed form)[3] | >180 mg/L (formulation)[3] |
| Toxicity Classification | Highly Toxic[1][2] | Toxic | Practically Non-toxic |
Table 2: Biodegradability and Effluent Characteristics
| Parameter | This compound / Vat Dyes | Reactive Black 5 | Sulfur Black 1 / Sulfur Dyes |
| Ready Biodegradability (OECD 301F) | Data not available (Generally considered not readily biodegradable) | 57.21% under static conditions (Specific bacterial consortium)[4] | Not readily biodegradable |
| Biochemical Oxygen Demand (BOD5) | Lower than reactive dyes | High | High |
| Chemical Oxygen Demand (COD) | Lower than reactive dyes[5] | High[6] | High[3] |
| Total Dissolved Solids (TDS) | Lower than reactive dyes[7] | High (due to high salt usage)[7] | High (due to salts and sulfides)[3] |
| Heavy Metal Content | May contain Cr, Zn, Pb, Cu, Cd, Fe, Mn[1][2][8] | Generally low, but depends on manufacturing | Can contain impurities |
| Other Pollutants | High pH, residual reducing agents (historically sodium hydrosulfite)[9] | High salt concentration, unfixed dye (10-40%)[7] | High sulfide concentrations, high pH[3] |
Experimental Protocols
The data presented in the tables above are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future comparative studies.
Acute Toxicity Testing
Acute toxicity is typically assessed using standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour period.
-
Earthworm, Acute Toxicity Test (OECD 207): This method evaluates the acute toxicity of a substance to earthworms, typically over 14 days, by determining the concentration that is lethal to 50% of the organisms (LC50).[1][2]
Ready Biodegradability Testing
Ready biodegradability is assessed using the OECD 301 series of tests. The Manometric Respirometry Test (OECD 301F) is a common method.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions. The consumption of oxygen is measured over a 28-day period.
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[10][11]
Effluent Characterization
The characterization of dyeing effluent involves a range of analytical methods to determine the concentration of key pollutants.
-
Biochemical Oxygen Demand (BOD5): Measures the amount of dissolved oxygen consumed by aerobic biological organisms to break down organic material present in a water sample at 20°C over a 5-day period.
-
Chemical Oxygen Demand (COD): Measures the amount of oxygen required to oxidize the organic matter in a water sample chemically.[12]
-
Total Dissolved Solids (TDS): The total amount of mobile charged ions, including minerals, salts, or metals dissolved in a given volume of water.
-
Heavy Metal Analysis: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) are used to determine the concentration of specific heavy metals.[1][2]
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in the environmental impact assessment of dyes, the following diagrams are provided.
Caption: Workflow for Acute Aquatic Toxicity Testing.
Caption: Environmental Impact Pathways of Different Dye Classes.
Conclusion
This guide provides a comparative overview of the environmental impacts of this compound and its alternatives, Reactive Black 5 and Sulfur Black 1. While vat dyes, in general, may offer advantages in terms of lower water consumption and effluent salinity compared to reactive dyes, they can exhibit high toxicity and often contain heavy metals.[1][2][4][7] The lack of specific ecotoxicity and biodegradability data for this compound highlights a critical knowledge gap and underscores the need for further research.
Reactive dyes, represented by Reactive Black 5, are characterized by high salt and water consumption, leading to effluents with high TDS and organic loads.[7] Sulfur dyes, such as Sulfur Black 1, pose significant environmental challenges due to the use of toxic sulfide-based reducing agents and the resulting high sulfide content in their wastewater.[3]
For researchers and professionals, the choice of dye should be based on a holistic assessment that considers not only performance but also the complete life cycle and environmental impact. Where data is lacking, a precautionary approach and further testing are recommended. The development and adoption of greener alternatives and more efficient dyeing processes are crucial for mitigating the environmental burden of this essential industry.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C.I. Sulphur Black 1 | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. petroleumhpv.org [petroleumhpv.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of Vat Black 27: A Comparative Guide to Chromatographic and Alternative Methods
Comparison of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required specificity, sensitivity, and the complexity of the sample matrix. Below is a comparative overview of HPLC-UV, UV-Vis Spectrophotometry, and Voltammetry for the quantitative analysis of Vat Black 27.
| Parameter | HPLC with UV-Vis Detector | UV-Vis Spectrophotometry | Voltammetry |
| Specificity | High (Excellent separation of the analyte from impurities and degradation products) | Low to Moderate (Spectra of different components can overlap, leading to interference) | Moderate to High (Depends on the electrochemical properties of interfering species) |
| Sensitivity | High (Limit of Detection typically in the low ppm to ppb range) | Moderate (Generally less sensitive than HPLC) | Very High (Can achieve very low detection limits, often in the ppb to ppt range) |
| Linearity | Excellent (Typically R² > 0.999 over a wide concentration range) | Good (Adherence to Beer-Lambert Law is concentration-dependent) | Good (Linear response over a defined concentration range) |
| Precision | High (Relative Standard Deviation < 2% is commonly achievable) | Moderate to High | High |
| Accuracy | High (Excellent recovery rates, typically 98-102%) | Moderate (Can be affected by matrix interference) | High |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation Cost | High | Low | Moderate |
| Solvent Consumption | High | Low | Low |
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
HPLC is a powerful separation technique that is well-suited for the quantitative analysis of individual components in a mixture. For this compound, a reversed-phase HPLC method is the most common approach.
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% formic acid). A typical gradient might start at 50% ACN and increase to 95% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of chloroform and methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended purpose. The following parameters, based on ICH guidelines, should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD. |
| Linearity | Correlation coefficient (R²) of the calibration curve should be ≥ 0.999. |
| Range | The range over which the method is precise, accurate, and linear. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Alternative Analytical Techniques
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert Law.
Experimental Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across a range of wavelengths.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Limitations: This method is less specific than HPLC and can be prone to interference from other components in the sample that absorb at the same wavelength. It is best suited for the analysis of relatively pure samples.
Voltammetry
Principle: Voltammetry is an electrochemical technique that measures the current that flows through an electrode as a function of the applied potential. For electroactive compounds like some dyes, the peak current is proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a supporting electrolyte solution.
-
Prepare standard solutions of this compound in the supporting electrolyte.
-
Use a three-electrode system (working, reference, and counter electrodes) to record the voltammograms of the standard solutions and the sample solution.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Limitations: This method is only applicable to electroactive compounds. The presence of other electroactive species in the sample can cause interference.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Comparing the chemical stability of different black dyes
A Comparative Guide to the Chemical Stability of Black Dyes in Research
For researchers, scientists, and drug development professionals, the selection of a stable and reliable dye is critical for reproducible experimental outcomes. Black dyes are utilized in a wide array of applications, from general histological staining to the labeling of specific cellular components. Their chemical stability under various conditions—such as exposure to light, fluctuations in temperature, and changes in pH—directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the chemical stability of several black dyes commonly used in laboratory settings, supported by experimental findings.
Performance Comparison of Black Dyes
The stability of a dye is intrinsically linked to its chemical structure. Dyes are broadly classified into different chemical groups, which dictates their interaction with substrates and their resilience to environmental factors. Black colorants are generally considered to have high lightfastness compared to other colors[1]. However, significant variability exists among different black dyes.
Reactive Black 5 (RB5) is a diazo reactive dye known for its high chemical stability, making it resistant to degradation from light and chemicals[2]. Its covalent bonding with substrates contributes to its permanence[2].
Sudan Black B is a lipophilic diazo dye primarily used for staining lipids, lipoproteins, and triglycerides[3][4]. Its stability is crucial for the accurate visualization of fatty substances in cytochemical and histological studies.
Iron Hematoxylin is a classic histological stain created by combining hematoxylin (a natural dye) with an iron mordant, which results in a black color that sharply defines nuclei and chromatin[1]. The mordant improves the fastness of the dye.
Chlorazol Black E is a trisazo dye used for general cytology and histology, particularly in mycology and botany[1]. As a direct dye, its stability is essential for consistent staining of various cellular components.
The following table summarizes the chemical stability of these selected black dyes based on available data.
| Dye | Chemical Class | Light Stability (Photostability) | Thermal Stability | pH Stability | Primary Application |
| Reactive Black 5 | Diazo, Reactive | High resistance to light-induced degradation[2]. Shows minimal change in absorbance when exposed to ambient weather over one month[5]. | Stable when boiled in solution, with a slight increase in absorbance noted post-treatment[5]. | Stable in both acidic (pH 2.5) and basic (pH 9.0) conditions over 3 days with minimal change in absorbance[5]. Hydrolysis rate is pH and temperature-dependent[6]. | Textile dyeing, research, model pollutant for degradation studies[2][7]. |
| Sudan Black B | Diazo, Lysochrome | Good; used in protocols requiring stable lipid staining. Also used to quench autofluorescence in microscopy[8]. | Staining solutions are prepared by heating to 100°C and are stable for up to a year when stored correctly[3]. | Staining is typically performed under specific buffered conditions; stability is dependent on the non-aqueous solvent used. | Lipid and lipoprotein staining in histology and hematology[3]. |
| Iron Hematoxylin | Natural Dye + Iron Mordant | High; the iron mordant enhances the lightfastness of the hematoxylin stain. | Staining solutions are generally stable, though long-term stability can be influenced by oxidation. | The staining process is highly dependent on pH for differentiation of cellular components[9]. The final stained tissue is stable across a range of pH. | Nuclear and chromatin staining in histology[1]. |
| Chlorazol Black E | Trisazo, Direct | Moderate to good; as a direct dye, its fastness is generally lower than reactive dyes but sufficient for most histological applications. | Staining can be performed at room temperature or with gentle heating to accelerate the process, indicating reasonable thermal stability[1]. | The staining intensity and selectivity of direct dyes can be influenced by the pH of the staining solution. | General histology, cytology, and mycology[1]. |
Experimental Methodologies
Accurate assessment of dye stability requires standardized experimental protocols. Below are methodologies for evaluating the photostability, thermal stability, and pH stability of dyes in solution.
Protocol for Photostability Testing
This protocol is based on spectrophotometric analysis following exposure to a controlled light source.
-
Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., deionized water, ethanol) at a known concentration (e.g., 50 mg/L).
-
Baseline Measurement: Measure the initial absorbance of the solution at its maximum absorption wavelength (λmax) using a UV-VIS spectrophotometer.
-
Light Exposure: Place the dye solution in a quartz cuvette and expose it to a light source with a broad spectrum, such as a xenon arc lamp, for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept in the dark at the same temperature.
-
Absorbance Measurement: At set time intervals, measure the absorbance of the exposed sample at its λmax.
-
Data Analysis: Calculate the percentage of dye degradation over time by comparing the absorbance of the exposed sample to the control sample.
Protocol for Thermal Stability Testing
This protocol assesses the dye's stability when subjected to elevated temperatures.
-
Solution Preparation: Prepare dye solutions at a known concentration in sealed, temperature-resistant vials.
-
Baseline Measurement: Measure the initial absorbance of the solution at its λmax at room temperature.
-
Heat Treatment: Incubate the vials at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for a specified duration (e.g., 24 hours). A control sample is kept at room temperature.
-
Cooling and Measurement: After incubation, allow the samples to cool to room temperature. Measure the final absorbance at λmax.
-
Data Analysis: Compare the final absorbance to the initial absorbance to determine the percentage of degradation or change. For instance, a study on Reactive Black 5 involved boiling the solution, cooling it to room temperature, and then measuring the absorbance[5].
Protocol for pH Stability Testing
This protocol evaluates the effect of acidic and alkaline conditions on dye stability.
-
Buffer Preparation: Prepare a series of buffer solutions across a desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Solution Preparation: Add a concentrated stock solution of the dye to each buffer to achieve the same final dye concentration in each pH environment.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24, 48, 72 hours).
-
Spectrophotometric Analysis: Measure the absorbance of each solution at its λmax. Note that λmax may shift with pH; a full spectrum scan is recommended.
-
Data Analysis: Plot the final absorbance or percentage of degradation against pH to determine the stability profile of the dye. A study on Reactive Black 5 demonstrated its stability at pH 2.5 and pH 9.0 over three days[5].
Experimental Workflow Visualization
The logical flow for a comprehensive dye stability assessment can be visualized as follows.
Caption: Workflow for assessing the chemical stability of dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biognost.com [biognost.com]
- 4. Evaluation of intracellular lipids by standardized staining with a Sudan black B fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
Vat Black 27: A Comparative Analysis of Chlorine Fastness for Researchers
For professionals in drug development, scientific research, and related fields, the selection of appropriate dyes for various applications is critical, with colorfastness being a paramount consideration. This guide provides a detailed evaluation of the chlorine fastness properties of Vat Black 27, offering a comparison with viable alternatives and outlining the standardized experimental protocols for performance assessment.
Performance Against Alternatives: A Data-Driven Comparison
This compound exhibits moderate fastness to chlorine bleaching.[1] While vat dyes as a class are generally recognized for their superior resistance to chlorine compared to other dye types like reactive and sulphur dyes, this compound itself is not a top performer within its category.[2] The following table summarizes the available quantitative data on the chlorine fastness of this compound and provides a qualitative comparison with key alternatives.
| Dye Name | C.I. Name | Dye Class | Chlorine Fastness (ISO 105-E03) | Key Characteristics |
| This compound | 69005 | Vat | 3 | Moderate chlorine fastness.[1] |
| Alternative 1 | Reactive Black 5 | Reactive | Data Not Available | Generally lower chlorine fastness than vat dyes. |
| Alternative 2 | Sulphur Black 1 | Sulphur | Data Not Available | Generally considered to have poor chlorine fastness. |
| High-Performance Vat Dyes | Various | Vat | 4-5 | Offer significantly better chlorine resistance. |
Vat dyes, in general, demonstrate excellent chlorine fastness due to their application method, which involves the mechanical trapping of the insoluble dye molecule within the fiber. This makes them a preferred choice for textiles that require frequent and harsh laundering with chlorine-based bleaches. In contrast, reactive dyes, which form a covalent bond with the fiber, are more susceptible to degradation by chlorine. Sulphur dyes typically exhibit the poorest resistance to chlorine.
Unveiling the Experimental Protocol: ISO 105-E03
The standardized method for assessing the resistance of textile colors to chlorinated water, such as that found in swimming pools or used in disinfection, is outlined in ISO 105-E03 .[3][4][5][6] This protocol ensures that evaluations of chlorine fastness are consistent and comparable across different dyes and laboratories.
Key Steps of the ISO 105-E03 Protocol:
-
Specimen Preparation: A sample of the dyed textile is prepared according to specified dimensions.
-
Chlorine Solution Preparation: A solution of sodium hypochlorite with a specific concentration of active chlorine is prepared. The standard specifies three alternative concentrations: 20 mg/L, 50 mg/L, and 100 mg/L, with the higher concentrations being more relevant for swimwear. The pH of the solution is adjusted to 7.5 ± 0.05.
-
Treatment: The textile specimen is immersed in the chlorine solution at a liquor-to-goods ratio of 100:1. The treatment is carried out in a sealed container, typically in a shaking apparatus, for a specified duration (usually 1 hour) at a controlled temperature (27 ± 2 °C).
-
Rinsing and Drying: After treatment, the specimen is removed, squeezed, and rinsed thoroughly with distilled water. It is then dried in the air at a temperature not exceeding 60°C.
-
Assessment: The change in color of the treated specimen is assessed against an untreated sample using the greyscale for color change. The fastness is rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates a significant change.
Visualizing the Workflow
To further elucidate the experimental process, the following diagram illustrates the key stages of the ISO 105-E03 protocol for evaluating chlorine fastness.
Caption: Experimental workflow for chlorine fastness testing according to ISO 105-E03.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. These advantages of VAT dyes [boshitex.com]
- 3. intertekinform.com [intertekinform.com]
- 4. Colour fastness | Centexbel [centexbel.be]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. BS EN ISO 105-E03:2010 Textiles. Tests for colour fastness Colour fastness to chlorinated water (swimming-pool water) [en-standard.eu]
A Comparative Guide to AATCC and ISO Fastness Testing Standards for Vat Black 27
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO) testing standards for the color fastness of Vat Black 27. The information presented herein is supported by available technical data and standardized testing protocols to aid in the evaluation of this dye for various applications.
This compound, a vat dye, is known for its generally good fastness properties, making it a subject of interest where high performance is required.[1] Understanding its performance as measured by both AATCC and ISO standards is crucial for consistent quality control and international applicability.
Quantitative Data Summary
The following table summarizes the color fastness ratings of this compound according to both AATCC and ISO standards. It is important to note that direct side-by-side comparative experimental data for this compound under both standards is not always available in a single source. The data presented is a compilation from technical datasheets, which may not specify the exact test conditions within the broader standard. The significant methodological differences between AATCC and ISO tests, detailed in the subsequent sections, can lead to variations in results.
| Fastness Property | Test Method | AATCC Rating | ISO Rating |
| Light Fastness | AATCC TM16 / ISO 105-B02 | 7 | 7 |
| Washing (Soaping) | AATCC TM61 / ISO 105-C06 | 4-5 | 4-5 |
| Perspiration | AATCC TM15 / ISO 105-E04 | Not Specified | 4-5 |
| Rubbing (Crocking) - Dry | AATCC TM8 / ISO 105-X12 | Not Specified | 4-5 |
| Rubbing (Crocking) - Wet | AATCC TM8 / ISO 105-X12 | Not Specified | 4-5 |
| Ironing | AATCC TM133 / ISO 105-X11 | 3 | 3 |
| Chlorine Bleach | AATCC TM188 / ISO 105-N01 | 4 | 4-5 |
| Oxygen Bleach | Not Specified | 4-5 | 4-5 |
| Mercerizing | AATCC TM89 / ISO 105-X04 | 4-5 | Not Specified |
Note: Ratings are typically on a scale of 1 to 5 for staining and color change (where 5 is the best), and on a scale of 1 to 8 for light fastness (where 8 is the best).
Key Methodological Differences Between AATCC and ISO Standards
While often producing similar outcomes, the AATCC and ISO testing methodologies have distinct differences in their protocols that can influence the final fastness ratings.
-
Light Fastness (AATCC 16 vs. ISO 105-B02): Both standards utilize a Xenon Arc lamp to simulate sunlight. However, they can differ in the specifics of the exposure cycles (continuous light vs. light/dark cycles), the filters used, and the methods for controlling temperature and humidity.[2] AATCC 16 often uses "AATCC Fading Units" (AFUs) to quantify exposure, while ISO 105-B02 relies on Blue Wool references for grading.[2]
-
Washing Fastness (AATCC 61 vs. ISO 105-C06): These standards have notable differences in test conditions. AATCC 61 procedures, designed to simulate multiple home launderings, often use a higher number of steel balls for abrasion compared to ISO 105-C06.[3] The composition of the detergent and the washing temperatures and times can also vary between the specific test procedures within each standard.[3][4]
-
Crocking (Rubbing) Fastness (AATCC 8 vs. ISO 105-X12): The primary distinction lies in the moisture content of the wet rubbing cloth. The ISO 105-X12 standard typically specifies a higher water pickup percentage (around 100%) for the wet crocking test compared to the AATCC 8 method (around 65%).[2][5] This can lead to lower wet rubbing fastness ratings under the ISO standard.
-
Perspiration Fastness (AATCC 15 vs. ISO 105-E04): Both methods test against acidic and alkaline solutions to mimic human perspiration. However, there can be variations in the chemical composition of the simulated perspiration solutions, the pH levels, and the drying conditions (time and temperature) after exposure. The AATCC 15 standard primarily focuses on an acidic test, having eliminated the alkaline test in more recent versions, whereas ISO 105-E04 includes procedures for both.
Experimental Protocols
Below are detailed methodologies for the key fastness experiments cited.
Light Fastness
AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc
-
Specimen Preparation: A textile specimen is prepared and mounted in a holder.
-
Apparatus: A Xenon-Arc lamp fading apparatus is used.
-
Procedure: The specimen is exposed to continuous light from the Xenon-Arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The change in color of the exposed portion of the specimen is assessed by comparison with the AATCC Gray Scale for Color Change or by instrumental measurement. The exposure duration is often measured in AATCC Fading Units (AFUs).
ISO 105-B02:2014: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test
-
Specimen Preparation: A textile specimen is prepared and mounted.
-
Reference Materials: A set of Blue Wool references with known lightfastness are prepared and mounted alongside the specimen.
-
Apparatus: A Xenon-Arc lamp fading apparatus is used.
-
Procedure: The specimen and Blue Wool references are simultaneously exposed to the light source under specified conditions.
-
Evaluation: The color change of the specimen is compared to the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that exhibits a similar degree of fading.
Wash Fastness
AATCC Test Method 61: Colorfastness to Laundering: Accelerated
-
Specimen Preparation: A textile specimen is attached to a multifiber test fabric.
-
Apparatus: A launder-ometer or similar accelerated laundering machine with stainless steel canisters is used.
-
Procedure: The composite specimen is placed in a canister with a specified detergent solution, water, and a set number of stainless steel balls. The canister is then rotated in a thermostatically controlled water bath at a specified temperature and for a specific duration to simulate multiple home launderings.
-
Evaluation: After rinsing and drying, the color change of the specimen is evaluated using the Gray Scale for Color Change, and the staining of the multifiber test fabric is assessed using the Gray Scale for Staining.
ISO 105-C06:2010: Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering
-
Specimen Preparation: A textile specimen is sewn together with one or two specified adjacent fabrics.
-
Apparatus: A suitable mechanical washing device with stainless steel containers.
-
Procedure: The composite specimen is agitated in a solution of a specified reference detergent, with the addition of steel balls to simulate mechanical action, under defined conditions of temperature and time.
-
Evaluation: Following rinsing and drying, the change in color of the specimen and the degree of staining on the adjacent fabric(s) are assessed using the respective grey scales.
Crocking (Rubbing) Fastness
AATCC Test Method 8: Colorfastness to Crocking: Crockmeter Method
-
Specimen Preparation: A colored textile specimen is mounted on the base of a crockmeter.
-
Procedure (Dry): A dry, white crocking cloth is mounted on the rubbing finger of the crockmeter and is passed back and forth over the specimen for a specified number of cycles under a constant pressure.
-
Procedure (Wet): A white crocking cloth is wetted with distilled water to a specific moisture content (typically 65% ± 5%) and the rubbing procedure is repeated.
-
Evaluation: The amount of color transferred to the white crocking cloth is evaluated by comparing it with the AATCC Chromatic Transference Scale or the Gray Scale for Staining.
ISO 105-X12:2016: Textiles — Tests for colour fastness — Part X12: Colour fastness to rubbing
-
Specimen Preparation: A textile specimen is placed on the testing device.
-
Procedure (Dry): A dry rubbing cloth is fixed to the rubbing finger and rubbed against the specimen for a set number of cycles.
-
Procedure (Wet): The procedure is repeated with a rubbing cloth that has been wetted to a moisture content of 95% to 100%.
-
Evaluation: The degree of staining on the rubbing cloths is assessed using the Grey Scale for Staining.
Perspiration Fastness
AATCC Test Method 15: Colorfastness to Perspiration
-
Specimen Preparation: A colored textile specimen is placed in contact with a multifiber test fabric.
-
Procedure: The composite specimen is immersed in a freshly prepared artificial acid perspiration solution for a specified time. It is then passed through a wringer to achieve a specific wet pickup weight. The specimen is placed between plates in a perspiration tester under a defined pressure. The entire apparatus is placed in an oven at a specified temperature for a set duration.
-
Evaluation: After drying, the color change of the specimen and the staining of the multifiber fabric are evaluated using the appropriate grey scales.
ISO 105-E04:2013: Textiles — Tests for colour fastness — Part E04: Colour fastness to perspiration
-
Specimen Preparation: A textile specimen is placed between two adjacent fabrics.
-
Procedure: The composite specimen is treated with both an alkaline and an acidic artificial perspiration solution. After wetting, the specimens are placed between plates under a specified pressure in a test device and heated in an oven.
-
Evaluation: The specimens and adjacent fabrics are dried separately, and the change in color and staining are assessed by comparison with the grey scales.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described fastness tests.
Caption: Workflow for Light Fastness Testing.
Caption: Workflow for Washing Fastness Testing.
Caption: Workflow for Crocking (Rubbing) Fastness Testing.
Caption: Workflow for Perspiration Fastness Testing.
References
- 1. China The most cost-effective this compound For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 2. intouch-quality.com [intouch-quality.com]
- 3. sdinternational.com [sdinternational.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Vat dye/Vat Black R/ this compound - Vat dye and Dyestuff [tiankunchem.en.made-in-china.com]
A Comparative Cost-Benefit Analysis of Vat Black 27 in Textile Manufacturing
In the textile industry, the selection of dyes is a critical decision that significantly impacts production costs, product quality, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of Vat Black 27, comparing it with two widely used alternatives: Sulphur Black 1 and Reactive Black 5. This analysis is intended for researchers, scientists, and textile development professionals, offering quantitative data, detailed experimental protocols, and visual process flows to support informed decision-making.
Executive Summary
This compound establishes itself as a high-performance dye, offering exceptional fastness properties, particularly to light and washing. However, these premium characteristics come at a higher financial and process complexity cost. In contrast, Sulphur Black 1 presents a more economical option, though with compromises in certain fastness categories and a greater environmental impact. Reactive Black 5 strikes a balance between performance and cost, demonstrating good all-around fastness and simpler application, but with notable water and salt consumption. The optimal choice is contingent on the specific requirements of the final textile product, balancing the need for durability against cost and environmental considerations.
Cost-Benefit Analysis Workflow
The following diagram illustrates the key stages involved in the cost-benefit analysis of textile dyes.
Caption: A flowchart outlining the key cost and benefit components in the evaluation of textile dyes.
Comparative Data Tables
The following tables summarize the quantitative data gathered for this compound and its alternatives.
Table 1: Cost Comparison
| Parameter | This compound | Sulphur Black 1 | Reactive Black 5 |
| Dye Price (per kg) | ₹1,200 - ₹1,700[1][2] | ₹200[3] | ₹250 - ₹310[4] |
| Auxiliary Chemicals | High (Reducing agents, Oxidizing agents) | Moderate (Sodium sulfide) | High (Salt, Alkali) |
| Process Complexity | High | Moderate | Moderate |
| Water & Energy Consumption | High | Moderate | High |
Table 2: Performance Comparison
| Parameter | This compound | Sulphur Black 1 | Reactive Black 5 |
| Colorfastness to Light (ISO 105-B02) | 7 (Excellent) | 5 (Good) | 3 (Moderate) |
| Colorfastness to Washing (ISO 105-C06) | 4-5 (Very Good to Excellent) | 4 (Good) | 4-5 (Very Good to Excellent) |
| Colorfastness to Rubbing (ISO 105-X12) - Dry | 4-5 (Very Good to Excellent) | 3-4 (Moderate to Good) | 4 (Good) |
| Colorfastness to Rubbing (ISO 105-X12) - Wet | 3-4 (Moderate to Good) | 2-3 (Fair to Moderate) | 3 (Moderate) |
| Dye Fixation/Uptake Efficiency | High | Moderate to High | High (with high salt concentration) |
Note: Fastness ratings are on a scale of 1-5 for washing and rubbing, and 1-8 for light fastness, where a higher number indicates better performance.
Table 3: Environmental Impact Comparison
| Parameter | This compound | Sulphur Black 1 | Reactive Black 5 |
| Biochemical Oxygen Demand (BOD) | Moderate | High | Moderate to High |
| Chemical Oxygen Demand (COD) | Moderate | High | Moderate to High |
| Total Dissolved Solids (TDS) | Moderate | High | Very High (due to salt) |
| Toxicity of Effluent | Low to Moderate | High (Sulfide presence) | Moderate (High salt content) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Colorfastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is prepared. For staining evaluation, a multi-fiber adjacent fabric of the same dimensions is attached to the face of the specimen by sewing along one of the shorter edges.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of washing solution (containing a standard detergent and, if required, sodium perborate for bleaching) and a set number of stainless-steel balls to provide abrasive action.
-
Mechanical Agitation: The container is mechanically agitated in a laundering machine (e.g., a Launder-Ometer) at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes for a standard test).
-
Rinsing and Drying: After agitation, the specimen is removed, rinsed thoroughly with cold water, and dried in air at a temperature not exceeding 60°C.
-
Assessment: The change in color of the dyed specimen and the degree of staining on the multi-fiber adjacent fabric are assessed visually using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively. The ratings are given on a scale of 1 to 5, with 5 representing no change.
Determination of Colorfastness to Light (ISO 105-B02)
This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Specimen Preparation: A specimen of the dyed fabric of a suitable size is mounted on a sample holder.
-
Reference Materials: A set of blue wool lightfastness references (rated 1 to 8) are mounted in the same manner as the test specimen.
-
Exposure: The specimen and the blue wool references are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity in a lightfastness tester.
-
Assessment: The fading of the test specimen is periodically compared with the fading of the blue wool references. The colorfastness to light is rated based on the blue wool reference that shows a similar degree of fading to the test specimen. The rating is given on a scale of 1 to 8, where 8 indicates the highest lightfastness.
Determination of Dye Uptake Percentage
This protocol measures the percentage of dye that is absorbed by the fabric from the dyebath.
-
Dye Solution Preparation: A dye solution of a known initial concentration (C_initial) is prepared.
-
Dyeing Process: A known weight of the textile substrate is introduced into the dyebath, and the dyeing process is carried out under specified conditions of temperature, time, and liquor ratio.
-
Measurement of Residual Dye: After the dyeing process is complete, the concentration of the dye remaining in the dyebath (C_final) is measured using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorbance (λ_max) of the dye.
-
Calculation: The percentage of dye uptake is calculated using the following formula: Dye Uptake (%) = [(C_initial - C_final) / C_initial] x 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dyeing processes for Vat, Sulphur, and Reactive dyes.
Vat Dyeing Process
Caption: The reduction-oxidation mechanism of the vat dyeing process.
Sulphur Dyeing Process
Caption: The reduction-oxidation mechanism of the sulphur dyeing process.
Reactive Dyeing Process
Caption: The covalent bond formation in the reactive dyeing process.
References
Safety Operating Guide
Proper Disposal of Vat Black 27: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Vat Black 27, a synthetic dye, to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is vital for maintaining a safe and regulatory-compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator, especially in areas with inadequate ventilation or when dust generation is likely.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure proper ventilation.
-
Containment: Prevent the spread of the powder.
-
Cleanup: Carefully sweep or vacuum the spilled material. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as with any laboratory chemical, is dictated by its potential hazards and regulatory requirements. Solid chemical waste should never be disposed of in the regular trash or washed down the drain.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: The first crucial step is to determine if the this compound waste is classified as hazardous under local, state, and federal regulations.[1][2][3] This determination should be made by qualified personnel, typically from your institution's Environmental Health & Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.
2. Collection of Solid this compound Waste:
-
Unused or Expired Dye: Place any unused or expired this compound powder directly into a designated hazardous waste container. The original container, if in good condition and properly labeled, can often be used for this purpose.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and paper towels, must also be collected as solid hazardous waste. These items should be placed in a separate, clearly labeled hazardous waste bag or container.
3. Storage of this compound Waste:
-
Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory.[4] This area should be under the control of the laboratory personnel.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and always kept closed except when adding waste.
-
Segregation: Store the this compound waste away from incompatible materials, such as strong oxidizing agents.[5]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's policy), contact your EHS department to arrange for a pickup.[6]
-
Documentation: Complete any required waste pickup forms accurately and completely.
Quantitative Data
Specific quantitative data for this compound, such as permissible exposure limits or detailed toxicity values, are not consistently available in publicly accessible safety data sheets. It is recommended to consult with your institution's chemical safety office for any internal guidelines or more detailed toxicological information.
| Parameter | Value |
| CAS Number | 2379-81-9 |
| Molecular Formula | C42H23N3O6 |
| Molecular Weight | 665.65 g/mol |
| Appearance | Black Powder |
| Solubility | Insoluble in water |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institution. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. cncolorchem.com [cncolorchem.com]
- 6. research.columbia.edu [research.columbia.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Vat Black 27
For laboratory professionals engaged in drug development and research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Vat Black 27, a powdered dye that requires careful management to mitigate potential hazards. Adherence to these protocols is critical for protecting researchers and maintaining a secure and efficient laboratory.
Essential Safety and Handling Protocols
This compound is a black powder that is insoluble in water and many common organic solvents.[1][2][3] While stable under normal conditions, it is crucial to avoid creating dust, as fine particles can be inhaled and may cause respiratory irritation.[4] The substance is harmful if swallowed and may cause irritation to the eyes and skin.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles are required to protect against dust particles.[4]
-
Skin Protection: Impervious gloves, such as nitrile or rubber, should be worn to prevent skin contact.[4][5] A lab coat or protective clothing is also necessary to minimize skin exposure.[4]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or in situations where dust may be generated, a NIOSH-approved respirator is essential.[4][6]
Engineering Controls and Work Practices
To minimize exposure, the following engineering controls and work practices should be implemented:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[4]
-
Dust Minimization: Care should be taken to avoid the generation of dust. Use covered containers for transport and transfer of the powder.[7] When weighing, do so in a designated area with minimal air currents.[5]
-
Hygiene: Always wash hands thoroughly after handling the substance.[4][7] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
Hazard and Safety Data Summary
While specific occupational exposure limits for this compound have not been established, the available toxicological information underscores the need for caution. The following table summarizes the known hazards.
| Hazard Profile | Description |
| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation.[4] |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact.[4] |
| Eye Damage/Irritation | Dust may cause eye irritation and inflammation.[4] |
| Respiratory Sensitization | Inhalation of dust may cause respiratory tract irritation.[4] |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4] |
| Mutagenicity | Mutagenicity data has been reported, but specific details are not readily available.[4] |
| LD50/LC50 | Specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) data are not available.[4] |
| Occupational Exposure Limits | No specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have been established for this compound. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Storage and Disposal Plan
Storage
This compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8] Keep containers tightly closed and clearly labeled.[4] It should be stored separately from oxidizing agents and combustible materials.[8]
Spills
In the event of a spill, avoid generating dust.[4] Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[4] Ensure proper PPE is worn during cleanup.
Disposal
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures. Spent still bottoms from vat dye manufacturing are listed as hazardous wastes by the RCRA.[9]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 3. This compound|CAS NO.2379-81-9 [chinainterdyes.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 6. csulb.edu [csulb.edu]
- 7. etad.com [etad.com]
- 8. Dyeing to have a go... or worried about safety? [georgeweil.com]
- 9. static.fibre2fashion.com [static.fibre2fashion.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
